5'-Methylthioadenosine
Beschreibung
5'-Methylthioadenosine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
5'-Deoxy-5'-methylthioadenosine has been reported in Drosophila melanogaster, Psychotria punctata, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
structure
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(methylsulfanylmethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3S/c1-20-2-5-7(17)8(18)11(19-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUGFSXJNOTRMR-IOSLPCCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179308 | |
| Record name | 5'-Methylthioadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5'-Methylthioadenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001173 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2457-80-9 | |
| Record name | 5′-(Methylthio)adenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2457-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5'-Methylthioadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002457809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5'-S-methyl-5'-thioadenosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02282 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5'-Methylthioadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-Deoxy-5'-(methylthio)adenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5'-METHYLTHIOADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/634Z2VK3UQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5'-Methylthioadenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001173 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Multifaceted Role of 5'-Methylthioadenosine (MTA) in Mammalian Cellular Homeostasis: A Technical Guide
Abstract
5'-Methylthioadenosine (MTA) is a naturally occurring sulfur-containing nucleoside pivotal to mammalian cell physiology. Generated as a byproduct of polyamine biosynthesis from S-adenosylmethionine (SAM), MTA stands at the crossroads of critical metabolic pathways, including methionine salvage and polyamine synthesis. Its intracellular concentration is tightly regulated by the enzyme methylthioadenosine phosphorylase (MTAP), the absence of which in certain cancers underscores MTA's significance in pathology. This technical guide provides an in-depth exploration of the functions of MTA in mammalian cells, detailing its role in metabolism, cell proliferation, apoptosis, and immunomodulation. We present quantitative data on its enzymatic interactions and cellular effects, comprehensive experimental protocols for its study, and visual diagrams of the key signaling and metabolic pathways it influences. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of MTA's biological importance and therapeutic potential.
Introduction: The Central Role of this compound
This compound (MTA) is a crucial metabolite in all mammalian cells, acting as a key intermediate in fundamental biochemical processes.[1] It is primarily produced during the synthesis of polyamines, where the aminopropyl group from decarboxylated S-adenosylmethionine (SAM) is transferred to putrescine and spermidine. This process is essential for cell growth, differentiation, and proliferation. The sole enzyme responsible for MTA catabolism is methylthioadenosine phosphorylase (MTAP), which cleaves MTA into adenine and 5-methylthioribose-1-phosphate (MTR-1-P). These products are then recycled through the purine and methionine salvage pathways, respectively, highlighting MTA's integral role in cellular economy.
The functions of MTA are diverse and concentration-dependent. At physiological levels, it contributes to the maintenance of metabolic homeostasis. However, dysregulation of MTA concentrations, often due to the deletion or epigenetic silencing of the MTAP gene in various cancers, leads to its accumulation. Elevated MTA levels have profound effects on cellular signaling, influencing processes such as apoptosis, immune cell function, and gene expression. This has positioned MTA and the MTAP enzyme as significant targets in cancer therapy and other pathological conditions.
Metabolic Functions of this compound
MTA is a critical node in two interconnected metabolic pathways: the polyamine synthesis pathway and the methionine salvage pathway.
Polyamine Synthesis Pathway
Polyamines, including putrescine, spermidine, and spermine, are essential polycations for cell growth and proliferation. Their synthesis consumes SAM and generates MTA as a byproduct. High levels of MTA can act as a feedback inhibitor of spermidine and spermine synthases, thus regulating polyamine production.
Methionine Salvage Pathway
The methionine salvage pathway, also known as the MTA cycle, is a crucial recycling process that regenerates methionine from MTA. This pathway conserves the sulfur atom and the ribose moiety of MTA, ensuring a continuous supply of methionine for the synthesis of SAM. The first and rate-limiting step is the phosphorylation of MTA by MTAP.
Regulation of Cellular Processes by this compound
Beyond its metabolic roles, MTA influences a wide range of cellular activities, including proliferation, apoptosis, and immune responses.
Cell Proliferation and Apoptosis
The effect of MTA on cell proliferation is context-dependent. At high concentrations (typically in the micromolar to millimolar range), MTA inhibits the proliferation of various cancer cell lines.[1] Conversely, at lower, more physiological concentrations, it has been observed to promote the proliferation of certain cell types.[1] MTA can induce apoptosis in several cancer cell lines, often through the activation of caspase cascades and modulation of Bcl-2 family proteins.[2]
Immunomodulation
MTA exerts significant immunomodulatory effects. It has been shown to suppress the activation and proliferation of T cells and inhibit the cytotoxic activity of Natural Killer (NK) cells.[3] This immunosuppressive activity is particularly relevant in the tumor microenvironment of MTAP-deficient cancers, where MTA accumulation may contribute to immune evasion.
Molecular Mechanisms of MTA Action
MTA mediates its diverse cellular effects through interactions with several key molecular targets and signaling pathways.
Inhibition of Protein Arginine Methyltransferase 5 (PRMT5)
MTA is a potent and selective endogenous inhibitor of PRMT5, a key enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins.[4] PRMT5 is involved in the regulation of gene expression, RNA splicing, and signal transduction. The inhibition of PRMT5 by MTA in MTAP-deleted cancer cells creates a synthetic lethal vulnerability, making PRMT5 an attractive therapeutic target in these cancers.
Adenosine Receptor Signaling
MTA can act as an agonist for the adenosine A2B receptor (A2BR), a G-protein coupled receptor. Activation of A2BR can trigger downstream signaling cascades, including the activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathway, leading to the modulation of gene expression through transcription factors like AP-1.
Modulation of Other Signaling Pathways
MTA has been shown to influence other critical signaling pathways, including:
-
NF-κB Pathway: MTA can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.
-
PI3K/AKT/mTOR Pathway: MTA can interfere with the PI3K/AKT/mTOR signaling cascade, which is crucial for cell growth and proliferation.
-
MAPK/ERK Pathway: MTA can modulate the activity of the MAPK/ERK pathway, impacting cell proliferation and differentiation.
Quantitative Data
The following tables summarize key quantitative data regarding the interactions and effects of MTA in mammalian cells.
Table 1: Enzyme Inhibition by this compound
| Enzyme | Organism/Cell Type | Ki (µM) | IC50 (µM) | Reference |
| PRMT5 | Human | 0.26 | 4 | [4][5] |
Table 2: Effects of this compound on Cell Viability
| Cell Line | Cell Type | Effect | IC50 (µM) | Reference |
| HCT116 | Human Colon Carcinoma | Inhibition of proliferation | ~100-250 | [3] |
| CD4+ T cells | Human | Inhibition of proliferation | ~50-100 | [3] |
| CD8+ T cells | Human | Inhibition of proliferation | ~50-100 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the functions of MTA.
Quantification of Intracellular this compound by LC-MS/MS
Protocol:
-
Cell Culture and Harvesting: Culture mammalian cells to the desired confluence. Harvest cells by trypsinization, wash with ice-cold PBS, and count the cells.
-
Metabolite Extraction:
-
Resuspend the cell pellet in a known volume of ice-cold extraction solvent (e.g., 80:20 methanol:water).
-
Include an internal standard (e.g., ¹³C-labeled MTA) for accurate quantification.
-
Lyse the cells by sonication or repeated freeze-thaw cycles on ice.
-
-
Protein Precipitation: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet proteins and cell debris.
-
Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% acetonitrile in water).
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a suitable column (e.g., C18) for chromatographic separation.
-
Set the mass spectrometer to monitor the specific parent-to-daughter ion transitions for MTA and the internal standard in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Quantify the amount of MTA in the sample by comparing the peak area ratio of MTA to the internal standard against a standard curve prepared with known concentrations of MTA. Normalize the MTA amount to the cell number.
In Vitro PRMT5 Methylation Assay
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Recombinant PRMT5 enzyme.
-
A suitable substrate (e.g., recombinant histone H4).
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) as the methyl donor.
-
Varying concentrations of MTA or a vehicle control.
-
Reaction buffer (e.g., Tris-HCl, pH 8.0, with DTT and EDTA).
-
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1 hour).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Detection:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Detect the incorporation of the radiolabeled methyl group into the substrate by autoradiography or by excising the substrate band and measuring radioactivity using a scintillation counter.
-
-
Data Analysis: Quantify the level of methylation in the presence of different MTA concentrations and calculate the IC50 value.
T-Cell Proliferation Assay using CFSE
Protocol:
-
T-Cell Isolation: Isolate T-cells from peripheral blood mononuclear cells (PBMCs) using standard methods (e.g., magnetic-activated cell sorting).
-
CFSE Staining:
-
Resuspend the isolated T-cells in PBS at a concentration of 1-10 x 10⁶ cells/mL.
-
Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
Quench the staining reaction by adding an equal volume of complete culture medium.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Stimulation:
-
Plate the CFSE-labeled T-cells in a 96-well plate.
-
Treat the cells with varying concentrations of MTA or a vehicle control.
-
Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies.
-
Culture the cells for 3-5 days at 37°C in a CO₂ incubator.
-
-
Flow Cytometry:
-
Harvest the cells and analyze them by flow cytometry.
-
Measure the CFSE fluorescence intensity. As cells divide, the CFSE dye is equally distributed between daughter cells, resulting in a halving of fluorescence intensity with each cell division.
-
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of proliferating cells and the number of cell divisions in each condition.
Natural Killer (NK) Cell Cytotoxicity Assay (LDH Release Assay)
Protocol:
-
Cell Preparation:
-
Effector Cells: Use an NK cell line (e.g., NK-92) or primary NK cells isolated from PBMCs.
-
Target Cells: Use a cancer cell line known to be susceptible to NK cell-mediated lysis (e.g., K562).
-
-
Co-culture:
-
Plate the target cells in a 96-well plate.
-
Add the effector cells at various effector-to-target (E:T) ratios.
-
Include wells with target cells only (spontaneous release) and target cells with a lysis buffer (maximum release).
-
Add varying concentrations of MTA or a vehicle control to the appropriate wells.
-
Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.
-
-
LDH Measurement:
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Add the lactate dehydrogenase (LDH) reaction mixture to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Stop the reaction and measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of specific cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Conclusion
This compound is a multifaceted metabolite with profound implications for mammalian cell biology. Its central role in the methionine salvage and polyamine synthesis pathways, coupled with its ability to modulate key signaling cascades, positions MTA as a critical regulator of cellular homeostasis. The frequent loss of its catabolizing enzyme, MTAP, in cancer has highlighted the therapeutic potential of targeting MTA-related pathways. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further unravel the complexities of MTA's function and exploit its therapeutic potential. Future investigations into the nuanced, context-dependent roles of MTA will undoubtedly continue to provide valuable insights into both normal physiology and disease pathogenesis.
References
- 1. This compound and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mineral trioxide aggregate affects cell viability and induces apoptosis of stem cells from human exfoliated deciduous teeth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppressive effects of tumor cell-derived 5′-deoxy-5′-methylthioadenosine on human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
5'-Methylthioadenosine (MTA): A Critical Nexus in Polyamine Synthesis and a Target for Precision Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5'-Methylthioadenosine (MTA) is a naturally occurring sulfur-containing nucleoside that plays a pivotal role in fundamental cellular processes, most notably in the regulation of polyamine biosynthesis. Generated as a stoichiometric byproduct of spermidine and spermine synthesis, MTA levels are tightly controlled through the methionine salvage pathway, a critical metabolic recycling route. The key enzyme in this pathway, this compound phosphorylase (MTAP), is frequently deleted in a significant portion of human cancers, leading to MTA accumulation and creating a unique metabolic vulnerability. This technical guide provides a comprehensive overview of the intricate relationship between MTA and polyamine synthesis, detailing the biochemical pathways, enzymatic regulation, and the profound implications of this connection for cancer biology and drug development. We present quantitative data, detailed experimental protocols, and pathway visualizations to equip researchers with the necessary knowledge to explore and exploit this critical metabolic axis.
Introduction
The cellular fate of MTA is intrinsically linked to the methionine salvage pathway, which regenerates methionine from MTA, thereby conserving the sulfur and methylthio groups.[3] This pathway is not only crucial for maintaining the methionine pool but also for preventing the accumulation of MTA, which can exert feedback inhibition on polyamine synthesis and other methylation reactions.[4]
The enzyme MTAP is the lynchpin of the methionine salvage pathway, catalyzing the phosphorolytic cleavage of MTA into adenine and 5-methylthioribose-1-phosphate (MTR-1-P).[5][6] The gene encoding MTAP is located on chromosome 9p21, a region that is frequently co-deleted with the tumor suppressor gene CDKN2A in a wide range of human cancers.[2] This co-deletion event, occurring in approximately 10-15% of all human cancers, leads to a loss of MTAP function and a subsequent accumulation of MTA in cancer cells.[7] This elevated MTA concentration creates a unique metabolic state that can be therapeutically exploited, positioning the MTA-polyamine axis as a prime target for precision oncology strategies.
The Biochemical Interplay: Polyamine Synthesis and the MTA Salvage Pathway
The synthesis of polyamines and the salvage of MTA are two interconnected metabolic pathways that share key intermediates and regulatory mechanisms.
Polyamine Biosynthesis Pathway
The biosynthesis of polyamines begins with the decarboxylation of ornithine to form putrescine, a reaction catalyzed by ornithine decarboxylase (ODC), the rate-limiting enzyme in this pathway.[8] Spermidine and spermine are subsequently synthesized through the sequential addition of aminopropyl groups, donated by dcSAM, to putrescine and spermidine, respectively. These reactions are catalyzed by spermidine synthase and spermine synthase.[8][9] The generation of dcSAM from SAM is catalyzed by S-adenosylmethionine decarboxylase (AdoMetDC).[10] For each molecule of spermidine and spermine synthesized, one molecule of MTA is produced.[11]
The Methionine Salvage Pathway (MTA Cycle)
The MTA generated from polyamine synthesis is efficiently recycled back to methionine via the methionine salvage pathway. This multi-step enzymatic pathway is crucial for cellular homeostasis.[3][12] The initial and rate-limiting step is the conversion of MTA to adenine and MTR-1-P by MTAP.[13] MTR-1-P is then sequentially converted through a series of intermediates to 2-keto-4-methylthiobutyrate (KMTB), which is finally transaminated to regenerate methionine.[14]
Quantitative Data
Cellular Concentrations of MTA and Polyamines
The intracellular concentrations of MTA and polyamines vary significantly between normal and cancerous tissues, particularly in the context of MTAP deletion.
| Metabolite | Normal Tissue/MTAP-proficient Cells | MTAP-deficient Cancer Cells | Reference(s) |
| This compound (MTA) | 10 - 20 nM (skin) | 140 nM (melanoma) | [3] |
| 2 - 10 pmol/mg protein (hepatocytes) | 3 - 4 pmol/mg tissue (HCC) | [3] | |
| ~0.3 nM per million cells (Sk-Hep1) | Four-fold increase in intracellular concentration | [3][13] | |
| Putrescine | Variable | Generally elevated | [15] |
| Spermidine | Variable | Generally elevated | |
| Spermine | Variable | Generally elevated | [16] |
Table 1: Comparative cellular concentrations of MTA and polyamines.
Enzyme Kinetics
The kinetic parameters of the key enzymes in the polyamine synthesis and MTA salvage pathways are critical for understanding the regulation of these interconnected metabolic routes.
| Enzyme | Substrate | Km | Ki (for MTA) | Reference(s) |
| Spermine Synthase | Spermidine | 60 µM | [12] | |
| Decarboxylated S-adenosylmethionine | 0.1 µM | 0.3 µM | [11][12] | |
| Spermidine Synthase | Putrescine | - | - | [17] |
| Decarboxylated S-adenosylmethionine | - | - | [17] | |
| S-adenosylmethionine Decarboxylase | S-adenosylmethionine | - | - | [8][18] |
Table 2: Kinetic parameters of key enzymes in polyamine synthesis.
Frequency of MTAP Deletion in Human Cancers
The homozygous deletion of the MTAP gene is a frequent event in a variety of human malignancies.
| Cancer Type | Frequency of Homozygous MTAP Deletion | Reference(s) |
| Pan-Cancer | ~9.3% | [19] |
| Gastrointestinal Cancers | 8% | [19] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 22% | [19] |
| Intrahepatic Cholangiocarcinoma (IHCC) | 15% | [19] |
| Non-Small Cell Lung Cancer (NSCLC) | 38% | [5] |
| Glioblastoma | High frequency | [2] |
| Mesothelioma | 32.0% - 36.8% | [20] |
| Hodgkin Lymphoma | 50.0% | [20] |
Table 3: Frequency of homozygous MTAP deletion in various human cancers.
Signaling Pathways and Logical Relationships
The interplay between polyamine synthesis and the MTA salvage pathway can be visualized as a tightly regulated metabolic network.
Caption: Interconnected pathways of polyamine synthesis and MTA salvage.
Experimental Protocols
Quantification of Cellular this compound (MTA) by HPLC-MS/MS
This protocol provides a method for the sensitive and specific quantification of MTA in cell extracts.
Materials:
-
Cell culture and harvesting reagents (PBS, trypsin-EDTA)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Stable isotope-labeled MTA internal standard (e.g., [¹³C₅]-MTA)
-
HPLC system coupled to a triple quadrupole mass spectrometer
-
Reversed-phase C18 HPLC column
Procedure:
-
Cell Culture and Harvesting: Culture cells to the desired confluency. For adherent cells, wash twice with ice-cold PBS and detach using trypsin-EDTA. For suspension cells, pellet by centrifugation. Count the cells for normalization.
-
Metabolite Extraction: a. Resuspend the cell pellet in a known volume of ice-cold 80% methanol. b. Add the stable isotope-labeled MTA internal standard to a final concentration of 100 nM. c. Vortex vigorously for 1 minute. d. Incubate on ice for 20 minutes to allow for protein precipitation. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Sample Reconstitution: Reconstitute the dried extract in a known volume (e.g., 100 µL) of 5% methanol in water.
-
HPLC-MS/MS Analysis: a. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to separate MTA from other cellular components (e.g., 0-5% B over 1 min, 5-95% B over 5 min, hold at 95% B for 2 min, return to 5% B and re-equilibrate).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 µL. b. Mass Spectrometry Conditions:
- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for MTA and its internal standard. For MTA, this is typically m/z 298.1 → 136.1.
-
Quantification: Generate a standard curve using known concentrations of MTA. Quantify the MTA in the samples by comparing the peak area ratio of endogenous MTA to the internal standard against the standard curve. Normalize the results to the cell number.[13][21][22][23]
Quantification of Cellular Polyamines by HPLC with Fluorescence Detection
This protocol describes a common method for measuring putrescine, spermidine, and spermine levels in cell lysates.
Materials:
-
Cell culture and harvesting reagents
-
Perchloric acid (PCA), 0.2 M
-
Dansyl chloride solution (5 mg/mL in acetone)
-
Proline solution (100 mg/mL)
-
Toluene
-
Acetonitrile (HPLC grade)
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 HPLC column
-
Polyamine standards (putrescine, spermidine, spermine)
Procedure:
-
Cell Lysis and Deproteinization: a. Harvest cells and wash with PBS. b. Resuspend the cell pellet in a known volume of ice-cold 0.2 M PCA. c. Sonicate or homogenize the sample on ice. d. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein precipitate. e. Transfer the supernatant (containing polyamines) to a new tube.
-
Dansylation (Derivatization): a. To 100 µL of the supernatant, add 200 µL of saturated sodium carbonate and 400 µL of dansyl chloride solution. b. Vortex and incubate at 60°C for 1 hour in the dark. c. Add 100 µL of proline solution to quench the excess dansyl chloride and vortex. d. Incubate for 30 minutes at 60°C.
-
Extraction of Dansylated Polyamines: a. Add 500 µL of toluene and vortex vigorously for 1 minute. b. Centrifuge at 3,000 x g for 5 minutes to separate the phases. c. Carefully transfer the upper toluene layer to a new tube and evaporate to dryness.
-
HPLC Analysis: a. Reconstitute the dried dansylated polyamines in a known volume of acetonitrile. b. HPLC Conditions:
- Column: C18 reversed-phase column.
- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Fluorescence Detection: Excitation at 340 nm and emission at 515 nm.
In Vitro MTAP Enzyme Activity Assay (Spectrophotometric)
This assay measures the activity of MTAP by monitoring the production of adenine, which is then converted to uric acid.
Materials:
-
Purified recombinant MTAP enzyme
-
MTA substrate solution
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
Xanthine oxidase
-
Spectrophotometer capable of reading at 293 nm
Procedure:
-
Reaction Setup: a. In a quartz cuvette, prepare a reaction mixture containing:
- 50 mM potassium phosphate buffer, pH 7.4
- A suitable concentration of MTA (e.g., 200 µM)
- A saturating concentration of xanthine oxidase b. Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.
-
Initiate the Reaction: Add a known amount of purified MTAP enzyme to the cuvette and mix quickly.
-
Monitor Absorbance: Immediately start monitoring the increase in absorbance at 293 nm over time. The formation of uric acid from adenine by xanthine oxidase results in an increase in absorbance at this wavelength.
-
Calculate Activity: Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot. Use the molar extinction coefficient of uric acid at 293 nm (12,600 M⁻¹cm⁻¹) to calculate the rate of product formation and, subsequently, the enzyme activity.[9][18]
Therapeutic Implications and Future Directions
The frequent deletion of MTAP in cancer has opened a new avenue for targeted therapy. The resulting accumulation of MTA in cancer cells creates a synthetic lethal vulnerability that can be exploited by inhibiting other enzymes in related pathways.
Targeting PRMT5
Protein arginine methyltransferase 5 (PRMT5) is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. MTA is a natural endogenous inhibitor of PRMT5.[19] In MTAP-deleted cancers, the elevated MTA levels partially inhibit PRMT5, making these cells exquisitely sensitive to further PRMT5 inhibition. Several MTA-cooperative PRMT5 inhibitors are currently in clinical development and have shown promising results in preclinical models and early-phase clinical trials.
Caption: Therapeutic strategy of targeting PRMT5 in MTAP-deleted cancers.
Future Perspectives
The intricate relationship between MTA and polyamine synthesis continues to be an active area of research. Future investigations will likely focus on:
-
Elucidating the full spectrum of cellular processes affected by MTA accumulation.
-
Identifying novel therapeutic targets that are synthetically lethal with MTAP deletion.
-
Developing biomarkers to identify patients who are most likely to respond to therapies targeting this metabolic vulnerability.
-
Exploring the role of the MTA-polyamine axis in other diseases beyond cancer.
Conclusion
This compound stands at a critical metabolic crossroads, linking the essential pathway of polyamine synthesis with the vital methionine salvage pathway. The frequent loss of MTAP in cancer disrupts this delicate balance, leading to the accumulation of MTA and creating a unique therapeutic window. A thorough understanding of the biochemical and molecular intricacies of this connection is paramount for the continued development of innovative and effective targeted therapies for a significant population of cancer patients. This technical guide provides a foundational resource for researchers dedicated to advancing our knowledge and therapeutic exploitation of the MTA-polyamine axis.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medipol.edu.tr [medipol.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cloud-clone.com [cloud-clone.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dhiraj's Blog : Protocol for Polyamine Analysis in Bacterial Cells [dhiraj42.blogspot.com]
- 13. Revisiting the methionine salvage pathway and its paralogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
- 21. Quantification of five intracellular and extracellular methionine pathway intermediates using stable isotope dilution UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. rsc.org [rsc.org]
- 23. massive.ucsd.edu [massive.ucsd.edu]
5'-Methylthioadenosine: A Comprehensive Technical Guide on its Discovery and Biochemical Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Methylthioadenosine (MTA) is a naturally occurring sulfur-containing nucleoside that plays a pivotal role in fundamental cellular processes. First isolated from yeast in 1912, with its correct molecular structure confirmed in 1924, MTA has since been identified in all mammalian tissues and across numerous species, from bacteria to plants. Initially, its physiological significance was enigmatic, with early research exploring its potential, and later refuted, role as a "vitamin L2" essential for lactation. However, decades of subsequent research have firmly established MTA as a critical intermediate at the crossroads of major metabolic pathways, namely the methionine salvage pathway and polyamine biosynthesis. This technical guide provides an in-depth exploration of the discovery and history of MTA in biochemical research, detailing the key experiments that elucidated its function, summarizing quantitative data, and presenting its intricate involvement in cellular signaling.
The Discovery and Early History of this compound
The journey to understanding the significance of this compound began with its initial isolation from yeast in 1912. However, it was the pioneering work of researchers like F. Schlenk and S.K. Shapiro from the 1950s through the 1980s that began to unravel its metabolic importance. Their experiments, primarily in yeast, were fundamental in demonstrating that MTA could serve as a precursor for the synthesis of S-adenosylmethionine (SAM), a universal methyl group donor in countless biochemical reactions.
A pivotal experiment by Shapiro and Schlenk in 1980 provided direct evidence for the recycling of MTA back into the methionine metabolic pathway.
Key Experiment: Tracing the Metabolic Fate of Radiolabeled MTA in Yeast
Objective: To determine the metabolic fate of this compound in the yeast Candida utilis.
Methodology:
-
Radiolabeling: 5'-Methylthio[U-14C]adenosine was synthesized, with the radiolabel distributed throughout the adenosine moiety.
-
Cell Culture: Candida utilis was cultured in a defined medium supplemented with the radiolabeled MTA.
-
Extraction of SAM: After a period of growth, the intracellular S-adenosylmethionine was extracted from the yeast cells.
-
Hydrolysis and Analysis: The extracted SAM was hydrolyzed to break it down into its constituent components: adenine, ribose, and the methionine-derived aminobutyryl moiety.
-
Radioactivity Measurement: The distribution of the 14C label among the hydrolyzed components was quantified.
Results and Significance: The experiment revealed that a significant portion of the radioactivity from the ribose part of MTA was incorporated into the four-carbon chain of the methionine component of SAM. Conversely, the radiolabeled adenine from MTA did not contribute to the amino acid portion of SAM. This groundbreaking finding demonstrated that the ribose moiety of MTA, not just the methylthio group, is salvaged and utilized for the de novo synthesis of methionine, laying the groundwork for understanding the methionine salvage pathway.
Central Roles of MTA in Cellular Metabolism
Subsequent research firmly established MTA's central position in two interconnected and vital metabolic pathways: polyamine biosynthesis and the methionine salvage pathway (also known as the Yang Cycle in plants).
Byproduct of Polyamine Biosynthesis
Polyamines, such as spermidine and spermine, are essential polycationic molecules required for cell growth, proliferation, and differentiation. Their synthesis is a highly regulated process that consumes S-adenosylmethionine (SAM). In the synthesis of spermidine and spermine, the aminopropyl group is transferred from decarboxylated SAM to putrescine and spermidine, respectively. This enzymatic reaction releases MTA as a byproduct. The generation of MTA during polyamine synthesis is a critical control point, as MTA itself is a potent inhibitor of the enzymes involved in this pathway, creating a feedback inhibition loop.
The Methionine Salvage Pathway (MSP)
The methionine salvage pathway is a crucial recycling process that regenerates methionine from MTA. This pathway is essential for maintaining the cellular pool of methionine, particularly in tissues with high rates of polyamine synthesis or, in the case of plants, ethylene production. The discovery of this pathway, often referred to as the Yang Cycle in plants in honor of Shang Fa Yang who made significant contributions to its elucidation, revealed an elegant solution for conserving the sulfur and carbon atoms from MTA.
The pathway involves a series of enzymatic steps that convert MTA into 5-methylthioribose-1-phosphate (MTR-1-P) and then through several intermediates to 2-keto-4-methylthiobutyrate (KMTB). The final step is a transamination reaction that converts KMTB back to methionine. The key enzyme in the initial step of this pathway is this compound phosphorylase (MTAP).
Quantitative Data on MTA and Related Enzymes
The cellular concentration of MTA and the kinetic properties of the enzymes involved in its metabolism are tightly regulated.
| Parameter | Organism/Tissue | Value | Reference |
| Cellular MTA Concentration | Human Hepatocellular Carcinoma Cells (SK-Hep1) | ~0.3 nM per million cells | |
| Human Hepatocytes and HCC cell lines | 2 to 10 pmol/mg protein | ||
| Rat Liver | 0.8-3.4 nmol/gram | ||
| Rat Lung | 1.1-1.7 nmol/gram | ||
| Rat Kidney | 1.0-2.3 nmol/gram | ||
| Rat Testis | 0.9-1.7 nmol/gram | ||
| Rat Heart | 1.1-2.5 nmol/gram | ||
| MTAP Kinetics (kcat/KM) | Human MTAP | 1.0 x 10^5 M⁻¹s⁻¹ | |
| Salmonella enterica MTAN | 3.0 x 10^5 M⁻¹s⁻¹ |
Key Experimental Protocols
Assay for this compound Phosphorylase (MTAP) Activity
The activity of MTAP is typically measured by monitoring the consumption of MTA or the formation of its products, adenine and MTR-1-P. A continuous spectrophotometric assay is commonly used.
Principle: The phosphorolysis of MTA to adenine and MTR-1-P can be monitored by the change in ultraviolet absorbance. However, the spectra of the reactant and product are similar, which can pose a challenge. A more sensitive continuous fluorescence assay has also been developed.
Spectrophotometric Assay Protocol:
-
Reaction Mixture: Prepare a reaction buffer containing 100 mM potassium phosphate (pH 7.4).
-
Substrate Concentrations: A range of MTA substrate concentrations (e.g., 0 µM, 6.25 µM, 12.5 µM, 25 µM, 50 µM, 100 µM, and 200 µM) are used to determine kinetic parameters.
-
Enzyme: Add a purified preparation of MTAP to initiate the reaction.
-
Measurement: Monitor the decrease in absorbance at a wavelength where the difference between MTA and adenine is maximal (e.g., 275 nm) over time using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance change over time. Kinetic parameters (Km and Vmax) are then determined by plotting the initial velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation.
Signaling Pathways and Logical Relationships
The metabolic pathways involving MTA are intricately linked and essential for cellular homeostasis.
The diagram above illustrates the interconnectedness of polyamine synthesis and the methionine salvage pathway, with MTA serving as the crucial link. S-Adenosylmethionine is decarboxylated and provides the aminopropyl groups for the synthesis of spermidine and spermine, with MTA being released as a byproduct. The methionine salvage pathway then efficiently recycles MTA back to methionine, which can then be re-converted to SAM, thus completing the cycle.
This workflow diagram outlines the key steps in the seminal experiment by Shapiro and Schlenk that traced the metabolic fate of MTA in yeast. The use of a radiolabeled precursor was essential in demonstrating the direct incorporation of the ribose moiety of MTA into the carbon skeleton of methionine.
Conclusion
The discovery and subsequent elucidation of the biochemical roles of this compound represent a significant chapter in the history of metabolic research. From its initial isolation to the detailed mapping of its involvement in the methionine salvage pathway and polyamine synthesis, the study of MTA has provided profound insights into cellular metabolism and regulation. The intricate feedback loops and recycling pathways centered around MTA highlight the efficiency and elegance of cellular biochemical networks. For researchers and professionals in drug development, a thorough understanding of MTA's metabolism is critical, as targeting enzymes like MTAP has emerged as a promising strategy in cancer therapy and other diseases characterized by aberrant cell proliferation. The foundational experiments detailed in this guide laid the crucial groundwork for these modern therapeutic approaches.
An In-depth Guide to Intracellular 5'-Methylthioadenosine (MTA) Concentrations in Normal vs. Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical differences in the intracellular concentrations of 5'-Methylthioadenosine (MTA), a key metabolite, between normal and cancerous cells. Understanding this differential is paramount for developing targeted cancer therapies.
Executive Summary
This compound (MTA) is a naturally occurring nucleoside that is a byproduct of polyamine biosynthesis. In normal cells, its intracellular concentration is kept at a very low level by the enzyme methylthioadenosine phosphorylase (MTAP). A significant portion of cancers, estimated at around 15%, exhibit a deletion of the MTAP gene, which is located near the CDKN2A tumor suppressor gene on chromosome 9p21.[1] This deletion leads to the enzymatic inability to metabolize MTA, causing its accumulation within cancer cells. This metabolic distinction creates a therapeutic window, as the elevated MTA levels can be exploited to selectively target cancer cells.
Intracellular MTA Concentrations: A Quantitative Comparison
The primary distinction between many cancer cells and normal cells lies in the activity of the MTAP enzyme. Its absence in cancer cells leads to a significant buildup of MTA.
| Cell/Tissue Type | MTAP Status | Intracellular MTA Concentration | Reference |
| Human Hepatocytes (Normal) | Present | 2 - 10 pmol/mg protein | [2] |
| Human Hepatic Adenocarcinoma (Sk-Hep1) | Present | ~0.3 nM per 10^6 cells | [2] |
| Hepatocellular Carcinoma (HCC) Tissue | Deficient | 3 - 4 pmol/mg of tissue (compared to ~1 pmol/mg in normal) | [2] |
| Melanoma Cells | Deficient | ~140 nM (compared to 10-20 nM in healthy skin) | [2] |
| Melanoma Cells | Deficient | Four-fold increase compared to MTAP-expressing melanoma cells | [3][4] |
| Various Rat Tissues (Normal) | Present | 0.8 - 3.4 nmol/gram | [2] |
Note: Direct comparison of absolute concentrations across studies can be challenging due to variations in measurement units (e.g., per cell number, per protein mass, per tissue weight) and experimental conditions.
The MTA Metabolic Pathway and its Disruption in Cancer
MTA is produced from S-adenosylmethionine (SAM) during the synthesis of polyamines. In healthy cells, MTAP efficiently cleaves MTA into adenine and 5-methylthioribose-1-phosphate (MTR-1P), which are then salvaged to regenerate methionine and adenine.[1][2] In MTAP-deleted cancer cells, this salvage pathway is broken, leading to MTA accumulation.
References
- 1. Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Physiological Significance of the 5'-Methylthioadenosine (MTA) Cycle in Aerobic Organisms: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 5'-methylthioadenosine (MTA) cycle, also known as the methionine salvage pathway, is a crucial metabolic hub in aerobic organisms. It plays a vital role in the regeneration of methionine, the salvage of adenine, and the regulation of polyamine synthesis. This technical guide provides an in-depth exploration of the physiological significance of the MTA cycle, with a focus on its core metabolic functions, regulatory mechanisms, and implications in health and disease, particularly in the context of cancer biology and drug development. Detailed experimental protocols for studying the MTA cycle and quantitative data on its key components are presented to facilitate further research in this critical area of cellular metabolism.
Introduction
The this compound (MTA) cycle is a series of enzymatic reactions that recycles the sulfur-containing metabolite MTA, a byproduct of polyamine and ethylene biosynthesis, back into methionine.[1] This pathway is ubiquitous in aerobic organisms and is essential for maintaining cellular homeostasis. The central enzyme in this cycle is MTA phosphorylase (MTAP), which catalyzes the phosphorolytic cleavage of MTA into adenine and 5-methylthioribose-1-phosphate (MTR-1P).[2][3] The subsequent conversion of MTR-1P regenerates methionine, while the adenine is salvaged for nucleotide synthesis.[4]
The significance of the MTA cycle extends beyond simple metabolite recycling. It is intricately linked to S-adenosylmethionine (SAM) metabolism, the universal methyl donor for numerous cellular reactions.[5] Furthermore, the accumulation of MTA due to deficiencies in the cycle, particularly the loss of MTAP function, has profound implications for cellular signaling and has emerged as a key vulnerability in several cancers.[6][7] This guide will delve into the multifaceted roles of the MTA cycle, presenting key data, experimental methodologies, and visual representations of the associated pathways to provide a comprehensive resource for the scientific community.
Core Metabolic Functions of the MTA Cycle
The MTA cycle is central to two primary metabolic processes: the salvage of methionine and the recovery of adenine.
Methionine Regeneration
The regeneration of methionine from MTA is a multi-step enzymatic process that conserves the sulfur atom, which is essential for protein synthesis and the production of SAM. The pathway ensures a continuous supply of methionine, particularly in states of high metabolic demand for polyamines or ethylene.[8]
Adenine Salvage
The cleavage of MTA by MTAP releases adenine, which can be converted back into AMP and subsequently ATP.[4] This salvage pathway is particularly important in cells with high energy demands or in those with limitations in de novo purine synthesis.[7]
Regulation of Polyamine Synthesis
MTA itself acts as a feedback inhibitor of enzymes involved in polyamine synthesis, such as spermidine synthase and spermine synthase.[9][10] The efficient removal of MTA by the MTA cycle is therefore crucial for maintaining optimal rates of polyamine production, which are essential for cell growth and proliferation.[11][12]
Quantitative Data on the MTA Cycle
The following tables summarize key quantitative data related to the enzymes and metabolites of the MTA cycle.
Table 1: Kinetic Parameters of Key MTA Cycle Enzymes
| Enzyme | Organism/Source | Substrate | Km | kcat | kcat/Km (M-1s-1) | Reference(s) |
| MTA Phosphorylase (MTAP) | Human | MTA | ~10 µM | 4.6 s-1 | 3.2 x 106 | [2][13] |
| MTA Phosphorylase (MTAP) | Rat Brain | MTA | ~10 µM | - | - | [13] |
| MTA Nucleosidase (MTN) | E. coli | MTA | 3.1 x 10-7 M | - | - | [3] |
| MTA Nucleosidase (MTN) | Arabidopsis thaliana (MTN2) | MTA | 3.4 µM | 2.0 s-1 | - | [14] |
| MTA/SAH Nucleosidase | Staphylococcus aureus | MTA | - | - | ~107 | [11] |
Table 2: Intracellular Concentrations of MTA
| Cell Type/Tissue | Condition | MTA Concentration | Reference(s) |
| Human Hepatocytes | Normal | 2 to 10 pmol/mg protein | [5] |
| Human Hepatocellular Carcinoma (HCC) cell lines | - | 2 to 10 pmol/mg protein | [5] |
| Human Hepatic Adenocarcinoma (Sk-Hep1) | - | ~0.3 nM per 106 cells | [5] |
| Human Melanoma Tissue | - | ~140 nM | [5] |
| Normal Human Skin | - | 10 to 20 nM | [5] |
| Rat Liver | - | 0.8-3.4 nmol/g | [5] |
| Rat Lung | - | 1.1-1.7 nmol/g | [5] |
| Rat Kidney | - | 1.0-2.3 nmol/g | [5] |
| Rat Testis | - | 0.9-1.7 nmol/g | [5] |
| Rat Heart | - | 1.1-2.5 nmol/g | [5] |
Signaling Pathways Associated with the MTA Cycle
Dysregulation of the MTA cycle, particularly the loss of MTAP, leads to the accumulation of MTA, which in turn impacts several key signaling pathways.
The PRMT5 Pathway
In MTAP-deficient cancer cells, the accumulation of MTA leads to the competitive inhibition of Protein Arginine Methyltransferase 5 (PRMT5).[11][15] This creates a synthetic lethal vulnerability, where the cancer cells become highly dependent on the remaining PRMT5 activity for survival.[16][17] This has led to the development of PRMT5 inhibitors as a targeted therapy for MTAP-deleted cancers.
References
- 1. graphviz.org [graphviz.org]
- 2. Transition state structure of human 5′-methylthioadenosine phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic properties and the effect of substrate analogues on this compound nucleosidase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. cloud-clone.com [cloud-clone.com]
- 6. sketchviz.com [sketchviz.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Graphviz [graphviz.org]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. assaygenie.com [assaygenie.com]
- 13. Occurrence of 5'-deoxy-5'-methylthioadenosine phosphorylase in the mammalian CNS: distribution and kinetic studies on the rat brain enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uniprot.org [uniprot.org]
- 15. Methylthioadenosine/S-adenosylhomocysteine nucleosidase, a critical enzyme for bacterial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. google.com [google.com]
The Dual Role of 5'-Methylthioadenosine: A Technical Guide to its Impact on Gene Expression and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-Methylthioadenosine (MTA) is a naturally occurring sulfur-containing nucleoside that plays a critical role in key cellular processes, including the regulation of gene expression and the induction of apoptosis. As a byproduct of polyamine biosynthesis, MTA levels are intricately linked to cell proliferation and transformation. This technical guide provides an in-depth exploration of the molecular mechanisms by which MTA exerts its effects, with a particular focus on its interactions with protein arginine methyltransferase 5 (PRMT5) and its influence on apoptotic signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating MTA as a potential therapeutic agent or biomarker in oncology and other diseases.
Introduction
This compound (MTA) is a pivotal metabolite situated at the crossroads of polyamine synthesis and the methionine salvage pathway.[1] Its intracellular concentration is tightly regulated, and dysregulation of MTA levels has been implicated in various pathological conditions, most notably cancer.[1] MTA is generated from S-adenosylmethionine (SAM) during the synthesis of polyamines, which are essential for cell growth and proliferation.[1] The primary enzyme responsible for MTA catabolism is methylthioadenosine phosphorylase (MTAP).[2] Deletion or inactivation of the MTAP gene, a frequent event in many cancers, leads to the accumulation of MTA, creating a unique metabolic state that can be exploited for therapeutic purposes.[2]
This guide will delve into the multifaceted role of MTA in two fundamental cellular processes: the epigenetic regulation of gene expression and the induction of programmed cell death, or apoptosis. We will explore the molecular pathways influenced by MTA, present quantitative data from key studies, and provide detailed experimental protocols for researchers seeking to investigate its functions.
MTA's Role in Gene Expression
MTA significantly impacts gene expression primarily through its influence on histone methylation, a key epigenetic modification. This regulation is largely mediated by its interaction with Protein Arginine Methyltransferase 5 (PRMT5).
Inhibition of PRMT5 Activity
PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histones (e.g., H3R8, H4R3) and other proteins.[2][3] These methylation marks are generally associated with transcriptional repression.[3][4] MTA acts as a potent and selective endogenous inhibitor of PRMT5.[2] In cells with functional MTAP, MTA levels are kept low. However, in MTAP-deleted cancer cells, MTA accumulates and competes with the methyl donor SAM for binding to PRMT5, leading to a partial inhibition of its methyltransferase activity.[2][5] This creates a state of "PRMT5 hypomorphism," rendering these cells particularly vulnerable to further PRMT5 inhibition.[5]
Impact on Histone Methylation and Gene Transcription
By inhibiting PRMT5, MTA leads to a reduction in symmetric dimethylarginine (sDMA) marks on histones.[6] This alteration in the histone code can lead to changes in chromatin structure and accessibility, thereby modulating the expression of a wide range of genes. For instance, PRMT5-mediated histone arginine methylation can antagonize transcriptional repression by the Polycomb Repressive Complex 2 (PRC2).[3][4] Inhibition of PRMT5 by MTA can therefore lead to an increase in the repressive H3K27me3 mark at the promoter regions of certain genes, resulting in their downregulation.[4] Conversely, for genes where PRMT5-mediated repression is dominant, its inhibition by MTA could lead to gene activation.
A microarray analysis of human dental pulp cells treated with Mineral Trioxide Aggregate (MTA), a material that releases ions and may alter the cellular microenvironment in a way that could mimic some metabolic shifts, showed that of 24,546 genes, 109 were up-regulated more than 2-fold and 69 were down-regulated below 50% at 72 hours.[7] While not a direct application of this compound, this demonstrates the scale of gene expression changes that can be triggered by altering the cellular environment.
MTA's Role in Apoptosis
MTA has been shown to induce apoptosis in a variety of cancer cell lines, often with a degree of selectivity for transformed cells over normal cells.[8] This pro-apoptotic activity is mediated through multiple mechanisms, primarily involving the intrinsic or mitochondrial pathway of apoptosis.
The Intrinsic Apoptotic Pathway
The intrinsic pathway of apoptosis is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[9][10] The ratio of these opposing factions determines the cell's fate. MTA has been shown to modulate the expression of Bcl-2 family members. For instance, in stem cells from human exfoliated deciduous teeth, direct contact with MTA led to a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL.[11] In other cancer cell models, treatment with apoptosis-inducing agents has been shown to upregulate Bax and downregulate Bcl-2.[9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade.
Caspase Activation
The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. MTA treatment has been shown to induce the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7).[12][13] Activated caspase-3 and -7 are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation and cell shrinkage. In HepG2 cells, MTA induced a 3-fold increase in caspase 3/7 activity 48 hours after treatment.[12]
Quantitative Data on MTA's Effects
The following tables summarize quantitative data from various studies on the effects of MTA and related inhibitors on cell viability, PRMT5 inhibition, and apoptosis.
Table 1: Effect of MTA on Cancer Cell Viability and Proliferation
| Cell Line | MTA Concentration | Time Point | Effect | Reference |
| Melanoma (37-31E, MeWo) | 10 µM | 96 h | ~20-40% proliferation inhibition | [8] |
| Melanoma (SKMel147, SKMel103) | 10 µM | 96 h | ~40-60% proliferation inhibition | [8] |
| Melanoma (UACC903, Colo829) | 10 µM | 96 h | ~60-80% proliferation inhibition | [8] |
| Cholangiocarcinoma (KKU-213A) | 6.25-25 µg/mL | 72 h | Dose-dependent decrease in viability | [14] |
| Cholangiocarcinoma (KKU-213B) | 6.25-25 µg/mL | 72 h | Dose-dependent decrease in viability | [14] |
Table 2: IC50 Values of MTA-Cooperative PRMT5 Inhibitors in MTAP-deleted vs. MTAP-wildtype Cells
| Inhibitor | Cell Line (MTAP status) | IC50 (µM) | Reference |
| MRTX1719 | MC38/gp100 (KO) | ~0.01 | [6] |
| MRTX1719 | MC38/gp100 (WT) | >10 | [6] |
| MRTX1719 | B16 (KO) | ~0.02 | [6] |
| MRTX1719 | B16 (WT) | >10 | [6] |
Table 3: MTA-Induced Changes in Apoptosis-Related Markers
| Cell Line | MTA Treatment | Marker | Change | Reference |
| SHED | Direct contact, 2 days | Bcl-2 | Decreased | [11] |
| SHED | Direct contact, 2 days | Bcl-xL | Decreased | [11] |
| HepG2 spheroids | 10 µM, 48 h | Caspase 3/7 activity | 3-fold increase | [12] |
| Melanoma cell lines | Varies | p-Akt (Ser473) | Decreased | [15] |
| Melanoma cell lines | Varies | p-4EBP1 | Decreased | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Culture and MTA Treatment
-
Cell Lines: Culture desired cell lines (e.g., MTAP-deleted and wild-type cancer cell lines) in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
MTA Preparation: Prepare a stock solution of this compound (Sigma-Aldrich or similar) in sterile DMSO or PBS. Further dilute in culture medium to achieve the desired final concentrations (e.g., 1 µM to 100 µM).
-
Treatment: Seed cells in multi-well plates at a predetermined density. After allowing cells to adhere overnight, replace the medium with fresh medium containing various concentrations of MTA or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
Western Blot Analysis for Protein Expression
-
Cell Lysis: After MTA treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[16][17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-PRMT5, anti-sDMA, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[18]
Chromatin Immunoprecipitation (ChIP) Sequencing
-
Cross-linking: Treat MTA- and vehicle-treated cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[19][20]
-
Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.[19]
-
Immunoprecipitation: Incubate the sheared chromatin with specific antibodies against histone modifications of interest (e.g., anti-H3R8me2s, anti-H4R3me2s, anti-H3K27me3) overnight at 4°C. Use IgG as a negative control.
-
DNA Purification: Precipitate the antibody-bound chromatin fragments using protein A/G magnetic beads. Reverse the cross-links and purify the DNA.[21][22]
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified ChIP DNA and input DNA. Perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions enriched for the specific histone modification.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
-
Cell Preparation: After MTA treatment, harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[23]
Caspase-3/7 Activity Assay
-
Assay Principle: This assay utilizes a proluminescent caspase-3/7 substrate (e.g., Z-DEVD-aminoluciferin). Cleavage of this substrate by active caspase-3/7 generates a luminescent signal.[12]
-
Procedure: After MTA treatment in a 96-well plate, add the Caspase-Glo® 3/7 reagent directly to the wells.
-
Measurement: Incubate at room temperature for 1-2 hours and measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[24]
Signaling Pathways and Visualizations
MTA's influence on gene expression and apoptosis is orchestrated through complex signaling networks. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways.
MTA-Mediated Regulation of Gene Expression via PRMT5
Caption: MTA inhibits PRMT5, altering histone methylation and gene expression.
MTA-Induced Intrinsic Apoptosis Pathway
Caption: MTA induces apoptosis by regulating Bcl-2 family proteins and activating caspases.
Experimental Workflow for Investigating MTA's Effects
Caption: Workflow for studying MTA's effects on gene expression and apoptosis.
Conclusion and Future Directions
This compound is a critical metabolic regulator with profound effects on gene expression and apoptosis. Its ability to selectively inhibit PRMT5 in MTAP-deleted cancer cells presents a compelling therapeutic window for the development of targeted therapies. Furthermore, its pro-apoptotic activities highlight its potential as a direct anti-cancer agent. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further elucidate the complex roles of MTA in cellular homeostasis and disease.
Future research should focus on:
-
Identifying the full spectrum of genes regulated by the MTA-PRMT5 axis through comprehensive transcriptomic and epigenomic studies.
-
Elucidating the precise mechanisms by which MTA modulates the expression and activity of Bcl-2 family proteins.
-
Investigating the potential of MTA and novel MTA-cooperative PRMT5 inhibitors in preclinical and clinical settings for the treatment of MTAP-deficient cancers.
-
Exploring the role of MTA in other diseases characterized by metabolic dysregulation.
By continuing to unravel the intricate functions of this key metabolite, the scientific community can pave the way for novel therapeutic strategies targeting the fundamental processes of gene expression and apoptosis.
References
- 1. This compound and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Modulation of Protein Arginine Methyltransferase 5 (PRMT5) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5-mediated histone arginine methylation antagonizes transcriptional repression by polycomb complex PRC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5-mediated histone arginine methylation antagonizes transcriptional repression by polycomb complex PRC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. MTA-cooperative PRMT5 inhibitors enhance T cell-mediated antitumor activity in MTAP-loss tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene expression profiling concerning mineralization in human dental pulp cells treated with mineral trioxide aggregate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methylthioadenosine (MTA) inhibits melanoma cell proliferation and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mineral trioxide aggregate affects cell viability and induces apoptosis of stem cells from human exfoliated deciduous teeth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchopenworld.com [researchopenworld.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad.com [bio-rad.com]
- 17. Sample preparation for western blot | Abcam [abcam.com]
- 18. origene.com [origene.com]
- 19. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bosterbio.com [bosterbio.com]
- 22. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 23. Effect of ProRoot MTA on pulp cell apoptosis and proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
5'-Methylthioadenosine: A Pivotal Regulator in Cancer Metabolism and Cell Proliferation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
5'-Methylthioadenosine (MTA) is a naturally occurring sulfur-containing nucleoside that plays a critical role in fundamental cellular processes, including polyamine biosynthesis and methionine salvage. In the context of oncology, MTA has emerged as a key metabolite influencing cancer cell proliferation, metabolism, and the tumor microenvironment. This is largely due to the frequent deletion of the methylthioadenosine phosphorylase (MTAP) gene in various cancers, which leads to the accumulation of MTA. This guide provides a comprehensive technical overview of MTA's involvement in cancer, detailing its metabolic functions, impact on critical signaling pathways, and the therapeutic strategies that exploit its unique biology. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of MTA's role in cancer to inform novel therapeutic strategies.
Introduction to this compound (MTA)
This compound is a byproduct of polyamine synthesis and is central to the methionine salvage pathway, which regenerates methionine for various cellular functions.[1] Under normal physiological conditions, the enzyme methylthioadenosine phosphorylase (MTAP) rapidly catabolizes MTA into adenine and 5-methylthioribose-1-phosphate (MTR-1-P), maintaining low intracellular MTA concentrations.[2] However, the MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in a significant percentage of human cancers, including glioblastoma, pancreatic cancer, and non-small cell lung cancer.[3][4] This genetic event leads to a deficiency in the MTAP enzyme and a subsequent accumulation of MTA within the tumor cells and the surrounding microenvironment.[5] This accumulation creates a unique metabolic state in cancer cells, presenting both challenges and therapeutic opportunities.
MTA's Role in Cancer Metabolism
The accumulation of MTA in MTAP-deficient cancer cells profoundly alters cellular metabolism, creating specific vulnerabilities that can be therapeutically exploited.
The Methionine Salvage Pathway
In healthy cells, MTAP is the rate-limiting enzyme in the methionine salvage pathway, which recycles the sulfur-containing portion of MTA back into methionine.[6] This pathway is crucial for maintaining the cellular pool of S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions involving DNA, RNA, and proteins. In MTAP-deleted cancer cells, the inability to salvage methionine through this pathway increases their dependence on exogenous methionine.[7]
Polyamine Metabolism
MTA is a potent product inhibitor of polyamine biosynthesis, particularly targeting spermidine and spermine synthases.[8] Polyamines, such as putrescine, spermidine, and spermine, are essential for cell growth, proliferation, and differentiation.[9] In MTAP-deficient cells, the elevated levels of MTA can lead to a dysregulation of polyamine metabolism, impacting cell cycle progression and proliferation.[10]
MTA and Cell Proliferation: Key Signaling Pathways
Accumulated MTA acts as an endogenous inhibitor of several key enzymes, most notably protein arginine methyltransferase 5 (PRMT5), leading to a cascade of effects on downstream signaling pathways that control cell proliferation and survival.
The PRMT5-Akt/mTOR Pathway
PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of protein substrates, including histones and components of the spliceosome.[7] MTA, being structurally similar to the PRMT5 cofactor S-adenosylmethionine (SAM), acts as a competitive inhibitor of PRMT5.[11] The partial inhibition of PRMT5 in MTAP-deleted cells creates a state of dependency on the remaining PRMT5 activity, a phenomenon known as synthetic lethality.[3][11]
Furthermore, the inhibition of PRMT5 by MTA has been shown to suppress the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[1][12] Specifically, MTA accumulation leads to decreased phosphorylation of Akt at Ser473, which in turn reduces the activity of mTOR and its downstream effector 4E-BP1.[1]
Regulation of Rho GTPase Signaling
The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton, cell polarity, and cell migration.[13] Dysregulation of Rho GTPase signaling is a common feature of cancer, contributing to increased invasion and metastasis.[14] While direct regulation by MTA is still under investigation, MTA family proteins (distinct from this compound but relevant to metastasis) have been shown to modulate Rho signaling pathways, indicating a potential area for further research into the broader impacts of MTA metabolism on cancer cell motility.[1]
Quantitative Data on MTA's Effects
The following tables summarize key quantitative data regarding the impact of MTA and the modulation of its metabolic pathway in cancer cells.
Table 1: MTA and MTA-related Compound Activity in Cancer Cell Lines
| Compound | Cell Line | MTAP Status | IC50 | Reference |
| 2'-Fluoroadenine (2FA) | HT1080 | MTAP- | ~1 µM | [11] |
| 2'-Fluoroadenine (2FA) + 10 µM MTA | HT1080 | MTAP- | ~0.1 µM | [11] |
| 2'-Fluoroadenine (2FA) | HT1080 | MTAP+ | >10 µM | [11] |
| 2'-Fluoroadenine (2FA) + 10 µM MTA | HT1080 | MTAP+ | >10 µM | [11] |
Table 2: Changes in Polyamine Levels in Cancer Cells
| Cell Line | Condition | Putrescine | Spermidine | Spermine | Reference | |---|---|---|---|---| | Liver Cancerous Plasma | - | Increased | Increased | Increased |[15] | | Lung Adenocarcinoma Tissue (Tumor vs. Normal) | - | Decreased | Significantly Increased | Significantly Increased |[16] | | MTAP-deleted cell lines | Cysteine Starvation | Lower | Higher | Higher |[7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of MTA's role in cancer.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of MTA or related compounds on cancer cell lines.
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest (e.g., MTAP-positive and MTAP-negative isogenic pairs)
-
Complete cell culture medium
-
MTA stock solution (dissolved in a suitable solvent like DMSO, then diluted in media)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the MTA test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the MTA dilutions. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[17][18]
Western Blot Analysis for PRMT5 and Symmetric Dimethylarginine (SDMA)
This protocol is used to determine the effect of MTA on the expression and activity of PRMT5.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PRMT5, anti-SDMA, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with MTA as described in the cell viability assay.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
Metabolomic Analysis of Polyamines by LC-MS/MS
This protocol is for the quantitative analysis of intracellular and extracellular polyamines.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Appropriate LC column (e.g., C18)
-
Mobile phases (e.g., water and acetonitrile with formic acid)
-
Polyamine standards (putrescine, spermidine, spermine)
-
Internal standards (e.g., deuterated polyamines)
-
Extraction solvent (e.g., methanol or perchloric acid)
Procedure:
-
Culture and treat cells with MTA.
-
For intracellular metabolites, wash the cells with cold PBS and quench metabolism with cold methanol. Scrape the cells and collect the extract.
-
For extracellular metabolites, collect the cell culture medium.
-
Add internal standards to all samples.
-
Centrifuge the samples to pellet debris and collect the supernatant.
-
Analyze the samples by LC-MS/MS using a validated method for polyamine separation and detection.
-
Quantify the polyamines based on the standard curves.[15][16][22]
Visualizing MTA-Related Cellular Processes
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows related to MTA research.
References
- 1. researchgate.net [researchgate.net]
- 2. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and Prognostic Significance of Methylthioadenosine Phosphorylase Deficiency in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyamine pathway activity promotes cysteine essentiality in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rho GTPases: Regulation and roles in cancer cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of Rho GTPases in regulating tumor proliferation, migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 17. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 22. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Methylthioadenosine Phosphorylase (MTAP) and its Role in MTA Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
5'-deoxy-5'-methylthioadenosine phosphorylase (MTAP) is a pivotal enzyme in cellular metabolism, primarily functioning within the methionine salvage pathway. Encoded by the MTAP gene on human chromosome 9p21, this enzyme is ubiquitously expressed in normal tissues and plays a crucial role in the metabolism of polyamines and the salvage of adenine and methionine.[1][2] MTAP catalyzes the reversible phosphorolysis of 5'-deoxy-5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis, into adenine and 5-methylthioribose-1-phosphate (MTR-1-P).[3] This reaction is fundamental for maintaining cellular homeostasis of purines and methionine.
The MTAP gene's proximity to the CDKN2A tumor suppressor locus makes it susceptible to frequent co-deletion in a significant percentage of human cancers, including glioblastoma, pancreatic cancer, and non-small cell lung cancer.[4][5][6] This deficiency in cancer cells creates unique metabolic vulnerabilities, making MTAP a compelling target for therapeutic intervention, particularly through synthetic lethality strategies.[7][8] This guide provides an in-depth overview of MTAP's function, its biochemical context, and the experimental methodologies used to study this critical enzyme.
The Core Function: MTA Phosphorolysis
MTAP is the rate-limiting enzyme in the methionine salvage pathway.[9][10] Its primary catalytic function is the cleavage of the glycosidic bond in MTA in the presence of inorganic phosphate (Pi).
Reaction: 5'-deoxy-5'-methylthioadenosine (MTA) + Pi ⇌ Adenine + 5-methylthioribose-1-phosphate (MTR-1-P)
This reaction is the first step in recycling MTA, which is produced in substantial amounts during the synthesis of polyamines like spermidine and spermine.[11][12] The two products of this reaction are vital for cellular metabolism:
-
Adenine: Is efficiently salvaged by adenine phosphoribosyltransferase (APRT) to generate adenosine monophosphate (AMP), which feeds directly into the purine pool for DNA, RNA, and ATP synthesis.[13][14] The MTAP pathway is responsible for nearly all adenine synthesis in the human body.[1]
-
MTR-1-P: Enters a multi-step pathway to be converted back into methionine, thus salvaging the sulfur and methylthio-ribose moieties.[13][15] This process is crucial for regenerating S-adenosylmethionine (SAM), the universal methyl group donor.
The reaction proceeds through a dissociative SN1-like mechanism, involving the formation of an oxocarbenium-like transition state.[11][16]
Metabolic and Signaling Pathways Involving MTAP
MTAP's function is deeply integrated with several core metabolic pathways, and its absence has significant downstream consequences.
Polyamine and Methionine Salvage Pathways
Polyamines are essential for cell growth and proliferation. Their synthesis consumes SAM, which is decarboxylated and donates a propylamine group, generating MTA as a byproduct.[3][9] In healthy cells, MTAP efficiently degrades MTA. This is critical because MTA itself is a potent inhibitor of spermidine and spermine synthases, representing a feedback inhibition mechanism.[9][10] By clearing MTA, MTAP allows for sustained polyamine production while salvaging its components. The MTR-1-P is subsequently converted back to methionine, which is then adenylated by Methionine Adenosyltransferase II, Alpha (MAT2A) to replenish the SAM pool.[4][9]
dot
Caption: MTAP links polyamine synthesis with methionine and purine salvage pathways.
MTAP Deficiency in Cancer and Synthetic Lethality
The MTAP gene is homozygously co-deleted with the CDKN2A tumor suppressor in approximately 15% of all cancers.[4][17] In MTAP-deficient cells, MTA cannot be degraded and accumulates to high intracellular levels.[18][19] This accumulation creates a unique metabolic state with several therapeutic vulnerabilities:
-
Increased Dependence on De Novo Purine Synthesis: Lacking the ability to salvage adenine from MTA, these cells become more reliant on the energetically demanding de novo purine synthesis pathway.[4][17]
-
Methionine Dependency: MTAP-null cells cannot recycle methionine from MTA and are more sensitive to methionine depletion.[4]
-
PRMT5 Inhibition: Accumulated MTA is a natural inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[7][19] PRMT5 is an essential enzyme that methylates a variety of proteins to regulate processes like transcription and splicing. While MTA only partially inhibits PRMT5, this partial inhibition makes the cancer cells critically dependent on the remaining PRMT5 activity for survival.
This dependency has given rise to a "synthetic lethality" therapeutic strategy.[5] By using a pharmacological inhibitor to target a second protein (like PRMT5 or MAT2A), cancer cells with the initial genetic loss (MTAP deletion) can be selectively killed, while normal cells with functional MTAP are spared.[7][20] Inhibitors of PRMT5 and MAT2A are currently in clinical development for MTAP-deleted tumors.[5][21]
dot
Caption: Synthetic lethality in MTAP-deleted cancers via PRMT5 inhibition.
Quantitative Data
Table 1: Enzyme Kinetics of Human MTAP
The catalytic efficiency of human MTAP is highest for its natural substrate, MTA. Modifications to the ribose ring, particularly at the 3' position, significantly reduce catalytic activity.
| Substrate | kcat (s-1) | Km (µM) | kcat/Km (M-1s-1) | Reference |
| MTA | 4.6 | ~1.4 | 3.2 x 106 | [16] |
| 2'-deoxy MTA | 0.28 | ~2.9 | 9.0 x 104 | [16] |
| 3'-deoxy MTA | 0.004 | ~2.9 | 1.0 x 103 | [16] |
| 2-amino-MTA (2AMTA) | 270 | ~10 | 2.7 x 107 | [22] |
Note: Kinetic parameters can vary based on assay conditions. 2AMTA is a synthetic substrate used for continuous fluorescence assays.
Table 2: Frequency of MTAP Deficiency in Human Cancers
MTAP deficiency is prevalent across a range of solid and hematologic malignancies, often determined by homozygous gene deletion detected via genomic analysis or lack of protein expression via immunohistochemistry.
| Cancer Type | Frequency of MTAP Deficiency (%) | Reference(s) |
| Pancreatic Cancer | 20 - 47% | [4][17][23] |
| Non-Small Cell Lung Cancer (NSCLC) | 17 - 32% | [8][23][24] |
| Mesothelioma | ~40% | [23] |
| Glioblastoma | High frequency | [5][17] |
| Osteosarcoma | ~43% | [23] |
| Soft-tissue Sarcoma | ~21% | [23] |
| T-cell ALL | High frequency | [24] |
| Breast Cancer | 16% (LOH) | [24] |
Note: Frequencies are approximate and can vary between studies and patient cohorts.
Experimental Protocols
Studying MTAP function and status involves a variety of molecular and biochemical techniques.
MTAP Enzyme Activity Assay
This protocol describes a continuous fluorescence assay, which is highly sensitive and suitable for high-throughput screening.
Principle: This assay uses 2-amino-5'-methylthioadenosine (2AMTA) as a substrate. MTAP-catalyzed phosphorolysis of 2AMTA produces 2,6-diaminopurine, which is fluorescent, unlike the substrate. The rate of increase in fluorescence is directly proportional to MTAP activity.[22]
Materials:
-
Recombinant human MTAP enzyme
-
Assay Buffer: 50 mM HEPES, pH 7.4, 50 mM K2HPO4
-
Substrate: 2-amino-5'-methylthioadenosine (2AMTA) stock in DMSO
-
Fluorometer and microplates
Procedure:
-
Prepare serial dilutions of the MTAP enzyme and the substrate (2AMTA) in the assay buffer.
-
Add a known concentration of the MTAP enzyme to the wells of a microplate.
-
Initiate the reaction by adding 2AMTA to the wells.
-
Immediately place the plate in a fluorometer pre-set to 37°C.
-
Measure the increase in fluorescence over time, with excitation at ~280-310 nm and emission at ~370 nm.
-
Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence curve.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrate.
Western Blotting for MTAP Protein Expression
Principle: This technique separates proteins by size using SDS-PAGE, transfers them to a membrane, and detects the specific MTAP protein (~32 kDa) using a primary antibody.
Materials:
-
Cell or tissue lysates
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-MTAP
-
Secondary antibody: HRP-conjugated anti-rabbit/mouse IgG
-
Chemiluminescent substrate (ECL) and imaging system
Procedure:
-
Lyse cells or tissues and quantify total protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-MTAP antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system. A loading control (e.g., anti-Actin or anti-GAPDH) should be used to ensure equal protein loading.
Immunohistochemistry (IHC) for MTAP in Tissue
Principle: IHC is used to visualize the presence and localization of MTAP protein in paraffin-embedded tissue sections, which is the standard method for determining MTAP status in clinical tumor samples.[23]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen Retrieval Buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (to block endogenous peroxidases)
-
Blocking serum
-
Primary anti-MTAP antibody
-
Biotinylated secondary antibody and streptavidin-HRP complex (or polymer-based detection system)
-
DAB chromogen substrate
-
Hematoxylin counterstain
Procedure:
-
Deparaffinize slides in xylene and rehydrate through a graded ethanol series.
-
Perform heat-induced antigen retrieval in citrate buffer.
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific binding sites with serum.
-
Incubate with the primary anti-MTAP antibody.
-
Apply the secondary antibody, followed by the detection reagent (e.g., streptavidin-HRP).
-
Develop the signal with DAB substrate, which produces a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate, clear, and mount the slides.
-
Score the slides based on the intensity and percentage of stained tumor cells. Absence of staining in tumor cells, with positive staining in adjacent normal stromal or endothelial cells (internal control), indicates MTAP deficiency.
dot
Caption: Workflow for determining MTAP status and testing synthetic lethal strategies.
Conclusion
Methylthioadenosine phosphorylase is a central enzyme that connects polyamine metabolism with the essential salvage pathways for methionine and purines. Its role extends beyond simple metabolic housekeeping; the frequent loss of MTAP in cancer creates a profound metabolic rewiring that exposes therapeutically exploitable vulnerabilities.[25] The accumulation of MTA in MTAP-deficient tumors and the subsequent partial inhibition of PRMT5 provide a clear rationale for the development of synthetic lethal therapies.[19] As inhibitors targeting the PRMT5 and MAT2A axes continue to advance through clinical trials, a thorough understanding of MTAP's function and the reliable determination of its status in patient tumors are paramount for the successful implementation of these precision medicine strategies.[21][26]
References
- 1. MTAP - Wikipedia [en.wikipedia.org]
- 2. What is MTAP Protein - Creative BioMart [creativebiomart.net]
- 3. Methylthioadenosine (MTA) Regulates Liver Cells Proteome and Methylproteome: Implications in Liver Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. letswinpc.org [letswinpc.org]
- 6. The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. targetedonc.com [targetedonc.com]
- 9. oncotarget.com [oncotarget.com]
- 10. The essential role of methylthioadenosine phosphorylase in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 12. Item - MTAP metabolic pathway. - Public Library of Science - Figshare [plos.figshare.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Transition state structure of human 5′-methylthioadenosine phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target [frontiersin.org]
- 18. Down-Regulation of Methylthioadenosine Phosphorylase (MTAP) Induces Progression of Hepatocellular Carcinoma via Accumulation of 5′-Deoxy-5′-Methylthioadenosine (MTA) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Potential therapeutic strategy in MTAP-deleted cancer [vhio.net]
- 22. Continuous Fluorescence Assays for Reactions Involving Adenine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Targeting tumors that lack methylthioadenosine phosphorylase (MTAP) activity: Current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. aacrjournals.org [aacrjournals.org]
5'-Methylthioadenosine: A Comprehensive Technical Guide on its Natural Sources, Presence, and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-Methylthioadenosine (MTA) is a naturally occurring sulfur-containing nucleoside ubiquitously present across diverse biological species, from microorganisms to mammals.[1][2] As a critical byproduct of polyamine biosynthesis and the methionine salvage pathway, MTA plays a significant role in cellular metabolism and signaling.[3][4] Dysregulation of MTA levels has been implicated in various pathological conditions, particularly cancer, making it a molecule of substantial interest for diagnostic and therapeutic research. This technical guide provides an in-depth overview of the natural sources and presence of MTA in different species, detailed methodologies for its quantification, and a thorough examination of its metabolic pathways.
Natural Sources and Presence of this compound
MTA is an endogenous metabolite found in all mammalian tissues and is also present in plants, bacteria, and yeast.[2][3] Its generation is intrinsically linked to the metabolism of S-adenosylmethionine (SAM), a universal methyl donor in numerous biochemical reactions.[5]
Presence in Mammals
In mammalian cells, MTA is primarily generated as a byproduct of polyamine synthesis, where SAM is decarboxylated and donates an aminopropyl group to putrescine and spermidine to form spermidine and spermine, respectively.[1][3] This process yields MTA. The concentration of MTA is typically maintained at low levels in healthy tissues due to the activity of the enzyme methylthioadenosine phosphorylase (MTAP), which rapidly cleaves MTA into adenine and 5-methylthioribose-1-phosphate (MTR-1-P).[1][2]
However, in certain pathological states, such as cancers with a deletion of the MTAP gene, MTA can accumulate to significantly higher concentrations.[6] This accumulation has been observed to have profound effects on tumor progression and the immune response.[7][8]
Presence in Plants
In plants, MTA is a key intermediate in the methionine salvage pathway, also known as the Yang Cycle.[9] This pathway is crucial for regenerating methionine, which is consumed in large amounts during the synthesis of the plant hormone ethylene and polyamines.[10] The recycling of the methylthio- group from MTA is essential for maintaining the methionine pool for these vital processes.[9]
Presence in Microorganisms
MTA is also a common metabolite in bacteria and yeast.[1][2] In many bacteria, MTA is metabolized through various pathways, including degradation to adenine and 5-methylthioribose or deamination to methylthioinosine.[1][2] Some anaerobic bacteria have evolved unique, oxygen-independent methionine salvage pathways to recycle MTA.[11][12] MTA was first isolated from yeast in 1912, highlighting its fundamental presence in eukaryotic microorganisms.[1][2]
Quantitative Data on this compound Presence
The concentration of MTA varies significantly across different species, tissues, and cellular states. The following tables summarize available quantitative data.
Table 1: Concentration of this compound in Rat Tissues
| Tissue | Concentration (nmol/g) |
| Liver | 0.8 - 3.4 |
| Lung | 1.1 - 1.7 |
| Kidney | 1.0 - 2.3 |
| Testis | 0.9 - 1.7 |
| Heart | 1.1 - 2.5 |
Source: Data compiled from Seidenfeld et al. (1980) as cited in[13].
Table 2: Concentration of this compound in Human Cell Lines
| Cell Line | Condition | Intracellular Concentration | Extracellular Concentration |
| Human Hepatic Adenocarcinoma (Sk-Hep1) | - | ~0.3 nM per million cells | - |
| Human Hepatocytes & several HCC cell lines | - | 2 - 10 pmol/mg protein | 10 - 42 pM |
| Melanoma cell lines | - | - | 15 - 30 nM |
| Leukemic cell lines | MTAP-deficient | Accumulation observed | Time-dependent elevation |
| Melanoma cells | Lacking MTAP | Fourfold increase | Slight difference |
Source: Data compiled from multiple sources[1][2][6][13].
Experimental Protocols for this compound Quantification
Accurate quantification of MTA is crucial for understanding its physiological and pathological roles. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Sample Preparation from Cell Culture
-
Cell Harvesting: Harvest cultured cells by trypsinization or scraping.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., methanol/0.1 M acetic acid, 80:20, v/v).
-
Internal Standard Spiking: Add a known concentration of a stable isotope-labeled MTA internal standard (e.g., ²H₃-MTA or ¹³C₅-MTA) to the lysate for accurate quantification.[6][13][14]
-
Protein Precipitation: Precipitate proteins by vigorous vortexing and incubation at low temperatures.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing MTA for analysis.
-
Drying and Reconstitution: The supernatant can be dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.
Sample Preparation from Tissues
-
Tissue Homogenization: Homogenize frozen tissue samples in a suitable buffer.
-
Internal Standard Spiking: Add a known concentration of a stable isotope-labeled MTA internal standard.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate MTA from the tissue homogenate.
-
Centrifugation and Supernatant Collection: Centrifuge the sample and collect the supernatant.
-
Further Purification (if necessary): Depending on the complexity of the matrix, further purification steps may be required.
LC-MS/MS Method for MTA Quantification
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used for separation.[14]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. The transitions monitored are for the parent ion of MTA to its specific product ions.
-
Quantification: The concentration of MTA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of MTA.[14]
-
The limit of detection (LOD) and lower limit of quantification (LLOQ) for MTA using LC-MS/MS can be in the picomolar to nanomolar range, allowing for the direct measurement of MTA in biological samples without extensive pre-concentration.[6][7]
Signaling Pathways Involving this compound
MTA is a key node in cellular metabolism, primarily involved in the methionine salvage pathway. This pathway regenerates methionine from MTA, thus conserving the sulfur atom and the methyl group.
Mammalian Methionine Salvage Pathway
In mammals, the methionine salvage pathway is a multi-step enzymatic process that converts MTA back to methionine. This pathway is crucial for maintaining the cellular pool of methionine, especially in cells with high rates of polyamine synthesis.
Plant Methionine Salvage Pathway (Yang Cycle)
The Yang Cycle in plants shares many similarities with the mammalian pathway but is particularly active during processes like fruit ripening due to high ethylene production.
References
- 1. researchgate.net [researchgate.net]
- 2. Revisiting the methionine salvage pathway and its paralogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suppressive effects of tumor cell-derived 5′-deoxy-5′-methylthioadenosine on human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The methionine salvage pathway [normalesup.org]
- 10. Metabolic characteristics and importance of the universal methionine salvage pathway recycling methionine from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A bifunctional salvage pathway for two distinct S-adenosylmethionine byproducts that is widespread in bacteria, including pathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
5'-Methylthioadenosine's role in the tumor microenvironment and immune evasion.
An In-depth Technical Guide on the Role of 5'-Methylthioadenosine in the Tumor Microenvironment and Immune Evasion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of this compound (MTA) in the tumor microenvironment and its contribution to immune evasion. This document summarizes key research findings, presents quantitative data in a structured format, outlines experimental methodologies, and visualizes complex biological pathways and workflows.
Introduction: The Significance of MTA in Oncology
The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in cancer progression and the efficacy of immunotherapies. A key metabolic alteration within the TME of various cancers is the accumulation of this compound (MTA). This accumulation is primarily due to the frequent deletion of the gene encoding methylthioadenosine phosphorylase (MTAP), an enzyme responsible for MTA catabolism. The elevated levels of MTA within the TME have profound immunosuppressive effects, contributing significantly to the ability of tumors to evade the host's immune system. Understanding the mechanisms by which MTA shapes the TME is crucial for the development of novel therapeutic strategies to overcome immune resistance in cancer.
The Metabolic Origin of MTA Accumulation in Tumors
MTA is a naturally occurring nucleoside derived from S-adenosylmethionine (SAM), a universal methyl group donor in numerous transmethylation reactions. The enzyme MTAP is responsible for the salvage of both adenine and methionine from MTA. In a significant portion of human cancers, including glioblastomas, pancreatic cancers, and non-small cell lung cancers, the MTAP gene is co-deleted with the adjacent tumor suppressor gene CDKN2A. This genetic event leads to a deficiency in the MTAP enzyme and the subsequent accumulation of MTA within the tumor cells and the surrounding microenvironment.
Quantitative Insights into MTA Levels and Immunosuppressive Effects
The concentration of MTA in the tumor microenvironment can reach levels sufficient to exert significant immunosuppressive effects. The following tables summarize key quantitative data from published studies.
Table 1: MTA Concentrations in Biological Samples
| Sample Type | Condition | MTA Concentration | Reference |
| Human Melanoma Tissue | Malignant | ~140 nM | |
| Normal Human Skin | Healthy | 10 - 20 nM | |
| Human Hepatocellular Carcinoma (HCC) Tissue | Malignant | 3 - 4 pmol/mg tissue | |
| Normal Human Liver Tissue | Healthy | ~1 pmol/mg tissue | |
| Melanoma Cell Lines | In vitro culture | 15 - 30 nM | |
| HCC Cell Lines | In vitro culture | 10 - 42 pM | |
| Leukemic Cell Culture Medium | In vitro culture (1-6 hours) | Time-dependent elevation | |
| MTAP-deficient vs. WT cells (in vitro) | Conditioned Media | ~200-fold higher in MTAP-deleted cells | |
| L1210 Tumors in mice | Untreated | Baseline | |
| L1210 Tumors in mice | 24h post PEG-MTAP treatment | 50% reduction |
Table 2: Immunosuppressive Effects of MTA on Immune Cells
| Immune Cell Type | Experimental Condition | MTA Concentration | Observed Effect | Reference |
| Human CD8+ and CD4+ T cells | Polyclonal stimulation | 50 µM | Strongly diminished proliferation | |
| Human CD8+ T cells | In vitro exposure | Dose-dependent | Reduction of T cell proliferation | |
| Antigen-specific T cells | In vitro | Not specified | Suppression of proliferation, activation, differentiation, and effector function | |
| Highly activated T cells | In vitro | Not specified | Cytotoxic effects | |
| Murine Macrophages (RAW 264.7) | LPS stimulation | 50 µM | Inhibition of TNFα production | |
| Human Monocyte-derived Dendritic Cells | Maturation in vitro | 15 µM and 150 µM | Impaired maturation, decreased co-stimulatory molecule expression (CD80, CD83, CD86), reduced T-cell stimulating capacity |
Mechanisms of MTA-Mediated Immune Evasion
MTA employs a multi-pronged approach to suppress anti-tumor immunity, primarily targeting T-cell function and dendritic cell maturation.
Direct T-Cell Suppression
MTA directly inhibits the proliferation, activation, and effector functions of T lymphocytes without inducing apoptosis. This non-toxic suppression allows for a sustained immunosuppressive environment. The key mechanisms include:
-
Inhibition of Protein Arginine Methyltransferase 5 (PRMT5): In MTAP-deficient cells, the accumulation of MTA leads to the competitive inhibition of PRMT5, an enzyme crucial for various cellular processes, including cell cycle progression. MTA competes with the PRMT5 cofactor S-adenosyl methionine (SAM), leading to a hypomorphic state of PRMT5 and sensitizing cancer cells to PRMT5 inhibitors. This inhibition of protein methylation is a key mechanism of MTA's immunosuppressive effects on T cells.
-
Inhibition of the Akt Signaling Pathway: MTA has been shown to specifically target and inhibit the Akt signaling pathway in T cells, a critical pathway for T-cell activation, growth, and survival. Other signaling pathways, such as p38, remain unaffected, indicating a specific mode of action.
Impairment of Dendritic Cell Function
Dendritic cells (DCs) are potent antigen-presenting cells essential for initiating anti-tumor T-cell responses. MTA has been shown to inhibit the maturation of human monocyte-derived DCs. DCs matured in the presence of MTA exhibit a more immature-like phenotype, characterized by decreased expression of co-stimulatory molecules such as CD80, CD83, and CD86, and produce less IL-12. Consequently, these MTA-treated DCs have a reduced capacity to stimulate T cells.
Modulation of Macrophage Polarization and Function
MTA can also influence the function of macrophages, another key component of the TME. Studies have shown that MTA can inhibit the production of pro-inflammatory cytokines like TNFα by macrophages stimulated with Toll-like receptor (TLR) ligands. This effect is mediated, at least in part, through the activation of adenosine A2 receptors, suggesting that MTA can reprogram TLR activation pathways to promote an anti-inflammatory, pro-tumoral macrophage phenotype.
Experimental Protocols for Studying MTA's Immunosuppressive Effects
To facilitate further research in this area, this section provides a detailed methodology for a key experiment used to assess the immunosuppressive properties of MTA.
T-Cell Suppression Assay
This assay is designed to measure the ability of MTA to suppress the proliferation of T cells in vitro.
Objective: To quantify the inhibitory effect of MTA on the proliferation of human CD4+ and/or CD8+ T cells following polyclonal stimulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells
-
This compound (MTA)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
T-cell activation reagent (e.g., anti-CD3/CD28 antibodies or PHA)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
96-well round-bottom plates
-
Flow cytometer
Methodology:
-
Isolation of Responder T Cells:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
(Optional) Isolate CD4+ or CD8+ T cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
-
Labeling of Responder T Cells:
-
Resuspend the isolated T cells at a concentration of 1x10^6 cells/mL in pre-warmed PBS.
-
Add the cell proliferation dye (e.g., CFSE to a final concentration of 1-5 µM) and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of complete RPMI-1640 medium with 10% FBS.
-
Wash the cells twice with complete medium to remove excess dye.
-
-
Cell Culture and Stimulation:
-
Resuspend the labeled T cells in complete medium.
-
Plate the cells in a 96-well round-bottom plate at a density of 1x10^5 cells/well.
-
Prepare serial dilutions of MTA in complete medium and add to the respective wells to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 200 µM).
-
Add the T-cell activation reagent (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio) to all wells except the unstimulated control.
-
Culture the cells for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Stain the cells with viability dye and cell surface markers for T-cell identification (e.g., CD3, CD4, CD8).
-
Acquire the samples on a flow cytometer.
-
Gate on the live, single T-cell population and analyze the dilution of the proliferation dye. The percentage of proliferated cells is determined by the proportion of cells that have undergone one or more divisions.
-
-
Data Analysis:
-
Calculate the percentage of suppression for each MTA concentration using the following formula: % Suppression = [1 - (% Proliferation with MTA / % Proliferation without MTA)] x 100
-
Therapeutic Implications and Future Directions
The accumulation of MTA in the TME of MTAP-deficient cancers represents a significant mechanism of immune evasion and a potential therapeutic target. Strategies to counteract the immunosuppressive effects of MTA could enhance the efficacy of existing immunotherapies, such as immune checkpoint inhibitors.
Potential therapeutic approaches include:
-
Enzyme replacement therapy: Systemic administration of a recombinant, pegylated form of the MTAP enzyme (PEG-MTAP) has been shown to reduce MTA levels in tumors and delay tumor growth in preclinical models.
-
Targeting MTA-cooperative PRMT5 inhibitors: Novel PRMT5 inhibitors that are cooperative with MTA are being developed. These inhibitors show selectivity for MTAP-deleted cancer cells and may have a more favorable therapeutic window by sparing immune cells from the global suppression of PRMT5 activity.
-
Adenosine receptor antagonists: Given the role of adenosine receptors in mediating some of MTA's effects, particularly on macrophages, the use of A2A and A2B receptor antagonists could be explored to counteract MTA-induced immunosuppression.
Conclusion
This compound, a metabolite that accumulates in MTAP-deficient tumors, is a key player in orchestrating an immunosuppressive tumor microenvironment. By directly inhibiting T-cell function and impairing the antigen-presenting capacity of dendritic cells, MTA contributes significantly to tumor immune evasion. A thorough understanding of the underlying molecular mechanisms and the development of strategies to counteract MTA's effects hold great promise for improving the outcomes of cancer immunotherapy. This guide provides a foundational resource for researchers and drug development professionals working to unravel the complexities of the TME and develop next-generation cancer therapeutics.
The Impact of MTAP Gene Deletion on Intracellular MTA Accumulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a frequent event in a significant percentage of human cancers, leads to the intracellular accumulation of its substrate, 5'-deoxy-5'-methylthioadenosine (MTA). This metabolic alteration creates a unique therapeutic vulnerability by inhibiting the activity of protein arginine methyltransferase 5 (PRMT5). This technical guide provides an in-depth analysis of the consequences of MTAP gene deletion, focusing on the quantitative changes in intracellular MTA levels, detailed experimental protocols for its measurement, and the elucidation of the affected signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to exploit this cancer-specific metabolic defect for targeted therapies.
Introduction
Methylthioadenosine phosphorylase (MTAP) is a critical enzyme in the methionine salvage pathway, responsible for the phosphorolytic cleavage of MTA into adenine and 5-methylthioribose-1-phosphate (MTR-1-P).[1] The gene encoding MTAP is located on chromosome 9p21, in close proximity to the cyclin-dependent kinase inhibitor 2A (CDKN2A) tumor suppressor gene.[2] Due to this proximity, MTAP is frequently co-deleted with CDKN2A in approximately 15% of all human cancers, including a high percentage of glioblastomas, melanomas, and non-small cell lung carcinomas.[2][3]
The loss of MTAP function disrupts the methionine salvage pathway, leading to the accumulation of MTA within the cell.[2][4] This accumulation has profound biological consequences, most notably the competitive inhibition of S-adenosylmethionine (SAM)-dependent methyltransferases, particularly PRMT5.[5][6] The partial inhibition of PRMT5 in MTAP-deleted cancer cells renders them highly dependent on the residual PRMT5 activity, creating a synthetic lethal relationship that can be exploited by PRMT5 inhibitors.[2][5] This guide delves into the core technical aspects of this phenomenon.
Quantitative Impact of MTAP Deletion on Intracellular MTA Levels
The deletion of the MTAP gene directly results in a significant increase in the intracellular concentration of MTA. This accumulation has been consistently observed across various cancer cell lines.
| Cell Line Context | Fold Increase in Intracellular MTA (MTAP-deleted vs. MTAP-proficient) | Reference |
| Isogenic Cell Line Pairs (LU99, H647, SF-172, SU.86.86) | 1.5 to 6-fold | [4] |
| Panel of 40 Cancer Cell Lines (NSCLC, melanoma, breast) | ~3.3-fold (median increase) | [2] |
| Melanoma Cells | 4-fold | [7] |
Table 1: Summary of Quantitative Data on Intracellular MTA Accumulation in MTAP-deleted Cells.
Signaling Pathways Affected by MTAP Deletion and MTA Accumulation
The primary consequence of MTAP deletion is the disruption of the Methionine Salvage Pathway and the subsequent impact on PRMT5-mediated methylation.
The Methionine Salvage Pathway
MTAP is a key enzyme in this pathway, which salvages methionine from MTA, a byproduct of polyamine synthesis. Its absence breaks this cycle.
PRMT5 Signaling Pathway Inhibition
Accumulated MTA acts as a competitive inhibitor of PRMT5, an enzyme that catalyzes the symmetric dimethylation of arginine residues on various protein substrates, including histones and components of the spliceosome.
Experimental Protocols
Measurement of Intracellular MTA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines the general workflow for the quantification of intracellular MTA.
Methodology:
-
Cell Culture and Harvesting:
-
Culture MTAP-proficient and MTAP-deleted cell lines under standard conditions.
-
Harvest cells by trypsinization, followed by washing with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.
-
Accurately count cells for normalization.
-
-
Metabolite Extraction:
-
Resuspend the cell pellet in a pre-chilled extraction solvent (e.g., 80% methanol).
-
Lyse the cells by sonication or repeated freeze-thaw cycles.
-
Incubate on ice to precipitate proteins.
-
-
Sample Preparation:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris and precipitated proteins.
-
Collect the supernatant containing the intracellular metabolites.
-
Dry the supernatant under a vacuum or nitrogen stream.
-
Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate MTA from other metabolites using a reversed-phase column with a gradient elution.
-
Detect and quantify MTA using multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for MTA.
-
Use a stable isotope-labeled MTA as an internal standard for accurate quantification.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of MTA.
-
Quantify the intracellular MTA concentration in the samples by comparing their peak areas to the standard curve and normalizing to the cell number.
-
Western Blot Analysis of MTAP and PRMT5
Methodology:
-
Protein Extraction:
-
Lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for MTAP, PRMT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to compare protein expression levels between MTAP-proficient and MTAP-deleted cells.
-
Therapeutic Implications and Future Directions
The accumulation of intracellular MTA in MTAP-deleted cancers presents a clear therapeutic window. The development of MTA-cooperative PRMT5 inhibitors, which selectively target the MTA-bound form of PRMT5, is a promising strategy.[8][9] These inhibitors are designed to have enhanced activity in the high-MTA environment of MTAP-deleted tumor cells while sparing normal tissues with functional MTAP and low MTA levels.
Furthermore, the metabolic rewiring in MTAP-deleted cells may create other vulnerabilities. For instance, the dependence on de novo purine synthesis is another potential therapeutic target.[1]
Future research should focus on:
-
Developing more potent and selective MTA-cooperative PRMT5 inhibitors.
-
Identifying additional synthetic lethal targets in MTAP-deleted cancers.
-
Establishing robust biomarkers to identify patients who are most likely to respond to these targeted therapies.
-
Investigating the role of the tumor microenvironment in modulating MTA levels and therapeutic response.[10]
Conclusion
The deletion of the MTAP gene is a frequent event in cancer that leads to a predictable and targetable metabolic consequence: the intracellular accumulation of MTA. This guide has provided a comprehensive overview of the quantitative impact of this deletion, the affected signaling pathways, and detailed experimental protocols for studying this phenomenon. A thorough understanding of these core technical aspects is essential for the continued development of novel and effective therapies for patients with MTAP-deleted cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. MTAP deletion confers enhanced dependency on the arginine methyltransferase PRMT5 in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Revisiting the methionine salvage pathway and its paralogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Methodological & Application
Application Note and Protocols for the Measurement of Methylthioadenosine (MTA) by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Deoxy-5'-methylthioadenosine (MTA) is a nucleoside that plays a crucial role in polyamine biosynthesis and the methionine salvage pathway. It is formed as a by-product of the synthesis of spermidine and spermine. The concentration of MTA in biological systems is regulated by the enzyme methylthioadenosine phosphorylase (MTAP). In certain pathological conditions, particularly in cancers with a deletion of the MTAP gene, MTA can accumulate to high levels.[1][2] This accumulation has spurred interest in MTA as a potential biomarker and therapeutic target.
High-performance liquid chromatography (HPLC) is a robust and widely used analytical technique for the quantification of small molecules like MTA in various biological matrices.[3] This document provides detailed protocols for the measurement of MTA using two common HPLC-based methods: HPLC with Ultraviolet (UV) detection and the more sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
MTA Metabolic Pathway
The following diagram illustrates the central role of MTA in cellular metabolism.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for accurate and reproducible results. The primary goal is to remove interfering substances, such as proteins, and to extract MTA from the sample matrix.
a) For Cellular Pellets and Tissues:
This protocol is adapted for the deproteinization and extraction of MTA from solid samples.
-
Homogenization: For frozen tissue or cell pellets, add approximately 10 volumes of ice-cold 0.1 M perchloric acid to the sample.
-
Immediately homogenize the sample. For smaller samples, probe sonication (e.g., 10 seconds on a low setting) is effective. For larger tissue samples, a polytron homogenizer may be necessary.[4]
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Supernatant Collection: Carefully collect the supernatant, avoiding the protein pellet. The pellet can be reserved for protein quantification assays if normalization is required.[4]
-
pH Adjustment (for some HPLC methods): If required by the specific HPLC method, adjust the pH of the supernatant to ~7.0 by adding a small volume of a suitable base (e.g., 3.5 M K2CO3). Let it sit on ice for 10-15 minutes to precipitate potassium perchlorate.[4]
-
Final Centrifugation and Filtration: Centrifuge again at 10,000 x g for 10 minutes at 4°C. Filter the final supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[4]
b) For Plasma Samples:
-
Collection: Collect blood in EDTA-coated tubes.
-
Centrifugation: Centrifuge at 3,000 rpm for 15 minutes at 4°C to separate the plasma.[4]
-
Deproteinization: Add cold 4 M perchloric acid to the plasma sample to a final concentration of 0.1 M and mix thoroughly.[4]
-
Follow steps 3-6 from the "For Cellular Pellets and Tissues" protocol.
c) For Cell Culture Media:
This protocol is suitable for analyzing extracellular MTA.
-
Sample Collection: Transfer 200 µL of cell culture medium to a microcentrifuge tube.
-
Internal Standard: If using an HPLC-MS/MS method, spike the sample with a stable isotope-labeled internal standard.[1]
-
Protein Precipitation: Add a protein precipitation solution, such as methanol/0.1 M acetic acid (80:20, v/v).[1]
-
Vortex and Centrifuge: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the clear supernatant to an HPLC vial for analysis.[1]
HPLC-UV Method
This method is suitable for applications where MTA concentrations are expected to be relatively high.
a) Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile, methanol, and 10 mM phosphoric acid (pH 2.5) in a ratio of 7:13:80 (v/v/v).[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | Ambient or controlled at 25°C |
| Injection Volume | 20-50 µL |
| Detection | UV at 254 nm or 260 nm[6] |
b) Quantitative Analysis:
Quantification is typically performed using an external calibration curve prepared with MTA standards of known concentrations.
HPLC-MS/MS Method
This method offers higher sensitivity and specificity and is recommended for samples with low MTA concentrations.[2]
a) Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A linear gradient should be optimized to ensure good separation of MTA from other components. A typical starting point would be 5% B, ramping to 95% B over several minutes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
b) Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard solution of MTA. The precursor ion will be [M+H]+. |
| Internal Standard | A stable isotope-labeled MTA is highly recommended for accurate quantification.[1][2] |
Quantitative Data Summary
The following table summarizes typical performance characteristics for an HPLC-MS/MS method for MTA analysis.[1][2]
| Performance Metric | Typical Value |
| Limit of Detection (LOD) | 62.5 pM[1][2] |
| Lower Limit of Quantification (LLOQ) | 2 nM[1][2] |
| Linearity Range | 2 nM to 250 nM[7] |
| Precision (Imprecision) | Intra-day: < 10% RSD, Inter-day: < 15% RSD |
| Accuracy (Recovery) | 85-115% |
Experimental Workflow Diagram
The following diagram outlines the general workflow for MTA measurement by HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. cores.emory.edu [cores.emory.edu]
- 5. Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Absolute Quantification of 5'-Methylthioadenosine in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the absolute quantification of 5'-Methylthioadenosine (MTA) in human plasma. The protocol employs a straightforward protein precipitation extraction procedure, ensuring high recovery and matrix effect minimization. The method is validated for linearity, precision, and accuracy, making it suitable for various research applications, including drug development and clinical research, where the monitoring of MTA levels is crucial.
Introduction
This compound (MTA) is a naturally occurring sulfur-containing nucleoside present in all mammalian tissues.[1] It is a critical intermediate in the methionine salvage pathway, which is essential for the regeneration of methionine and the synthesis of polyamines.[1] MTA is generated from S-adenosylmethionine (SAM) and is metabolized by MTA phosphorylase (MTAP).[1] Dysregulation of MTA levels has been implicated in various pathological conditions, including cancer, making it a significant biomarker of interest.[2][3]
This application note provides a detailed protocol for the reliable quantification of MTA in human plasma using LC-MS/MS, a technique renowned for its specificity and sensitivity.
Experimental
Materials and Reagents
-
This compound (MTA) standard (Sigma-Aldrich or equivalent)
-
Stable isotope-labeled internal standard (SIL-IS), e.g., ¹³C₅-MTA or d₃-MTA
-
LC-MS/MS grade acetonitrile, methanol, and water (Fisher Scientific or equivalent)
-
Formic acid (Thermo Fisher Scientific or equivalent)
-
Human plasma (collected in K₂EDTA tubes)
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of MTA from human plasma.
Protocol:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 150 µL of ice-cold acetonitrile (a 3:1 ratio of acetonitrile to plasma).[4]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[5]
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase column.
LC Parameters:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 2 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry
Detection and quantification are performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
MS/MS Parameters:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
| Collision Gas | Argon |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Table 1: MRM Transitions for MTA and SIL-IS
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| MTA | 298.2 | 136.1 | 25 |
| ¹³C₅-MTA (SIL-IS) | 303.2 | 136.1 | 25 |
Results and Discussion
Method Performance
The developed LC-MS/MS method demonstrates excellent performance for the quantification of MTA in human plasma.
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | >0.99 |
| Linear Range | 2 - 250 nM[6] |
| Lower Limit of Quantification (LLOQ) | 2 nM[7] |
| Intra-day Precision (%CV) | <10% |
| Inter-day Precision (%CV) | <15% |
| Accuracy (%RE) | ±15% |
| Recovery | >85% |
Endogenous Plasma Levels
The concentration of MTA in healthy human plasma is typically in the low nanomolar range.
Table 3: Reported Endogenous MTA Concentrations in Human Plasma
| Population | Concentration Range (nM) | Reference |
| Healthy Adults | 8.7 (adenine, a downstream metabolite) | [8] |
Note: Direct measurements of endogenous MTA in healthy human plasma are not widely reported, the provided value is for a related metabolite.
Visualizations
Experimental Workflow
References
- 1. Methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a robust and sensitive LC-MS/MS method for the determination of adenine in plasma of different species and its application to in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantification of S-Adenosylmethionine (SAM) using a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-adenosylmethionine (SAM), often abbreviated as SAM or MTA, is a critical metabolite involved in numerous cellular processes, most notably as the primary methyl group donor in all organisms. The accurate quantification of SAM is essential for understanding its role in various physiological and pathological states, including epigenetic regulation and cell signaling. The ratio of SAM to its demethylated product, S-adenosylhomocysteine (SAH), is a key indicator of cellular methylation capacity.
The use of a stable isotope-labeled internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and precise quantification of SAM in biological matrices.[1][2] This method, known as stable isotope dilution analysis, involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., ²H₃-SAM) to the sample at the beginning of the sample preparation process.[3][4] This internal standard co-elutes with the endogenous analyte and experiences similar matrix effects and ionization suppression, allowing for reliable correction and accurate quantification.[5][6]
These application notes provide a detailed protocol for the quantification of SAM in plasma using a stable isotope-labeled internal standard and LC-MS/MS.
Metabolic Pathway of SAM
The following diagram illustrates the central role of SAM in the methionine cycle, highlighting its synthesis from methionine and ATP, its role as a methyl donor, and its conversion to SAH.
Caption: The Methionine Cycle and the Role of SAM.
Experimental Protocol: Quantification of SAM in Plasma
This protocol outlines a method for the simultaneous quantification of SAM and SAH in human plasma using stable-isotope dilution ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[7][8]
1. Materials and Reagents
-
S-Adenosylmethionine (SAM) chloride
-
S-Adenosylhomocysteine (SAH)
-
²H₃-S-Adenosylmethionine (²H₃-SAM) internal standard
-
²H₄-S-Adenosylhomocysteine (²H₄-SAH) internal standard
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Ultrapure water
-
Phenylboronic acid solid-phase extraction (SPE) cartridges
-
Human plasma (EDTA)
2. Preparation of Standards and Internal Standard Working Solution
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of SAM and SAH in 0.1% formic acid in water.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solutions with 0.1% formic acid in water to cover the desired concentration range (e.g., 12.5–5000 nmol/L for SAM).[3][4]
-
Internal Standard Working Solution: Prepare a working solution containing ²H₃-SAM and ²H₄-SAH at a fixed concentration (e.g., 200 nmol/L) in the initial mobile phase.
3. Sample Preparation
-
Thaw frozen plasma samples on ice.
-
For a 20 µL plasma sample, add 180 µL of the internal standard working solution.[3][4]
-
Vortex mix for 10 seconds.
-
Perform solid-phase extraction using phenylboronic acid cartridges to bind and purify SAM and SAH.[7][8]
-
Alternatively, for a simpler protein precipitation, add a suitable volume of cold methanol or acetonitrile, vortex, and centrifuge to pellet proteins.
-
For a more stringent cleanup, perform ultracentrifugation through a 10 kd MW cutoff membrane.[3][4]
-
Transfer the supernatant or filtrate to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A UPLC system such as an Acquity UPLC BEH C18 column is recommended for good separation.[7][8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., 5500 QTRAP®) operated in positive electrospray ionization (ESI) mode.[3]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol
-
Gradient Elution: A gradient from 0% to 100% Mobile Phase B over a suitable time to resolve SAM and SAH.
-
Flow Rate: 0.20 mL/min.[3]
-
Injection Volume: 3 µL.[3]
5. Data Acquisition and Analysis
-
Acquire data in the Multiple Reaction Monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for SAM, SAH, and their respective stable isotope-labeled internal standards.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Quantify the concentration of SAM and SAH in the plasma samples using the calibration curve.
Quantitative Data
The following tables summarize typical mass spectrometry parameters and performance data for the quantification of SAM and SAH.
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| SAM | 399.1 | 250.1 |
| ²H₃-SAM (IS) | 402.1 | 250.1 |
| SAH | 385.1 | 136.1 |
| ²H₄-SAH (IS) | 389.1 | 138.1 |
| Data derived from Arning and Bottiglieri (2016).[3] |
Table 2: Method Performance Characteristics
| Parameter | SAM | SAH |
| Linearity Range | 12.5–5000 nmol/L | 12.5–5000 nmol/L |
| Quantification Limit | 0.5 nmol/L | 0.7 nmol/L |
| Intra-assay CV (%) | 3.3 | 3.9 |
| Inter-assay CV (%) | 10.1 | 8.3 |
| Mean Recovery (%) | 100.0 | 101.7 |
| Data derived from Kirsch et al. (2009) and Arning and Bottiglieri (2016).[3][7][8] |
Experimental Workflow
The diagram below outlines the key steps in the experimental workflow for the quantification of SAM using a stable isotope-labeled internal standard.
Caption: Workflow for SAM Quantification.
Conclusion
The use of a stable isotope-labeled internal standard is crucial for the accurate and reliable quantification of S-adenosylmethionine in biological samples.[2][5] The protocol described provides a robust and sensitive method for this purpose, which can be adapted for various research and clinical applications. The high selectivity and sensitivity of LC-MS/MS, combined with the precision afforded by stable isotope dilution, make this the preferred method for studying the role of SAM in health and disease.[1]
References
- 1. Rapid analysis of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) isotopologues in stable isotope-resolved metabolomics (SIRM) using direct infusion nanoelectrospray ultra-high-resolution Fourier transform mass spectrometry (DI-nESI-UHR-FTMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Simultaneous quantification of S-adenosyl methionine and S-adenosyl homocysteine in human plasma by stable-isotope dilution ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of 5'-Methylthioadenosine from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction of 5'-Methylthioadenosine (MTA), a key metabolite in the methionine salvage pathway, from tissue samples. The protocol is designed to ensure high recovery and sample purity for downstream analysis, such as liquid chromatography-mass spectrometry (LC-MS).
Introduction
This compound (MTA) is a naturally occurring sulfur-containing nucleoside present in all mammalian tissues.[1] It is a byproduct of polyamine biosynthesis and is metabolized by methylthioadenosine phosphorylase (MTAP).[2] Dysregulation of MTA levels has been implicated in various diseases, including cancer, making its accurate quantification in tissue samples crucial for research and drug development.[1][3][4] The following protocol details a robust method for extracting MTA from tissue samples, ensuring reproducible and reliable results.
Data Presentation: MTA Levels in Various Tissues
The following table summarizes MTA concentrations found in different biological samples as reported in the literature. These values can serve as a reference for expected MTA levels.
| Biological Sample | Organism | MTA Concentration | Reference |
| Liver | Rat | 0.8-3.4 nmol/g | [1] |
| Lung | Rat | 1.1-1.7 nmol/g | [1] |
| Kidney | Rat | 1.0-2.3 nmol/g | [1] |
| Testis | Rat | 0.9-1.7 nmol/g | [1] |
| Heart | Rat | 1.1-2.5 nmol/g | [1] |
| Human Hepatocytes | Human | 2-10 pmol/mg protein | [1] |
| SK-HEP-1 Cells | Human | ~0.3 nM per million cells | [1] |
| MTAP-deficient Melanoma Cells | Human | Fourfold increase in intracellular MTA | [3][5] |
Experimental Protocol: Extraction of this compound from Tissue
This protocol utilizes a combination of protein precipitation and solid-phase extraction (SPE) to isolate MTA from tissue samples.
Materials:
-
Tissue sample (snap-frozen in liquid nitrogen and stored at -80°C)
-
Perchloric acid (PCA), 0.4 M, ice-cold
-
Sodium phosphate buffer, pH 11.5
-
Internal standard (e.g., ²H₃-MTA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB 1 cc 10 mg)
-
Methanol, 90%, containing 0.1% formic acid (Elution buffer)
-
Water, HPLC grade
-
0.1% formic acid in water (Reconstitution solution)
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
-
Microcentrifuge tubes, 1.5 mL
-
Centrifuge (capable of 13,000 rpm at 4°C)
-
SPE manifold
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Tissue Homogenization:
-
Weigh 50-100 mg of frozen tissue.
-
Add the tissue to a pre-chilled 2 mL microcentrifuge tube containing homogenization beads.
-
Add 1 mL of ice-cold 0.4 M perchloric acid and the internal standard.
-
Homogenize the tissue on ice until a uniform lysate is achieved.
-
-
Protein Precipitation:
-
Neutralization:
-
Neutralize the supernatant to approximately pH 7.2 by adding sodium phosphate buffer (pH 11.5).[2] The exact volume will need to be determined empirically.
-
-
Solid-Phase Extraction (SPE):
-
Sample Concentration and Reconstitution:
-
Evaporate the eluent to dryness using a vacuum concentrator.[2]
-
Reconstitute the dried extract in a smaller volume (e.g., 100 µL) of 0.1% formic acid in water to concentrate the sample.[2]
-
Vortex the sample and centrifuge to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.
-
Alternative Protocol: Methanol Precipitation
An alternative, simpler method for protein precipitation involves using a high concentration of cold methanol.
Procedure:
-
Tissue Homogenization:
-
Homogenize 50-100 mg of frozen tissue in 1 mL of ice-cold 80% methanol containing an internal standard.[6]
-
-
Protein Precipitation:
-
Incubate the homogenate at -20°C for at least 60 minutes.[7]
-
-
Centrifugation:
-
Centrifuge at high speed (e.g., 13,000-15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the MTA.
-
-
Sample Preparation for Analysis:
-
The supernatant can be directly analyzed or dried down and reconstituted in an appropriate solvent for LC-MS analysis.
-
Visualizations
Experimental Workflow for MTA Extraction
Caption: Workflow for the extraction of this compound (MTA) from tissue samples.
Methionine Salvage Pathway
Caption: The Methionine Salvage Pathway showing the role of MTA and MTAP.
References
- 1. This compound and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extracellular 5′-methylthioadenosine inhibits intracellular symmetric dimethylarginine protein methylation of FUSE-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of this compound in patients with neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. southalabama.edu [southalabama.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: 5'-Methylthioadenosine (MTA) as a Biomarker in Leukemia
Audience: Researchers, scientists, and drug development professionals.
Introduction 5'-Methylthioadenosine (MTA) is a naturally occurring sulfur-containing nucleoside present in all mammalian tissues.[1] It is an essential intermediate metabolite generated from S-adenosylmethionine (SAM) during the biosynthesis of polyamines and is also a byproduct of the methionine (MET) salvage pathway.[2][3] The primary enzyme responsible for MTA metabolism is this compound phosphorylase (MTAP), which cleaves MTA into adenine and 5-methylthioribose-1-phosphate (MTR-1-P).[2][4]
In a significant portion of human cancers, including certain leukemias, the MTAP gene is frequently deleted due to its proximity to the commonly deleted CDKN2A tumor suppressor gene on chromosome 9p21.[5][6] This loss of MTAP function leads to the accumulation of MTA within tumor cells and its subsequent secretion into the extracellular environment and circulation.[2][7] This accumulation creates a unique metabolic state in cancer cells, making MTA a promising biomarker for diagnostics, prognostics, and therapeutic monitoring in leukemia patients.
Key Applications in Leukemia
Diagnostic Biomarker
Elevated levels of MTA in blood and urine can serve as a non-invasive indicator for the presence of leukemia. Studies have shown that MTA concentrations are significantly higher in leukemia patients compared to healthy individuals.
-
Blood MTA: Levels in patients with untreated or relapsed leukemias were found to be significantly higher than in control subjects (p < 0.005).[8]
-
Urine MTA: The amount of MTA in the urine of patients with leukemias and malignant lymphomas was also higher than in normal subjects (p < 0.005).[8]
This suggests that MTA measurement could be a valuable tool in the diagnostic workup of hematological malignancies.
Therapeutic Monitoring Biomarker
Monitoring MTA levels during treatment can provide insights into the efficacy of chemotherapy. A decrease in MTA concentrations following therapy indicates a reduction in tumor burden and a positive response to treatment.
-
Peripheral blood MTA levels have been observed to decrease significantly after effective chemotherapy in leukemic patients.[8]
-
In contrast, patients in remission show MTA levels that are not different from healthy control subjects.[8]
This application is crucial for assessing treatment response, potentially earlier than traditional morphological assessments of bone marrow.[9]
Pharmacodynamic and Patient Selection Biomarker
The accumulation of MTA due to MTAP deletion creates a specific vulnerability in cancer cells, making them sensitive to inhibitors of Protein Arginine Methyltransferase 5 (PRMT5).[10][11] MTA acts as an endogenous inhibitor of PRMT5, and MTAP-deleted cells are synthetically lethal with further PRMT5 inhibition.[5][7]
-
Patient Stratification: Measuring MTA levels or determining MTAP gene status can identify leukemia patients who are most likely to benefit from PRMT5 inhibitors.[12]
-
Pharmacodynamic (PD) Monitoring: In clinical trials of MTA-cooperative PRMT5 inhibitors like BMS-986504 (MRTX1719), MTA levels serve as a prerequisite biomarker for enrollment.[13][14][15] Downstream markers of PRMT5 activity, such as symmetric dimethylarginine (SDMA), are monitored in plasma and tumor tissue to confirm target engagement and biological activity of the drug.[15]
Data Presentation
Table 1: MTA Levels in Leukemia Patients vs. Healthy Controls
| Analyte | Matrix | Patient Cohort | Finding | Statistical Significance | Reference |
|---|---|---|---|---|---|
| MTA | Blood | Leukemia (untreated/relapsed) vs. Controls | Levels are significantly higher in leukemia patients. | p < 0.005 | [8] |
| MTA | Urine | Leukemia/Lymphoma vs. Controls | Levels are significantly higher in leukemia/lymphoma patients. | p < 0.005 | [8] |
| MTA | Blood | Leukemia (in remission) vs. Controls | Levels are not different from controls. | Not Significant |[8] |
Table 2: MTA as a Biomarker for Monitoring Chemotherapy Response
| Analyte | Matrix | Measurement Timepoint | Observed Change | Interpretation | Reference |
|---|
| MTA | Peripheral Blood | Post-chemotherapy | Clear decrease in MTA levels. | Indicates efficacy of chemotherapy and reduction in leukemic cell burden. |[8] |
Signaling Pathways and Experimental Workflows
MTA Metabolism and its Role in PRMT5 Inhibition
The following diagram illustrates the central role of MTA in cellular metabolism. It is produced from S-adenosylmethionine (SAM) during polyamine synthesis. In healthy cells, MTAP efficiently recycles MTA. In MTAP-deleted leukemia cells, MTA accumulates and renders the cells sensitive to PRMT5 inhibitors.
Caption: MTA metabolism pathway and its therapeutic relevance.
Experimental Workflow for MTA Quantification
This diagram outlines the general workflow for the quantification of MTA in patient samples, from collection to clinical interpretation.
Caption: Workflow for MTA biomarker analysis from sample to result.
Experimental Protocols
Protocol 1: Quantification of MTA in Human Plasma by LC-MS/MS
This protocol provides a general methodology for the sensitive and accurate quantification of MTA in plasma samples, adapted from published methods.[6][16][17][18]
1. Materials and Reagents
-
MTA analytical standard
-
Stable isotope-labeled MTA internal standard (e.g., ¹³C₅-MTA or ²H₃-MTA)[16][17]
-
LC-MS grade acetonitrile, methanol, water, and formic acid
-
Human plasma (from patients and controls)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
Autosampler vials
2. Preparation of Standards and Quality Controls (QCs)
-
Prepare a primary stock solution of MTA (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.
-
Perform serial dilutions to create working standard solutions for the calibration curve. A typical linear range for MTA is 2 nM to 250 nM.[16]
-
Prepare a separate stock solution for Quality Control (QC) samples (Low, Medium, High concentrations).
-
Prepare the internal standard (IS) working solution (e.g., 50 nM of ¹³C₅-MTA in 50% acetonitrile).
3. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
Aliquot 50 µL of plasma into a clean 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution to each sample, standard, and QC (except blank).
-
Vortex briefly.
-
Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) or a HILIC column can be used for chromatographic separation.[16][18]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient would start at ~5% B, ramp up to 95% B, hold, and then re-equilibrate. Optimize for separation from other nucleosides like SAM.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Optimize instrument parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
-
5. Data Analysis and Quantification
-
Integrate the peak areas for both MTA and the IS for all samples, standards, and QCs.
-
Calculate the ratio of the MTA peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a linear regression with 1/x² weighting.
-
Determine the concentration of MTA in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Ensure QC samples are within ±15% of their nominal values for run acceptance. The lower limit of quantification (LLOQ) should be clearly defined.[6]
References
- 1. Methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target [frontiersin.org]
- 6. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Measurement of this compound in patients with neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Minimal Residual Disease to Monitor Therapy in Acute Leukemia [theoncologynurse.com]
- 10. Low methylthioadenosine phosphorylase expression is associated with worse survival in patients with acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. onclive.com [onclive.com]
- 13. Facebook [cancer.gov]
- 14. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. researchgate.net [researchgate.net]
- 18. Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 5'-Methylthioadenosine's Effect on Tumor Growth in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies to evaluate the anti-tumor effects of 5'-Methylthioadenosine (MTA) in xenograft models. The information is compiled from various studies, offering insights into experimental design, data interpretation, and the molecular pathways influenced by MTA treatment.
Introduction
This compound (MTA) is a naturally occurring sulfur-containing nucleoside that plays a crucial role in polyamine metabolism.[1][2] Dysregulation of MTA levels has been observed in various cancers, and numerous studies have investigated its potential as a therapeutic agent. In vivo studies using xenograft models are essential for evaluating the anti-tumor efficacy of MTA and understanding its mechanism of action in a whole-organism context. MTA has been shown to suppress tumor growth by inhibiting cell proliferation and invasion, and by inducing apoptosis.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from representative in vivo studies on the effect of MTA on tumor growth in xenograft models.
Table 1: Effect of MTA on Melanoma Xenograft Tumor Growth
| Cell Line | Mouse Strain | Treatment | Dosage | Administration Route | Tumor Volume Reduction | Reference |
| 37-31E (Melanoma) | FVB/N | MTA | 96 µmol/kg body weight | Intraperitoneal (daily) | Significant inhibition of tumor growth observed. | [3][4] |
| A549 (Non-small cell lung carcinoma) | Rag2(-/-)γC(-/-) and NCr-nu | MTDIA (MTA analogue) | Not specified | Oral or Intraperitoneal | Significant inhibition of tumor growth. | [5][6] |
| H358 (Bronchioloalveolar non-small cell lung carcinoma) | Rag2(-/-)γC(-/-) | MTDIA (MTA analogue) | Not specified | Oral or Intraperitoneal | Significant inhibition of tumor growth. | [5][6] |
Experimental Protocols
This section provides detailed protocols for key experiments involved in assessing the in vivo anti-tumor effects of MTA.
Protocol 1: Melanoma Xenograft Model
Objective: To establish a subcutaneous melanoma xenograft model and evaluate the effect of MTA on tumor growth.
Materials:
-
37-31E melanoma cell line
-
Phosphate-Buffered Saline (PBS), sterile
-
5- to 6-month-old male FVB/N mice
-
This compound (MTA)
-
Dimethyl sulfoxide (DMSO)
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Preparation: Culture 37-31E melanoma cells under standard conditions. On the day of injection, harvest the cells and resuspend them in sterile PBS at a concentration of one million cells per 100 µl.[4]
-
Tumor Cell Implantation: Subcutaneously inject one million 37-31E cells in 100 µl of PBS into the flank of each FVB/N mouse.[4]
-
Tumor Growth Monitoring: Allow the tumors to grow until they reach a volume of 50-100 mm³.[4]
-
Treatment Administration:
-
Prepare a stock solution of MTA. One study prepared MTA from S-adenosylmethionine.[4]
-
Divide the mice into a control group and a treatment group (n=7 per group).[3][7]
-
Administer MTA to the treatment group at a dose of 96 µmol/kg body weight via daily intraperitoneal (IP) injection.[4]
-
Administer an equivalent volume of the vehicle (e.g., DMSO) to the control group.[4]
-
-
Tumor Volume Measurement:
Protocol 2: Non-Small Cell Lung Cancer Xenograft Model
Objective: To evaluate the effect of an MTA analogue (MTDIA) on the growth of non-small cell lung cancer xenografts.
Materials:
-
A549 or H358 non-small cell lung cancer cell lines
-
Immunodeficient mice (e.g., Rag2(-/-)γC(-/-) or NCr-nu)
-
Methylthio-DADMe-Immucillin-A (MTDIA)
-
Appropriate vehicle for MTDIA
-
Calipers
Procedure:
-
Cell Preparation: Culture A549 or H358 cells and prepare a cell suspension for injection as described in Protocol 1.
-
Tumor Cell Implantation: Subcutaneously inject the cancer cells into the flank of immunodeficient mice.
-
Treatment Administration:
-
Tumor Growth Monitoring and Measurement: Monitor and measure tumor volume regularly as described in Protocol 1.[5][6]
-
Endpoint and Analysis: At the end of the study, collect tumors and other relevant tissues for analysis of MTA levels, polyamine levels, and gene expression profiles.[5]
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway inhibited by MTA in melanoma cells. MTA treatment has been shown to inhibit the phosphorylation of Akt and the ribosomal protein S6, key components of the PI3K/Akt/mTOR pathway, and leads to the downregulation of cyclin D1.[4]
Caption: MTA's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vivo xenograft study investigating the anti-tumor effects of MTA.
Caption: General workflow for in vivo xenograft studies of MTA.
References
- 1. This compound and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Cancer: old molecules, new understanding [jcancer.org]
- 3. Methylthioadenosine (MTA) inhibits melanoma cell proliferation and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Growth and metastases of human lung cancer are inhibited in mouse xenografts by a transition state analogue of this compound phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Utilizing MTAP Inhibitors to Investigate MTA Accumulation
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction: The Role of MTAP in Cellular Metabolism
Methylthioadenosine phosphorylase (MTAP) is a critical enzyme in the methionine salvage pathway, responsible for the phosphorolytic cleavage of 5'-deoxy-5'-methylthioadenosine (MTA).[1] MTA is a natural byproduct of polyamine biosynthesis, where S-adenosylmethionine (SAM) serves as a key substrate.[2] The MTAP-mediated breakdown of MTA recycles adenine and methionine, which are essential for DNA, RNA, and protein synthesis.[1] In approximately 10-15% of human cancers, the MTAP gene is homozygously deleted, often due to its close proximity to the frequently deleted CDKN2A tumor suppressor gene on chromosome 9p21.[3][4][5][6] This genetic deletion makes MTAP-deficient cancer cells uniquely dependent on alternative metabolic pathways and creates specific therapeutic vulnerabilities.
Mechanism of Action: MTAP Inhibitors and MTA Accumulation
Pharmacological inhibition of MTAP in MTAP-proficient (MTAP+/+) cells phenocopies the metabolic state of genetically MTAP-deficient (MTAP-/-) cells.[2] Inhibitors like Methylthio-DADMe-Immucillin-A (MTDIA) are transition-state analogues that potently block MTAP activity.[2][7] The primary and most direct consequence of MTAP inhibition or deletion is the intracellular accumulation of its substrate, MTA.[8][9][10] Studies have shown that MTAP loss can lead to a 5- to 20-fold increase in intracellular MTA levels.[9]
Key Cellular Effect: MTA-Mediated Inhibition of PRMT5
The accumulated MTA acts as an endogenous, competitive inhibitor of protein arginine methyltransferase 5 (PRMT5).[4][8][10] PRMT5 is an essential enzyme that catalyzes the symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins, using SAM as the methyl donor.[4][5] This post-translational modification regulates critical cellular processes, including RNA splicing, cell cycle progression, and the DNA damage response.[3][5]
MTA's structure is highly similar to SAM, allowing it to bind to the PRMT5 active site and compete with SAM.[11] This competition leads to partial, or hypomorphic, inhibition of PRMT5 activity in MTAP-deficient cells.[8] This partial inhibition creates a state of heightened sensitivity, or "collateral vulnerability," to further suppression of the PRMT5 pathway.
Therapeutic Strategy: Synthetic Lethality
The partial inhibition of PRMT5 by MTA in MTAP-deficient cells forms the basis of a powerful therapeutic strategy known as synthetic lethality. This occurs when the loss of two genes (or the loss of one gene and inhibition of another) is lethal to a cell, while the loss of either one alone is not.
-
MTA-Cooperative PRMT5 Inhibition: Second-generation PRMT5 inhibitors (e.g., MRTX1719, AMG 193) are designed to be "MTA-cooperative."[3][4][11][12] These molecules preferentially bind to and stabilize the inactive PRMT5-MTA complex, which is abundant only in MTAP-deficient cells.[5][13] This leads to potent and highly selective killing of cancer cells with MTAP loss, while sparing normal, MTAP-proficient tissues where MTA levels are low.[4][12][13]
-
MAT2A Inhibition: Methionine adenosyltransferase 2A (MAT2A) is the enzyme that synthesizes SAM from methionine and ATP.[2][14][15] In MTAP-deficient cells, where PRMT5 is already partially compromised by MTA, further reducing the available SAM pool through MAT2A inhibition leads to a synergistic shutdown of PRMT5 activity, triggering selective cancer cell death.[14][16][17]
This application note provides protocols to utilize MTAP inhibitors to induce MTA accumulation and study its downstream effects on PRMT5 activity and cell viability, thereby modeling the synthetic lethal interactions that are currently being exploited in clinical settings.
Data Presentation: Effects of MTAP Status and Inhibitors
The following tables summarize quantitative data from preclinical studies, illustrating the selective effects of targeting the MTAP-PRMT5 axis.
Table 1: Selectivity of MTA-Cooperative PRMT5 Inhibitors in Isogenic Cell Lines
| Compound | Cell Line Pair | MTAP Status | Metric | Value | Fold Selectivity |
|---|---|---|---|---|---|
| MRTX1719 | HCT116 | Deleted (del) | Cell Viability IC₅₀ | 11 nM | >70x |
| Wild-Type (WT) | Cell Viability IC₅₀ | >800 nM | |||
| TNG004 | HAP1 | Isogenic Knockout (now) | Cell Viability | - | ~15x |
| | | Wild-Type (wild type) | Cell Viability | - | |
Data compiled from published reports.[3][18]
Table 2: In Vivo Antitumor Activity of MTA-Cooperative PRMT5 Inhibitors
| Compound | Xenograft Model | MTAP Status | Dose (mg/kg, oral, daily) | Outcome |
|---|---|---|---|---|
| MRTX1719 | HCT116 | Deleted (del) | 50 | Tumor Growth Inhibition |
| 100 | Tumor Growth Inhibition | |||
| HCT116 | Wild-Type (WT) | 50 | No effect on tumor growth | |
| 100 | No effect on tumor growth | |||
| AMG 193 | Various Solid Tumors | Deleted (del) | 800-1200 | Partial Responses (PRs) observed |
| | | | 600 (BID) | in multiple tumor types |
Data compiled from preclinical and clinical reports.[12][19]
Table 3: Metabolic Changes Following MTAP Inhibition/Deletion
| Condition | Cell Line | Change in MTA Level | Change in SAM Level |
|---|---|---|---|
| MTAP Deletion | HCT116 Isogenic Pair | ~100-fold increase | No significant change |
| MTDIA + AG-270 (MAT2a inhibitor) | CRC Cell Lines | Increase | Decrease |
| MTAP Knockout | MC38/B16 Isogenic Lines | Significant Increase | Not reported |
Data compiled from published reports.[7][10][20]
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the basic setup for treating adherent cells with inhibitors to study the effects of MTA accumulation.
Materials:
-
MTAP-proficient (e.g., HCT116 MTAP WT) and MTAP-deficient (e.g., HCT116 MTAP del) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Pen-Strep)
-
MTAP inhibitor (e.g., MTDIA) or MTA-cooperative PRMT5 inhibitor (e.g., MRTX1719)
-
Vehicle control (e.g., DMSO)
-
Tissue culture plates (6-well, 96-well)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed both MTAP WT and MTAP del cells into appropriate culture plates (e.g., 2x10⁵ cells/well for a 6-well plate; 5x10³ cells/well for a 96-well plate). Allow cells to adhere for 24 hours.
-
Inhibitor Preparation: Prepare a stock solution of the inhibitor in DMSO. On the day of the experiment, create serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Cell Treatment: Remove the old medium from the cells. Add the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) for downstream analysis. For MTA measurement, a shorter time point (e.g., 4-24 hours) may be sufficient. For viability assays, longer time points are typical.
Protocol 2: Measurement of Intracellular MTA by HPLC or LC-MS
This protocol provides a general method for extracting and quantifying intracellular MTA.
Materials:
-
Treated cells from Protocol 1 (in 6-well plates)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Methanol:Acetic Acid (80:20 v/v) extraction buffer
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (4°C)
-
Solvent evaporator (e.g., SpeedVac)
-
HPLC or LC-MS system
Procedure:
-
Cell Harvest: Place the 6-well plate on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Metabolite Extraction: Add 500 µL of ice-cold extraction buffer to each well. Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Homogenization: Sonicate the samples briefly on ice to ensure complete cell lysis.
-
Centrifugation: Centrifuge the extracts at high speed (e.g., >15,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.[21]
-
Sample Preparation: Transfer the supernatant to a new tube. The pellet can be re-extracted to improve yield.[21] Evaporate the solvent from the supernatant.
-
Analysis: Resuspend the dried residue in an appropriate buffer for analysis (e.g., ammonium formate buffer for HPLC).[21] Analyze the sample using a validated HPLC or LC-MS method to quantify MTA levels, comparing against a standard curve of purified MTA.
Protocol 3: Assessment of Cell Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[22]
Materials:
-
Treated cells from Protocol 1 (in 96-well plates)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[23]
-
Serum-free medium
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[23]
-
Microplate reader
Procedure:
-
MTT Addition: At the end of the treatment period, carefully aspirate the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[23]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[23]
-
Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[23]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background.[23]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot dose-response curves to determine the IC₅₀ value.
Protocol 4: Western Blot for PRMT5 Activity (SDMA Levels)
This protocol assesses the functional activity of PRMT5 by measuring the levels of symmetric dimethylarginine (SDMA), a direct product of PRMT5's enzymatic action.[9]
Materials:
-
Treated cells from Protocol 1 (in 6-well plates)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, transfer buffer)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SDMA, anti-Vinculin or β-Actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Wash cells with ice-cold PBS. Add RIPA buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysate at high speed for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add loading buffer, and boil for 5 minutes. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Re-probe the membrane with a loading control antibody (e.g., anti-Actin). Quantify band intensities using densitometry software. Normalize the SDMA signal to the loading control to determine the relative inhibition of PRMT5 activity.
Visualizations: Pathways and Workflows
Caption: Signaling pathway of MTAP/PRMT5 axis and points of therapeutic intervention.
Caption: Experimental workflow for studying the effects of MTAP/PRMT5 inhibitors.
Caption: Logical relationship demonstrating the principle of synthetic lethality.
References
- 1. What are MTAP inhibitors and how do they work? [synapse.patsnap.com]
- 2. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ascopubs.org [ascopubs.org]
- 12. onclive.com [onclive.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. probiologists.com [probiologists.com]
- 18. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. MTA-cooperative PRMT5 inhibitors enhance T cell-mediated antitumor activity in MTAP-loss tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methylthioadenosine (MTA) Regulates Liver Cells Proteome and Methylproteome: Implications in Liver Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. MTT assay overview | Abcam [abcam.com]
Application Notes and Protocols: Development of MTA-Cooperative PRMT5 Inhibitors for MTAP-Deleted Cancers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein arginine methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including spliceosome regulation, cell cycle progression, and the DNA damage response.[1] In recent years, PRMT5 has emerged as a promising therapeutic target in oncology. A significant breakthrough in this area is the development of inhibitors that exploit a specific genetic vulnerability found in approximately 10-15% of all human cancers: the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2]
The MTAP gene is frequently co-deleted with the adjacent tumor suppressor gene CDKN2A.[3][4] This "passenger" deletion leads to the cellular accumulation of methylthioadenosine (MTA), the substrate for the MTAP enzyme.[5][6][7] MTA acts as a weak, endogenous inhibitor of PRMT5 by competing with its essential cofactor, S-adenosylmethionine (SAM).[2][4][8] This creates a state of partial PRMT5 inhibition, rendering these cancer cells uniquely dependent on the remaining PRMT5 activity for survival—a classic example of synthetic lethality.[4][9][10]
MTA-cooperative inhibitors are a novel class of drugs designed to selectively bind to and stabilize the catalytically inactive PRMT5-MTA complex.[11] This mechanism allows for potent and selective inhibition of PRMT5 in MTAP-deleted cancer cells, while largely sparing healthy cells where MTA levels are low. This targeted approach promises a wider therapeutic window and reduced toxicity compared to first-generation, non-selective PRMT5 inhibitors.[1][11]
This document provides an overview of the mechanism, key quantitative data for leading clinical candidates, and detailed protocols for essential experiments in the research and development of MTA-cooperative PRMT5 inhibitors.
Mechanism of Action: MTA-Cooperative Inhibition
The core principle behind this therapeutic strategy is the selective exploitation of the high intracellular MTA concentration in MTAP-deleted tumors.
-
Normal Cells (MTAP Wild-Type): The MTAP enzyme efficiently metabolizes MTA, keeping its intracellular concentration low. PRMT5 primarily exists in a complex with its cofactor SAM (PRMT5•SAM) and is fully active. MTA-cooperative inhibitors have a low affinity for the PRMT5•SAM complex.
-
Cancer Cells (MTAP-Deleted): The absence of the MTAP enzyme leads to a significant accumulation of MTA.[12] This MTA competes with SAM for binding to PRMT5, forming a PRMT5•MTA complex and partially reducing overall PRMT5 activity.[4][8]
-
MTA-Cooperative Inhibition: MTA-cooperative inhibitors are specifically designed to bind to a unique pocket present only in the PRMT5•MTA complex.[2][5] This binding stabilizes the inactive state of the enzyme, potently and selectively shutting down the residual PRMT5 activity crucial for the cancer cell's survival, ultimately leading to cell death.[11]
Data Presentation: Key MTA-Cooperative PRMT5 Inhibitors
Several MTA-cooperative PRMT5 inhibitors have entered clinical development. The table below summarizes key quantitative data for prominent examples.
| Inhibitor | Development Stage | Target Selectivity (MTAPdel vs WT) | Efficacy Highlights | Clinical Trial ID |
| MRTX1719 | Phase I/II | >70-fold selectivity in HCT116 isogenic cell lines.[13] | Objective responses observed in patients with melanoma, NSCLC, mesothelioma, and other solid tumors.[13] | NCT05245500[11] |
| TNG908 | Phase I/II | ~15-fold selective killing of MTAP-deleted cells.[14] | Demonstrates dose-dependent antitumor activity in multiple xenograft models.[1] | NCT05275478[1] |
| AMG 193 | Phase I/II | >90-fold lower IC50 for SDMA inhibition in MTAP-deleted HCT116 cells.[15] | Confirmed partial responses in patients with various MTAP-deleted solid tumors.[15] | NCT05094336[16] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for evaluating the potency, selectivity, and efficacy of novel MTA-cooperative PRMT5 inhibitors.
Protocol 1: MTA-Cooperative PRMT5 Biochemical Assay
This assay measures the enzymatic activity of PRMT5 in the presence and absence of MTA to determine the MTA-cooperative nature of an inhibitor.
Objective: To determine the IC50 of a test compound against the PRMT5•MTA complex versus the PRMT5•SAM complex.
Materials:
-
Recombinant human PRMT5-MEP50 Enzyme Complex (e.g., Sigma Aldrich #SRP0146).[17]
-
Substrate: Histone H2A or H4 peptide.
-
Cofactors: S-Adenosyl-L-methionine (SAM) and 5'-deoxy-5'-(methylthio)adenosine (MTA).
-
Test compound series, serially diluted in DMSO.
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 2 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.[17]
-
Detection Kit: AptaFluor PRMT5 Assay Kit (BellBrook Labs) or similar TR-FRET/AlphaLISA-based SAH detection system.[17][18]
-
384-well assay plates.
-
Multi-detection microplate reader.
Procedure:
-
Prepare Reagent Plates: Prepare two sets of 384-well plates containing serial dilutions of the test compound.
-
Prepare Enzyme/Substrate Mix: Prepare a master mix of PRMT5-MEP50 complex and the histone substrate in the assay buffer.
-
Initiate Reactions:
-
Plate A (MTA-Cooperative Condition): Add a mix of SAM (at Km concentration, e.g., 5 µM) and MTA (at its approximate IC50, e.g., 2 µM) to the wells.[19] Add the enzyme/substrate mix to initiate the reaction.
-
Plate B (Control/Non-cooperative Condition): Add only SAM (at Km concentration, e.g., 5 µM) to the wells. Add the enzyme/substrate mix to initiate the reaction.
-
-
Incubation: Incubate plates at 30°C for 60-90 minutes.[17][18]
-
Stop Reaction: Add the stop reagent as per the detection kit manufacturer's instructions.
-
Detection: Add the SAH detection reagents (e.g., AptaFluor P1-Terbium and P2-Dylight mix) and incubate as required.[17]
-
Read Plate: Measure the signal (e.g., TR-FRET ratio) on a compatible plate reader.
-
Data Analysis: Convert raw data to percent inhibition relative to DMSO controls. Plot percent inhibition versus compound concentration and fit to a four-parameter dose-response curve to determine IC50 values for both conditions. A significantly lower IC50 in the MTA-cooperative condition indicates the desired mechanism of action.
Protocol 2: Cell-Based Symmetric Dimethylarginine (SDMA) Western Blot
This assay serves as a pharmacodynamic marker to confirm on-target engagement of PRMT5 within cells.
Objective: To measure the reduction of global SDMA levels in MTAP-deleted vs. MTAP-WT cells following inhibitor treatment.
Materials:
-
Isogenic cell line pair (e.g., HCT116 MTAP-WT and HCT116 MTAP-deleted).
-
Cell culture medium and supplements.
-
Test compound.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer system, and PVDF membranes.
-
Primary Antibodies: Anti-SDMA (symmetric dimethylarginine), Anti-Vinculin or β-Actin (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Seeding and Treatment: Seed both MTAP-WT and MTAP-deleted cells in 6-well plates. Allow them to adhere overnight.
-
Treat cells with a range of concentrations of the test compound (and a DMSO vehicle control) for 48-72 hours.
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse with RIPA buffer. Scrape cells, collect lysates, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane, apply ECL substrate, and capture the chemiluminescent signal using an imaging system.
-
Re-probing: Strip the membrane and re-probe with a loading control antibody (e.g., anti-Actin) to ensure equal protein loading.
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize SDMA signal to the loading control. A greater dose-dependent reduction in the SDMA signal in MTAP-deleted cells compared to MTAP-WT cells confirms selective on-target activity.
Protocol 3: Cell Viability Assay in Isogenic Cell Lines
This assay determines the selective anti-proliferative effect of the inhibitor on MTAP-deleted cancer cells.
Objective: To determine the GI50/IC50 of a test compound in MTAP-deleted vs. MTAP-WT cell lines.
Materials:
-
Isogenic cell line pair (e.g., HCT116 MTAP-WT and HCT116 MTAP-deleted).
-
96-well clear-bottom cell culture plates.
-
Test compound.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK8).[20]
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Seeding: Seed both MTAP-WT and MTAP-deleted cells into separate 96-well plates at an appropriate density (e.g., 1,000-3,000 cells/well). Allow cells to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for an extended period, typically 5-7 days, to allow for significant growth inhibition.
-
Measure Viability: Add the chosen cell viability reagent to each well according to the manufacturer's protocol. For CellTiter-Glo®, incubate for 10 minutes to stabilize the luminescent signal.
-
Read Plate: Measure luminescence or absorbance on a plate reader.
-
Data Analysis:
-
Normalize the data to the DMSO control wells.
-
Plot the normalized viability against the log of the compound concentration.
-
Fit the data to a dose-response curve to calculate the GI50 or IC50 value for each cell line.
-
The selectivity ratio is calculated as (IC50 in MTAP-WT cells) / (IC50 in MTAP-deleted cells). A high ratio indicates the desired selective killing.[13]
-
Protocol 4: In Vivo Xenograft Efficacy Study
This protocol evaluates the anti-tumor activity of an MTA-cooperative PRMT5 inhibitor in a preclinical animal model.
Objective: To assess the dose-dependent anti-tumor efficacy and tolerability of a test compound in mice bearing MTAP-deleted tumor xenografts.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or Nu/Nu).
-
MTAP-deleted cancer cell line (e.g., HCT116 MTAPdel, NCI-H1048).
-
Matrigel or similar basement membrane matrix.
-
Test compound formulated in an appropriate vehicle for oral (p.o.) or intraperitoneal (i.p.) administration.
-
Calipers for tumor measurement.
-
Animal scale for monitoring body weight.
Procedure:
-
Tumor Implantation: Subcutaneously implant MTAP-deleted cancer cells (e.g., 5-10 million cells resuspended in PBS and Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, and multiple dose levels of the test compound).
-
Dosing: Administer the test compound or vehicle to the respective groups according to the planned schedule (e.g., once or twice daily by oral gavage).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume ≈ (Length x Width²)/2).
-
Measure mouse body weight 2-3 times per week as an indicator of general toxicity.
-
-
Study Endpoint: Continue the study until tumors in the vehicle group reach a predetermined endpoint size, or for a set duration (e.g., 21-28 days).
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
-
Analyze body weight data to assess tolerability.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., SDMA Western Blot) to correlate target engagement with anti-tumor response.[13]
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Early Clinical Success of MTA-Cooperative PRMT5 Inhibitors for the Treatment of CDKN2A/MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTAP deletion confers enhanced dependency on the PRMT5 arginine methyltransferase in cancer cells [en-cancer.fr]
- 5. [PDF] MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design | Semantic Scholar [semanticscholar.org]
- 6. MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5fa5 - Crystal Structure of PRMT5:MEP50 in complex with MTA and H4 peptide - Summary - Protein Data Bank Japan [pdbj.org]
- 11. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rcsb.org [rcsb.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. onclive.com [onclive.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. mdpi.com [mdpi.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Discovery of PRMT5 N-Terminal TIM Barrel Ligands from Machine-Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 5'-Methylthioadenosine for Experimental Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the chemical synthesis of 5'-Methylthioadenosine (MTA), a naturally occurring nucleoside with significant roles in cellular metabolism and signaling. MTA is a key intermediate in the methionine salvage pathway and is involved in polyamine biosynthesis.[1][2] Its diverse biological activities, including the modulation of inflammatory responses, regulation of cell proliferation, and induction of apoptosis, make it a molecule of great interest for experimental research and drug development.[2][3]
This guide details a robust two-step synthesis protocol, presents quantitative data in a clear format, outlines experimental applications, and visualizes key biological pathways and workflows using the DOT language for Graphviz.
I. Chemical Synthesis of this compound
A reliable method for the synthesis of MTA proceeds via a two-step process starting from the readily available nucleoside, adenosine. The overall synthetic scheme involves the initial conversion of adenosine to an intermediate, 5'-chloro-5'-deoxyadenosine, followed by a nucleophilic substitution with a methylthio group donor.[4]
Quantitative Data Summary
The following table summarizes the typical quantitative data associated with the two-step synthesis of this compound, as adapted from established procedures.[4]
| Step | Starting Material | Reagents | Product | Yield | Purity |
| 1 | Adenosine | Thionyl chloride, Pyridine, Acetonitrile | 5'-chloro-5'-deoxyadenosine | Intermediate | Not Isolated |
| 2 | 5'-chloro-5'-deoxyadenosine (from Step 1) | Sodium thiomethoxide (NaSCH₃), Dimethylformamide (DMF) | This compound (MTA) | 86.5% (from adenosine) | >99% |
Experimental Protocols
Step 1: Synthesis of 5'-chloro-5'-deoxyadenosine (Intermediate)
This protocol describes the in situ preparation of 5'-chloro-5'-deoxyadenosine from adenosine.
Materials:
-
Adenosine
-
Acetonitrile (anhydrous)
-
Pyridine (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend adenosine in anhydrous acetonitrile.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add anhydrous pyridine to the stirred suspension.
-
From the dropping funnel, add thionyl chloride dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time to ensure the completion of the reaction. The resulting solution containing 5'-chloro-5'-deoxyadenosine is used directly in the next step without isolation.[4]
Step 2: Synthesis of this compound (MTA)
This protocol details the conversion of the intermediate 5'-chloro-5'-deoxyadenosine to the final product, this compound.
Materials:
-
Reaction mixture from Step 1
-
Sodium thiomethoxide (NaSCH₃)
-
Dimethylformamide (DMF, anhydrous)
-
Saturated brine solution
-
Concentrated Hydrochloric acid (HCl)
-
Water (deionized)
-
Mechanical stirrer
-
pH probe
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
To the reaction mixture containing 5'-chloro-5'-deoxyadenosine, add anhydrous dimethylformamide (DMF).
-
Add sodium thiomethoxide (NaSCH₃) to the solution and stir the resulting slurry with a mechanical stirrer at room temperature for approximately 18 hours.[4]
-
After the reaction is complete, add a saturated brine solution to the slurry.
-
Adjust the pH of the mixture to 7 using concentrated HCl, monitoring with a pH probe.[4]
-
Cool the resulting slurry to 0°C and continue stirring for 1 hour.[4]
-
Filter the slurry to collect the solid product.
-
Wash the collected solid with deionized water.
-
Dry the colorless solid product under vacuum at 40°C for 18 hours to yield this compound (MTA).[4]
Purification and Characterization
The synthesized MTA is typically of high purity (>99%) after the described workup.[4] For applications requiring even higher purity, recrystallization or column chromatography can be employed. Characterization of the final product should be performed using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To assess purity. Reversed-phase HPLC with UV detection at 254 nm is a common method.[5]
-
Mass Spectrometry (MS): To confirm the molecular weight (297.33 g/mol ).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
II. Application Notes for Experimental Use
Synthesized MTA can be utilized in a wide range of experimental settings to investigate its biological functions.
In Vitro Applications
-
Cell Culture Studies: MTA can be added to cell culture media to study its effects on cell proliferation, apoptosis, and differentiation.[2][6] For most in vitro studies, MTA is dissolved in a suitable solvent like DMSO before being diluted in the culture medium.[7]
-
Enzyme Inhibition Assays: MTA is a known inhibitor of several enzymes, including protein carboxylmethyltransferase and various methyltransferases.[8] Synthesized MTA can be used to determine the inhibitory constants (Ki) and to study the mechanism of inhibition.
-
Signaling Pathway Analysis: Researchers can treat cells with MTA to investigate its impact on specific signaling cascades, such as those involved in inflammation and cancer.[8]
In Vivo Applications
-
Animal Models of Disease: MTA has shown therapeutic potential in animal models of liver damage and cancer.[2] It can be administered to animals (e.g., via intraperitoneal injection) to evaluate its efficacy and mechanism of action in a whole-organism context.
-
Metabolic Studies: Labeled isotopes can be incorporated into the MTA synthesis to trace its metabolic fate and its contribution to pathways like methionine salvage.[6]
III. Visualizing Workflows and Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate the synthesis workflow and a key signaling pathway involving MTA.
Caption: Workflow for the Chemical Synthesis of this compound (MTA).
Caption: Simplified Signaling Pathway of MTA via Adenosine A2B Receptor.
References
- 1. 5′-Methylthioadenosine - Wikipedia [en.wikipedia.org]
- 2. Methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CN1639182A - Synthetic method of 5'-deoxy-5'-chloroadenosine and 5'-deoxy-5'-methylthioadenosine - Google Patents [patents.google.com]
- 5. This compound and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methionine synthesis from this compound by tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
Commercial Sources and Applications of High-Purity 5'-Methylthioadenosine for Research and Drug Development
For researchers, scientists, and drug development professionals, securing high-purity 5'-Methylthioadenosine (MTA) is crucial for obtaining reliable and reproducible experimental results. This document provides a comprehensive overview of commercial sources for purchasing high-purity MTA, alongside detailed application notes and experimental protocols for its use in a laboratory setting.
This compound is a naturally occurring sulfur-containing nucleoside that plays a pivotal role in various cellular processes, including polyamine biosynthesis and methionine salvage pathways. Its involvement in cell proliferation, differentiation, and apoptosis has made it a molecule of significant interest in cancer research and drug development.
Commercial Availability of High-Purity this compound
A number of reputable suppliers offer high-purity this compound suitable for research purposes. The following table summarizes key information from several commercial sources to facilitate easy comparison. Purity levels are consistently high across these suppliers, ensuring the integrity of experimental outcomes.
| Supplier | Product Name | Purity | Available Quantities | CAS Number |
| Abcam | 5'-Deoxy-5'-methylthioadenosine | >98% | Inquire | 2457-80-9 |
| AbMole | 5'-Deoxy-5'-(Methylthio)adenosine | 99.94% | 25mg, 50mg, 100mg | 2457-80-9 |
| Cayman Chemical | 5'-Deoxy-5'-methylthioadenosine | ≥98% | Inquire | 2457-80-9 |
| MedchemExpress | This compound | 99.71% | 25mg, 50mg, 100mg, 200mg, 500mg | 2457-80-9 |
| Selleck Chemicals | 5'-Deoxy-5'-(methylthio)adenosine | >99% | Inquire | 2457-80-9 |
| Sigma-Aldrich | 5′-Deoxy-5′-(methylthio)adenosine | ≥98% (HPLC) | Inquire | 2457-80-9 |
Application Notes
This compound is a versatile molecule with a broad range of applications in biomedical research. Its primary mechanism of action involves its role as a byproduct of polyamine synthesis and a substrate for this compound phosphorylase (MTAP), a key enzyme in the methionine salvage pathway.
Key Research Applications:
-
Cancer Research: MTA has been shown to inhibit the proliferation of various cancer cell lines and suppress tumor growth in vivo. Its effects are particularly pronounced in tumors with a deficiency in the MTAP enzyme.
-
Immunology: MTA can modulate immune responses, for instance by inhibiting the activation and function of NK cells.
-
Signal Transduction: MTA can influence cellular signaling pathways, including the activation of the adenosine receptor A2B and subsequent downstream signaling cascades.
-
Enzyme Inhibition: MTA can act as an inhibitor of various enzymes, including protein methyltransferases.
Experimental Protocols
The following are detailed protocols for common experiments involving this compound.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of MTA for use in cell culture experiments.
Materials:
-
High-purity this compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). MedchemExpress suggests that a 10 mM stock solution can be prepared in DMSO.
-
Vortex the tube until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. MedchemExpress advises that stock solutions can be stored at -80°C for 6 months or at -20°C for 1 month, protected from light.
Protocol 2: Cell Proliferation Assay using MTT
Objective: To assess the effect of this compound on the proliferation of cultured cells.
Materials:
-
Cells of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Detergent solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 250 µM) diluted from the stock solution in fresh complete medium. A study on murine lymphoid cells found that a concentration of about 250 µM inhibited proliferation by 50%.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of detergent solution to each well to solubilize the formazan crystals.
-
Incubate the plate in the dark at room temperature for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the untreated control cells.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures can aid in understanding the role of this compound.
Caption: Polyamine Biosynthesis and Methionine Salvage Pathway.
This diagram illustrates the central role of this compound (MTA) as a byproduct of polyamine synthesis and the starting point for the methionine salvage pathway, which is catalyzed by the enzyme MTAP.
Caption: Workflow for an MTT-based Cell Proliferation Assay.
This flowchart outlines the key steps involved in performing a cell proliferation assay to evaluate the effects of this compound on cultured cells.
Application Notes and Protocols: Utilizing 5'-Methylthioadenosine to Investigate T-cell Activation and Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 5'-Methylthioadenosine (MTA), a naturally occurring nucleoside, to study the intricate processes of T-cell activation and function. MTA has emerged as a critical modulator of immune responses, particularly in the context of the tumor microenvironment, where its accumulation due to the loss of the enzyme methylthioadenosine phosphorylase (MTAP) in cancer cells can suppress anti-tumor immunity.[1][2][3][4] Understanding the mechanisms by which MTA influences T-cells is paramount for the development of novel immunotherapies.
Introduction to this compound (MTA) and its Role in T-cell Biology
This compound is a byproduct of polyamine biosynthesis and is typically metabolized by MTAP.[4] In many cancers, the gene encoding MTAP is deleted, leading to an accumulation of MTA in the tumor microenvironment.[1][3] This elevated MTA concentration has been shown to have profound inhibitory effects on T-cell function, including the suppression of proliferation, activation, differentiation, and effector functions.[1][5] The primary mechanisms underlying these effects involve the inhibition of key signaling pathways, notably the Akt pathway, and the interference with protein methylation through the inhibition of Protein Arginine Methyltransferase 5 (PRMT5).[1][6][7]
Data Presentation: Quantitative Effects of MTA on T-cell Functions
The following tables summarize the dose-dependent effects of MTA on various aspects of T-cell function as reported in the literature. These data provide a reference for designing experiments and interpreting results.
Table 1: Effect of MTA on T-cell Proliferation
| T-cell Type | MTA Concentration (µM) | Proliferation Inhibition (%) | Reference Assay |
| Human CD4+ T-cells | 50 | Significant Inhibition (Day 5) | CFSE-based flow cytometry[1] |
| Human CD4+ T-cells | 100 | Strong Inhibition (Day 5) | CFSE-based flow cytometry[1] |
| Human CD4+ T-cells | 250 | Complete Inhibition (Day 5) | CFSE-based flow cytometry[1] |
| Human CD8+ T-cells | 50 | Significant Inhibition (Day 5) | CFSE-based flow cytometry[1] |
| Human CD8+ T-cells | 100 | Strong Inhibition (Day 5) | CFSE-based flow cytometry[1] |
| Human CD8+ T-cells | 250 | Complete Inhibition (Day 5) | CFSE-based flow cytometry[1] |
| Murine Lymphoid Cells | ~250 | 50% Inhibition (IC50) | Cell Growth Assay |
Table 2: Effect of MTA on T-cell Activation Marker Expression
| T-cell Type | MTA Concentration (µM) | Activation Marker | Change in Expression | Reference Assay |
| Human CD8+ T-cells | 250 | CD25 | Decreased | Flow Cytometry[1] |
| Human γδ T-cells | Not Specified | CD69 | Decreased (in unstimulated state) | Flow Cytometry[8] |
| Human γδ T-cells | Not Specified | CD25 | Decreased (in unstimulated state) | Flow Cytometry[8] |
Table 3: Effect of MTA on T-cell Effector Functions
| T-cell Type | MTA Concentration (µM) | Effector Function | Observation | Reference Assay |
| Mart-1-specific CTLs | 250 | Cytotoxicity | Reduced | 51Cr-release assay[1] |
| Mart-1-specific CTLs | 500 | Cytotoxicity | Strongly Reduced | 51Cr-release assay[1] |
| Mart-1-specific CTLs | 100 | Degranulation (CD107a) | Reduced | Flow Cytometry[1] |
| Mart-1-specific CTLs | 250 | Degranulation (CD107a) | Reduced | Flow Cytometry[1] |
| Mart-1-specific CTLs | 500 | Degranulation (CD107a) | Reduced | Flow Cytometry[1] |
| Human CD8+ T-cells | Not Specified | IFN-γ Secretion | Decreased | Not Specified |
| Human CD8+ T-cells | Not Specified | IL-2 Secretion | Decreased | Not Specified |
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Caption: MTA's impact on T-cell signaling pathways.
Caption: Workflow for studying MTA's T-cell effects.
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of MTA on T-cell activation and function.
Protocol 1: T-cell Proliferation Assay using CFSE
Objective: To quantify the inhibitory effect of MTA on T-cell proliferation.
Materials:
-
Isolated human peripheral blood mononuclear cells (PBMCs) or purified T-cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Anti-CD3/CD28 T-cell activation beads
-
This compound (MTA)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation and Labeling:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 1 x 10^5 cells per well in a 96-well round-bottom plate.
-
Add anti-CD3/CD28 beads at a bead-to-cell ratio of 1:1.
-
Add MTA at desired final concentrations (e.g., 0, 50, 100, 250 µM).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.[1]
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer.
-
Acquire samples on a flow cytometer, collecting at least 10,000 events in the lymphocyte gate.
-
Analyze the data by gating on the live lymphocyte population and examining the CFSE fluorescence histogram. Each peak of reduced fluorescence intensity represents a successive generation of cell division.
-
Quantify proliferation by determining the percentage of cells that have undergone at least one division (i.e., the percentage of CFSE-low cells).
-
Protocol 2: Analysis of T-cell Activation Markers by Flow Cytometry
Objective: To determine the effect of MTA on the expression of T-cell activation markers such as CD25 and CD69.
Materials:
-
Isolated T-cells
-
Complete RPMI-1640 medium
-
Anti-CD3/CD28 T-cell activation beads
-
This compound (MTA)
-
Fluorochrome-conjugated antibodies against CD3, CD4, CD8, CD25, and CD69
-
FACS buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Isolate T-cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Culture T-cells at 1 x 10^6 cells/mL in a 24-well plate with anti-CD3/CD28 beads.
-
Treat the cells with various concentrations of MTA (e.g., 0, 100, 250 µM).
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.[1]
-
-
Antibody Staining:
-
Harvest the cells and wash with FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer.
-
Add the cocktail of fluorochrome-conjugated antibodies and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 300 µL of FACS buffer and acquire on a flow cytometer.
-
Gate on the CD4+ or CD8+ T-cell populations.
-
Analyze the expression levels of CD25 and CD69 by examining the median fluorescence intensity (MFI) or the percentage of positive cells.
-
Protocol 3: Measurement of Cytokine Secretion by ELISA
Objective: To quantify the effect of MTA on the production of key T-cell cytokines like IFN-γ and IL-2.
Materials:
-
Isolated T-cells
-
Complete RPMI-1640 medium
-
Anti-CD3/CD28 T-cell activation beads
-
This compound (MTA)
-
ELISA kits for human IFN-γ and IL-2
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Cell Culture and Supernatant Collection:
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.[11][12]
-
Briefly, coat the ELISA plate with the capture antibody overnight.
-
Wash the plate and block with a blocking buffer.
-
Add the collected culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme-conjugated secondary antibody.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the standards.
-
Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.
-
Protocol 4: Intracellular Staining for Phosphorylated Akt (p-Akt)
Objective: To investigate the effect of MTA on the phosphorylation of Akt, a key signaling molecule in T-cell activation.
Materials:
-
Isolated T-cells
-
Complete RPMI-1640 medium
-
Anti-CD3/CD28 T-cell activation beads
-
This compound (MTA)
-
Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)
-
Fluorochrome-conjugated antibody against phosphorylated Akt (e.g., p-Akt Ser473)
-
FACS buffer
-
Flow cytometer
Procedure:
-
Cell Stimulation and Treatment:
-
Culture T-cells as described in Protocol 2.
-
After a short stimulation period (e.g., 15-30 minutes) with anti-CD3/CD28 beads, add MTA at the desired concentrations.
-
Continue incubation for a short period (e.g., 30-60 minutes) to observe immediate signaling events.[13]
-
-
Fixation and Permeabilization:
-
Harvest the cells and immediately fix them with a fixation buffer (e.g., 1.5-4% paraformaldehyde) for 10-20 minutes at room temperature.[14][15]
-
Wash the cells with FACS buffer.
-
Permeabilize the cells by adding a permeabilization buffer (e.g., ice-cold methanol or a saponin-based buffer) and incubating for 10-30 minutes on ice or at room temperature, as recommended by the buffer manufacturer.[14][15]
-
-
Intracellular Staining:
-
Wash the permeabilized cells with permeabilization buffer.
-
Resuspend the cells in 100 µL of permeabilization buffer.
-
Add the anti-p-Akt antibody and incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer and acquire on a flow cytometer.
-
Analyze the MFI of the p-Akt signal within the gated T-cell population to determine the effect of MTA on Akt phosphorylation.[13]
-
By following these detailed protocols and utilizing the provided quantitative data and visualizations, researchers can effectively employ this compound as a tool to dissect the complex mechanisms governing T-cell activation and function, ultimately contributing to the advancement of immunology and cancer immunotherapy.
References
- 1. Suppressive effects of tumor cell-derived 5′-deoxy-5′-methylthioadenosine on human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Tumor Metabolite 5'-Deoxy-5'Methylthioadenosine (MTA) Inhibits Maturation and T Cell-Stimulating Capacity of Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Frontiers | Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target [frontiersin.org]
- 5. Tumor methionine metabolism drives T-cell exhaustion in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MTA-cooperative PRMT5 inhibitors enhance T cell-mediated antitumor activity in MTAP-loss tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mucosalimmunology.ch [mucosalimmunology.ch]
- 10. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 12. h-h-c.com [h-h-c.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 5'-Methylthioadenosine in Animal Models of Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing animal models to investigate the therapeutic potential of 5'-Methylthioadenosine (MTA) in the context of metabolic disorders. The following sections detail the rationale, experimental design, and specific protocols for such studies.
Introduction to this compound (MTA) and Metabolic Disorders
Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a significant global health challenge. This compound (MTA) is a naturally occurring nucleoside that plays a crucial role in polyamine synthesis and methionine salvage pathways.[1] Emerging evidence suggests that MTA possesses anti-inflammatory, antioxidant, and cytoprotective properties, making it a molecule of interest for therapeutic applications. Notably, MTA has been identified as a probiotic-derived metabolite with potential anti-obesity effects, and it has been shown to modulate fatty acid synthesis and glucose metabolism.[1] Furthermore, studies in animal models of liver injury have demonstrated the protective effects of MTA administration.[1] This document outlines the use of diet-induced obesity (DIO) animal models to systematically evaluate the efficacy of MTA in ameliorating key aspects of metabolic disease.
Animal Model Selection and Induction of Metabolic Disorders
The most common and clinically relevant models for studying metabolic disorders are diet-induced obesity (DIO) models in rodents. High-fat diets (HFD) are widely used to induce a phenotype that closely mimics human metabolic syndrome, including weight gain, insulin resistance, and hepatic steatosis.
Recommended Animal Model:
-
Strain: C57BL/6J mice are highly susceptible to diet-induced obesity and are a well-characterized strain for metabolic research.
-
Sex: Male mice are often used as they tend to develop a more pronounced metabolic phenotype in response to a high-fat diet.
-
Age at Induction: 6-8 weeks of age.
Diet for Induction:
-
High-Fat Diet (HFD): A diet with 45-60% of calories derived from fat is recommended.
-
Control Diet: A standard chow diet with approximately 10% of calories from fat should be used for the control group.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies utilizing high-fat diet-induced obese mouse models. The "HFD + MTA" column indicates the expected qualitative outcomes based on the known anti-obesity and metabolic-modulating properties of MTA, as precise quantitative data from a dedicated HFD study is an area for further research.
| Parameter | Control (Standard Diet) | High-Fat Diet (HFD) | High-Fat Diet (HFD) + MTA |
| Body Weight (g) | ~25 - 30 g | ~40 - 50 g | Expected reduction in weight gain |
| Fasting Blood Glucose (mg/dL) | ~80 - 120 mg/dL | ~150 - 200 mg/dL | Expected improvement in glycemic control |
| Fasting Insulin (ng/mL) | ~0.5 - 1.5 ng/mL | ~2.0 - 4.0 ng/mL | Expected reduction in hyperinsulinemia |
| Plasma Triglycerides (mg/dL) | ~50 - 100 mg/dL | ~100 - 150 mg/dL | Expected reduction in triglycerides |
| Liver Triglycerides (mg/g tissue) | ~5 - 10 mg/g | ~50 - 100 mg/g | Expected reduction in hepatic steatosis |
Experimental Protocols
Protocol 1: Induction of Diet-Induced Obesity (DIO) in Mice
-
Animal Acclimation: Upon arrival, house 6-week-old male C57BL/6J mice in a temperature and humidity-controlled facility with a 12-hour light/dark cycle for one week, with ad libitum access to standard chow and water.
-
Group Allocation: Randomly assign mice to two groups: a control group receiving a standard diet (10% kcal from fat) and an experimental group receiving a high-fat diet (60% kcal from fat).
-
Diet Administration: Provide the respective diets and water ad libitum for 12-16 weeks.
-
Monitoring: Monitor body weight and food intake weekly.
-
Phenotypic Assessment: After the induction period, perform baseline metabolic assessments such as a glucose tolerance test (GTT) and insulin tolerance test (ITT) to confirm the development of the obese and insulin-resistant phenotype in the HFD group.
Protocol 2: Administration of this compound (MTA)
-
MTA Preparation: Dissolve MTA in a sterile vehicle (e.g., saline or phosphate-buffered saline). The stability of the solution should be confirmed prior to use.
-
Dosage: Based on previous in vivo studies in rats, a daily dose of 384 µmol/kg of body weight can be used as a starting point.[1] Dose-response studies are recommended to determine the optimal therapeutic dose.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic delivery in rodents. Oral gavage can also be considered if investigating the effects of oral administration.
-
Treatment Period: Administer MTA or vehicle control daily for a period of 4-8 weeks to the HFD-fed mice. A control group of standard diet-fed mice should also receive the vehicle.
-
Continued Monitoring: Continue to monitor body weight and food intake throughout the treatment period.
Protocol 3: Glucose Tolerance Test (GTT)
-
Fasting: Fast the mice for 6 hours with free access to water.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.
-
Glucose Administration: Administer a 2 g/kg body weight solution of glucose via intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose clearance.
Protocol 4: Insulin Tolerance Test (ITT)
-
Fasting: Fast the mice for 4-6 hours.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip.
-
Insulin Administration: Administer human insulin at a dose of 0.75 U/kg body weight via intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
Data Analysis: Plot the percentage decrease in blood glucose from baseline to assess insulin sensitivity.
Protocol 5: Measurement of Plasma and Liver Lipids
-
Sample Collection: At the end of the study, euthanize the mice and collect blood via cardiac puncture into EDTA-coated tubes. Perfuse the liver with PBS and collect a portion for lipid analysis.
-
Plasma Analysis: Centrifuge the blood to separate the plasma. Use commercially available colorimetric assay kits to measure plasma triglycerides, total cholesterol, HDL, and LDL levels.
-
Liver Lipid Extraction: Homogenize a known weight of liver tissue in a chloroform:methanol (2:1) solution. After extraction and phase separation, collect the lower organic phase.
-
Liver Triglyceride Measurement: Dry the lipid extract and resuspend it in a suitable buffer. Use a commercial triglyceride assay kit to quantify the liver triglyceride content.
Visualization of Pathways and Workflows
Caption: MTA's inhibitory effect on the NF-κB signaling pathway.
Caption: Potential modulation of the PI3K/AKT/mTOR pathway by MTA.
Caption: Experimental workflow for studying MTA in a DIO mouse model.
References
Application Notes and Protocols for Assaying Methylthioadenosine Phosphorylase (MTAP) Activity in Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methylthioadenosine phosphorylase (MTAP) is a critical enzyme in the methionine salvage pathway, responsible for the reversible phosphorolysis of 5'-deoxy-5'-(methylthio)adenosine (MTA) into adenine and 5-methylthioribose-1-phosphate (MTR-1-P).[1][2][3] This pathway is essential for recycling methionine and adenine, crucial components for numerous cellular processes including polyamine synthesis, methylation reactions, and nucleic acid synthesis.[1][2][3] The gene encoding MTAP is located on chromosome 9p21, a region frequently deleted in a variety of human cancers, leading to MTAP deficiency.[2] This deficiency creates a specific metabolic vulnerability in cancer cells, making MTAP a promising target for therapeutic intervention.[1][4] Accurate and reliable methods for assaying MTAP activity in cell lysates are therefore essential for basic research, drug discovery, and the development of targeted cancer therapies.
These application notes provide detailed protocols for quantifying MTAP activity in cell lysates using three distinct methodologies: a coupled spectrophotometric assay, a direct fluorescent assay, and an enzyme-linked immunosorbent assay (ELISA).
MTAP Signaling Pathway
MTAP plays a central role in the methionine salvage pathway, which is interconnected with polyamine biosynthesis. A simplified diagram of this pathway is presented below.
References
- 1. A spectrophotometric assay for routine measurement of mammalian target of rapamycin activity in cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting tumors that lack methylthioadenosine phosphorylase (MTAP) activity: Current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Methylthioadenosine Phosphorylase Polymorphism rs7023954 - Incidence and Effects on Enzymatic Function in Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous Fluorescence Assays for Reactions Involving Adenine (Journal Article) | OSTI.GOV [osti.gov]
Troubleshooting & Optimization
Stability of 5'-Methylthioadenosine in biological samples during storage.
Welcome to the technical support center for the analysis of 5'-Methylthioadenosine (MTA) in biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
FAQs and Troubleshooting Guides
This section addresses common issues and questions related to the stability and analysis of MTA in biological samples.
Sample Collection and Handling
-
Q1: What is the recommended procedure for collecting blood samples for MTA analysis?
-
A1: For plasma, collect whole blood in tubes containing an anticoagulant such as EDTA. For serum, use serum separator tubes. Process the blood to separate plasma or serum within one hour of collection by centrifugation at 1,000-2,000 x g for 15 minutes at 4°C. Immediately after separation, aliquot the plasma or serum into cryovials and freeze at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Q2: How should urine samples be collected and stored?
-
A2: Collect urine samples in sterile containers. For short-term storage (up to 24 hours), samples can be kept at 4°C. For long-term storage, it is crucial to freeze the samples at -80°C as soon as possible after collection. Studies on other urinary metabolites have shown that while many are stable at 4°C for 24-48 hours, significant changes can occur at room temperature.
-
-
Q3: What are the best practices for handling tissue samples for MTA analysis?
-
A3: Tissue samples should be snap-frozen in liquid nitrogen immediately after collection to quench metabolic activity. Store the frozen tissue at -80°C until homogenization. Perform homogenization on ice to prevent degradation of MTA.
-
Sample Storage and Stability
-
Q4: I am seeing lower than expected MTA concentrations in my samples. Could this be a stability issue?
-
A4: Yes, improper storage can lead to the degradation of MTA. It is a nucleoside and can be susceptible to enzymatic and chemical degradation. Ensure that samples are stored at -80°C for long-term storage. While direct quantitative data on MTA stability in biological matrices is limited, general principles for metabolite stability suggest that lower temperatures are optimal. For purified MTA, stock solutions are stable for up to a year at -80°C, but only for a month at -20°C. Aqueous solutions of MTA are not recommended for storage for more than one day.
-
-
Q5: How many times can I freeze and thaw my samples before MTA degradation becomes a concern?
-
A5: It is highly recommended to minimize freeze-thaw cycles. Aliquoting samples into single-use vials after the initial processing is the best practice. While some stable analytes in serum have been shown to withstand up to ten freeze-thaw cycles at -20°C, this is not a universal rule and can lead to variability. For sensitive molecules like MTA, it is best to assume that each freeze-thaw cycle can contribute to degradation.
-
-
Q6: My samples were accidentally left at room temperature for a few hours. Are they still viable for MTA analysis?
-
A6: This is not ideal and may have compromised the integrity of your samples. Studies on other metabolites in urine and plasma show significant changes after prolonged exposure to room temperature. If you must proceed with these samples, it is critical to include quality control samples that have been handled correctly to assess the extent of potential degradation. The results from the compromised samples should be interpreted with caution.
-
Data Interpretation
-
Q7: I am observing high variability in MTA levels between replicate samples. What could be the cause?
-
A7: High variability can stem from several factors, including inconsistent sample handling, processing, or storage. Ensure that all samples are treated uniformly from collection to analysis. Variability can also be introduced during the analytical process, such as inconsistent extraction efficiency or instrument performance. The use of a stable isotope-labeled internal standard for MTA during LC-MS/MS analysis can help to correct for some of this variability.
-
Recommended Storage Conditions for Biological Samples
The following table summarizes the recommended storage conditions to maintain the stability of this compound in various biological samples. These recommendations are based on best practices for metabolite analysis, as specific quantitative stability data for MTA is limited.
| Sample Type | Short-Term Storage (≤ 24 hours) | Long-Term Storage (> 24 hours) | Freeze-Thaw Cycles |
| Plasma/Serum | 4°C | -80°C | Minimize (aliquot into single-use tubes) |
| Urine | 4°C | -80°C | Minimize (aliquot into single-use tubes) |
| Tissue | -80°C (after snap-freezing) | -80°C | Avoid |
| Cell Pellets | -80°C (after snap-freezing) | -80°C | Avoid |
Experimental Protocols
Protocol: Quantification of MTA in Human Plasma by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of MTA from human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents
-
MTA analytical standard
-
Stable isotope-labeled MTA internal standard (e.g., ¹³C₅-MTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (control and study samples)
2. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard solution (concentration to be optimized).
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions (Example)
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate MTA from other plasma components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for MTA and its internal standard.
4. Data Analysis
-
Quantify MTA concentrations by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma).
Visualizations
Overcoming the lack of sensitive analytical methods for MTA quantification.
Welcome to the technical support center for the quantification of 5'-deoxy-5'-(methylthio)adenosine (MTA). This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the lack of sensitive analytical methods for MTA quantification. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most sensitive methods for quantifying MTA in biological samples?
A1: Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is currently the most sensitive and robust method for the absolute quantification of MTA in various biological matrices, including cell culture media and cell extracts.[1] This technique offers high selectivity and sensitivity, allowing for the detection of MTA at very low concentrations.[1][2] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is another viable method, though it generally provides lower sensitivity compared to LC-MS/MS.[1]
Q2: Why is a sensitive quantification method for MTA important?
A2: Sensitive quantification is crucial because MTA is a key metabolite in polyamine metabolism and the methionine salvage pathway.[3] Its accumulation in cells, particularly those deficient in methylthioadenosine phosphorylase (MTAP), is linked to cancer progression and can influence cellular signaling pathways.[1][3] Accurate measurement of MTA levels is essential for understanding its physiological and pathological roles.[1]
Q3: What are the expected concentration ranges of MTA in biological samples?
A3: Endogenous MTA levels are typically very low in normal mammalian tissues due to the activity of the MTAP enzyme.[1] However, in MTAP-deficient cancer cells, intracellular MTA concentrations can be significantly elevated, showing as much as a fourfold increase compared to cells with normal MTAP expression.[1] A developed LC-MS/MS method demonstrated the ability to measure MTA accumulation in melanoma cell culture media, reaching a steady-state level within 24 hours.[1]
Q4: What role does MTA play in cellular signaling?
A4: MTA and its associated proteins, such as MTA1, are involved in various critical signaling pathways. MTA1 acts as a transcriptional corepressor and is implicated in the deacetylation and inactivation of the tumor suppressor p53, which inhibits growth arrest and apoptosis.[4] It also plays a role in stabilizing hypoxia-inducible factor 1α (HIF-1α), thereby promoting angiogenesis.[4] Furthermore, MTA1 can modulate inflammatory responses through the NF-κB signaling pathway.[5] MTA itself has been shown to inhibit T cell activation and proliferation.[6]
Troubleshooting Guides
This section provides solutions to common issues encountered during MTA quantification experiments, particularly when using LC-MS/MS.
Issue 1: Poor Signal Intensity or No Peak Detected
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Sample Concentration Too Low | Ensure your sample is appropriately concentrated. If the concentration is too low, you may not obtain a strong enough signal.[7] |
| Inefficient Ionization | The choice of ionization technique significantly impacts signal intensity. Experiment with different ionization methods (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) to optimize for MTA.[7] |
| Instrument Not Tuned or Calibrated | Regularly tune and calibrate your mass spectrometer to ensure it is operating at optimal performance. This includes checking the ion source, mass analyzer, and detector settings.[7] |
| Leaks in the System | Check for gas leaks in the system, as this can lead to a loss of sensitivity. Use a leak detector to inspect the gas supply, filters, and connections.[8] |
| Improper Sample Preparation | Ensure that the sample preparation method, such as protein precipitation, is effective in removing interfering substances without significant loss of MTA.[9] |
| Problem with Autosampler/Syringe | Verify that the autosampler and syringe are functioning correctly and that the sample is being properly injected.[8] |
Issue 2: Poor Mass Accuracy and Resolution
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Mass Calibration | Perform regular mass calibration using appropriate standards to ensure accurate mass measurements.[7] |
| Instrument Contamination or Drift | Maintain your mass spectrometer according to the manufacturer's guidelines. Contaminants or instrument drift can negatively affect mass accuracy and resolution.[7] |
Issue 3: Peak Splitting or Broadening
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Column or Sample Contamination | Contaminants in the sample or on the chromatographic column can lead to poor peak shapes. Ensure proper sample preparation and regular column maintenance.[7] |
| Suboptimal Ionization Conditions | Adjusting ionization source parameters, such as gas flows and temperatures, can help reduce peak broadening.[7] |
| Inappropriate Mobile Phase | Ensure the mobile phase composition is optimal for the separation of MTA. An incorrect pH or solvent ratio can affect peak shape. |
Quantitative Data Summary
The following table summarizes the performance of a sensitive LC-MS/MS method developed for MTA quantification.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 62.5 pM | [1] |
| Lower Limit of Quantification (LLOQ) | 2 nM | [1] |
| Linear Range | 2 nM to 250 nM | [10] |
| Average Imprecision (Extraction from cells) | 9.7% | [1] |
| Average Imprecision (Extraction from media) | 3.8% | [1] |
| Average Imprecision (LC-MS/MS analysis) | 1.9% | [1] |
Experimental Protocols
Protocol 1: MTA Quantification in Cell Culture Media and Cell Extracts by LC-MS/MS
This protocol is based on the methodology described for the absolute quantitative determination of MTA.[1]
1. Sample Preparation:
- Internal Standard: Use a stable isotope-labeled MTA as an internal standard for accurate quantification.[1]
- Cell Culture Media:
- Collect the cell culture medium.
- Centrifuge to remove any cells or debris.
- Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) to the supernatant.
- Vortex and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant for LC-MS/MS analysis.[9]
- Cell Extracts:
- Harvest cells and wash with phosphate-buffered saline (PBS).
- Lyse the cells using a suitable lysis buffer.
- Perform protein precipitation on the cell lysate as described for the media.
- Collect the supernatant for analysis.
2. LC-MS/MS Analysis:
- Chromatographic Separation: Use a reversed-phase column to achieve separation of MTA from other structurally related metabolites like S-adenosylmethionine (SAM).[10]
- Mass Spectrometry:
- Operate the mass spectrometer in a positive ion detection mode.
- Use Selected-Reaction Monitoring (SRM) for quantitative analysis.[9]
- Monitor specific precursor-to-product ion transitions for both MTA and the stable isotope-labeled internal standard.
3. Data Analysis:
- Generate a calibration curve using known concentrations of MTA standards.
- Quantify MTA in the samples by comparing the peak area ratio of MTA to the internal standard against the calibration curve.
Visualizations
Experimental Workflow for MTA Quantification
Caption: Workflow for MTA quantification by LC-MS/MS.
Simplified MTA-Related Signaling Pathway
Caption: Key signaling pathways modulated by MTA1.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Frontiers | The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Physiological functions of MTA family of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gmi-inc.com [gmi-inc.com]
- 8. gentechscientific.com [gentechscientific.com]
- 9. Development of a robust and sensitive LC-MS/MS method for the determination of adenine in plasma of different species and its application to in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: LC-MS/MS Analysis of Methylthioadenosine (MTA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low signal-to-noise ratios in the Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) analysis of methylthioadenosine (MTA).
Troubleshooting Low Signal-to-Noise Ratio
A low signal-to-noise (S/N) ratio can be a significant obstacle in achieving accurate and reproducible quantification of MTA. This guide provides a systematic approach to identifying and resolving the root cause of this issue.
Troubleshooting Workflow
The following workflow provides a step-by-step process for diagnosing and addressing a low S/N ratio in your LC-MS/MS analysis of MTA.
Caption: A step-by-step workflow for troubleshooting a low S/N ratio.
Frequently Asked Questions (FAQs)
Section 1: Sample Preparation
Q1: What are the most common sample preparation issues that lead to a low signal-to-noise ratio for MTA?
A1: The most common issues stem from matrix effects, where co-eluting endogenous compounds from the biological matrix interfere with the ionization of MTA, leading to ion suppression. Inefficient extraction and sample degradation are also significant contributors.
Troubleshooting Steps:
-
Matrix Effect Evaluation:
-
Post-column infusion: Infuse a standard solution of MTA directly into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the MTA signal at its retention time indicates ion suppression.
-
Matrix-matched calibration curves: Prepare calibration curves in both a clean solvent and in an extract of the biological matrix. A significant difference in the slope of the curves confirms matrix effects.
-
-
Optimize Extraction Procedure:
-
Protein Precipitation (PPT): This is a simple and common method for samples with high protein content like plasma or serum. Acetonitrile is often used as the precipitation solvent.
-
Liquid-Liquid Extraction (LLE): This technique can be effective in removing interfering lipids. The choice of an appropriate organic solvent is crucial.
-
Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup by selectively isolating MTA from the matrix. Reversed-phase C18 cartridges are a good starting point for MTA.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
Detailed Protocol: Protein Precipitation for Cell Culture Media
-
To 100 µL of cell culture medium, add 300 µL of ice-cold acetonitrile containing the stable isotope-labeled internal standard for MTA.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Section 2: Liquid Chromatography
Q2: How can I optimize my LC method to improve the signal-to-noise for MTA?
A2: Chromatographic optimization is key to separating MTA from interfering matrix components. A well-developed LC method can significantly reduce ion suppression and improve the S/N ratio.
Troubleshooting Steps:
-
Column Selection:
-
A reversed-phase C18 column is commonly used for the separation of MTA.[2] Consider a column with a smaller particle size (e.g., < 2 µm) for improved peak efficiency and resolution.
-
-
Mobile Phase Composition:
-
Typical mobile phases consist of an aqueous component (A) and an organic component (B), both containing a small amount of an additive to improve peak shape and ionization efficiency.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient Elution:
-
A gradient elution is generally preferred over isocratic elution to achieve better separation of MTA from matrix components. Start with a low percentage of organic solvent and gradually increase it.
-
Table 1: Example LC Gradient Program for MTA Analysis
| Time (minutes) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile + 0.1% Formic Acid) |
| 0.0 | 98 | 2 |
| 2.0 | 98 | 2 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 98 | 2 |
| 10.0 | 98 | 2 |
This is a starting point and may require optimization for your specific application and column dimensions.
Section 3: Mass Spectrometry
Q3: My MTA signal is weak. How can I optimize the mass spectrometer parameters?
A3: Proper tuning of the mass spectrometer is crucial for maximizing the signal intensity of MTA. This involves optimizing the ion source parameters and the MS/MS transition settings.
Troubleshooting Steps:
-
Ionization Mode:
-
Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of MTA.[1]
-
-
Ion Source Parameter Optimization:
-
Infuse a standard solution of MTA directly into the mass spectrometer and systematically adjust the following parameters to maximize the signal intensity:
-
Capillary/Spray Voltage: Typically in the range of 3.0-5.0 kV.
-
Nebulizer Gas Pressure: Adjust to achieve a stable spray.
-
Drying Gas Flow and Temperature: Optimize for efficient desolvation without causing thermal degradation of MTA.
-
-
-
MS/MS Transition (MRM) Optimization:
-
Precursor Ion (Q1): This will be the protonated molecular ion of MTA ([M+H]⁺), which has an m/z of 298.1.
-
Product Ions (Q3): Fragment the precursor ion in the collision cell and identify the most intense and stable product ions.
-
Collision Energy (CE): For each MRM transition, optimize the collision energy to maximize the intensity of the product ion.
-
Table 2: Recommended Starting MS/MS (MRM) Transitions for MTA
| Precursor Ion (Q1) (m/z) | Product Ion (Q3) (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 298.1 | 136.1 | 100 | 15-25 |
| 298.1 | 119.1 | 100 | 20-30 |
These values should be optimized on your specific instrument.
Table 3: Typical ESI Source Parameters for MTA Analysis
| Parameter | Typical Value |
| Ionization Mode | Positive ESI |
| Capillary Voltage | 3.5 - 4.5 kV |
| Nebulizer Pressure | 30 - 50 psi |
| Drying Gas Flow | 8 - 12 L/min |
| Drying Gas Temperature | 300 - 350 °C |
| Sheath Gas Flow | 8 - 12 L/min |
| Sheath Gas Temperature | 300 - 350 °C |
These are general guidelines and the optimal settings will vary depending on the instrument and LC conditions.
MTA Metabolic Pathway
Understanding the metabolic context of MTA can be beneficial for experimental design and data interpretation. MTA is a key metabolite in the methionine salvage pathway and is regulated by the enzyme methylthioadenosine phosphorylase (MTAP).
Caption: The metabolic pathway of Methylthioadenosine (MTA).
References
Technical Support Center: Optimizing Chromatographic Separation of MTA, SAM, and SAH
Welcome to the technical support center for the chromatographic separation of 5'-deoxy-5'-(methylthio)adenosine (MTA), S-adenosylmethionine (SAM), and S-adenosylhomocysteine (SAH). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during these sensitive analyses.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic separation of MTA, SAM, and SAH.
Question: Why am I seeing poor resolution and overlapping peaks for SAM, SAH, and MTA?
Answer: Overlapping peaks are a common challenge due to the structural similarity of these compounds. Here are several potential causes and solutions:
-
Inadequate Chromatographic Mode: Single-dimension reversed-phase or cation-exchange HPLC can often result in overlapping peaks for these polar compounds.[1]
-
Solution: A two-dimensional HPLC approach, combining a gradient reversed-phase separation with cation-exchange chromatography, can significantly improve resolution.[1]
-
-
Suboptimal Mobile Phase: The mobile phase composition is critical for achieving separation.
-
Incorrect Column Selection: The choice of stationary phase is crucial.
-
Solution: For challenging separations, a column with a different selectivity, such as a pentafluorophenyl (PFP) column, can provide better resolution compared to standard C18 columns.[2]
-
Question: My SAM peak shows significant tailing. What could be the cause?
Answer: Peak tailing for basic compounds like SAM can be caused by several factors:
-
Secondary Interactions with Silica: Residual silanol groups on the silica backbone of the stationary phase can interact with the basic amine groups of SAM, leading to tailing.
-
Solution: Use an end-capped or base-deactivated column to minimize these secondary interactions.[3]
-
-
Column Contamination: Buildup of contaminants on the column can lead to active sites that cause tailing.
-
Solution: Implement a regular column cleaning and regeneration protocol. A guard column can also help protect the analytical column from strongly retained sample components.[4]
-
-
Incorrect Mobile Phase pH: The pH of the mobile phase affects the ionization state of the analytes and can influence peak shape.
-
Solution: Operate within the recommended pH range for your column, typically between pH 2 and 8, to ensure stationary phase stability and optimal peak shape.[3]
-
Question: I am experiencing inconsistent retention times for my analytes. What should I check?
Answer: Drifting or variable retention times can compromise the reliability of your results. Consider the following:
-
Column Equilibration: Insufficient column equilibration between injections, especially during gradient elution, is a common cause of retention time drift.[4]
-
Solution: Ensure that the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
-
Mobile Phase Composition: Inaccurate mobile phase preparation or changes in composition over time can lead to shifts in retention.
-
Solution: Prepare fresh mobile phase daily and ensure accurate mixing of solvents. Cover solvent reservoirs to prevent evaporation and compositional changes.[3]
-
-
Pump Performance: Leaks in the pump or faulty seals can cause fluctuations in the flow rate, leading to inconsistent retention times.[3]
-
Solution: Regularly inspect the HPLC system for leaks and perform routine maintenance on pump seals.
-
Question: Why is the sensitivity for SAM and SAH low in my LC-MS/MS analysis?
Answer: Low sensitivity can be a significant issue, especially when dealing with low-concentration biological samples.
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of SAM and SAH in the mass spectrometer source.
-
Inefficient Ionization: The choice of mobile phase additives can impact ionization efficiency.
-
Solution: For positive electrospray ionization (ESI), acidic mobile phase additives like formic acid are typically used.[2] Optimization of the mobile phase pH is crucial.
-
-
Sample Preparation: Inefficient extraction or sample loss during preparation can lead to low signal intensity.
-
Solution: Optimize your sample preparation method. For plasma samples, protein precipitation followed by ultracentrifugation is a common approach.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for separating SAM, SAH, and MTA?
A good starting point is a reversed-phase C18 column with a gradient elution using an aqueous buffer (e.g., ammonium acetate or phosphate buffer) at a low pH (around 2.5-4) and an organic modifier like methanol or acetonitrile.[6][7]
Q2: How can I improve the retention of these polar compounds on a reversed-phase column?
To increase retention, you can use a lower percentage of the organic solvent in the mobile phase, employ a highly aqueous-compatible reversed-phase column, or add an ion-pairing reagent to the mobile phase.[2]
Q3: What are the recommended storage conditions for SAM and SAH standards and samples?
SAM is unstable at neutral and alkaline pH.[8] It is recommended to store stock solutions and samples at -80°C. For plasma samples, acidification can help improve the stability of SAM during storage at -20°C.[2]
Q4: What detection methods are most suitable for the analysis of SAM, SAH, and MTA?
UV detection at around 254 nm is commonly used.[6] However, for higher sensitivity and selectivity, especially in complex biological matrices, tandem mass spectrometry (LC-MS/MS) is the preferred method.[2][5]
Data Presentation
Table 1: Chromatographic Conditions for SAM and SAH Separation
| Parameter | Method 1 (LC-MS/MS)[5] | Method 2 (HPLC-UV)[6] | Method 3 (LC-MS/MS)[2] |
| Column | Phenomenex EA:faast (250 x 2.0 mm) | Not Specified | Penta-fluorinated stationary phase |
| Mobile Phase A | Not Specified | Not Specified | 4 mM ammonium acetate, 0.1% formic acid, 0.1% heptafluorobutyric acid (pH 2.5) |
| Mobile Phase B | 100% Methanol | Not Specified | 100% Methanol |
| Flow Rate | 0.20 mL/min | Not Specified | 0.5 mL/min |
| Gradient | Binary gradient | Not Specified | 40% B for 2 min, then 40-100% B over 2 min |
| Detection | ESI-MS/MS | UV | ESI-MS/MS |
| Retention Time (SAM) | 6.0 min | Not Specified | Not Specified |
| Retention Time (SAH) | 5.7 min | Not Specified | Not Specified |
Table 2: Performance Characteristics of Analytical Methods
| Parameter | Method 1 (LC-MS/MS)[5] | Method 2 (HPLC-UV)[6] | Method 3 (LC-MS/MS)[2] |
| Linear Range (SAM) | 12.5 - 5000 nmol/L | 55 - 11000 pmol | 0.02 - 25.0 µM |
| Linear Range (SAH) | 12.5 - 5000 nmol/L | 50 - 10000 pmol | 0.01 - 10.0 µM |
| LOD (SAM) | Not Specified | 22 pmol | 10 nmol/L |
| LOD (SAH) | Not Specified | 20 pmol | 2.5 nmol/L |
| LOQ (SAM) | Not Specified | 55 pmol | 0.02 µM |
| LOQ (SAH) | Not Specified | 50 pmol | 0.01 µM |
Experimental Protocols
Protocol 1: LC-MS/MS for SAM and SAH in Plasma[5]
-
Sample Preparation:
-
Combine 20 µL of plasma with 180 µL of an internal standard solution (containing heavy isotope-labeled SAM and SAH) in mobile phase A.
-
Filter the mixture by ultracentrifugation through a 10 kDa molecular weight cutoff membrane.
-
-
Chromatographic Conditions:
-
LC System: Shimadzu Nexera LC System.
-
Column: Phenomenex EA:faast (250 mm × 2.0 mm).
-
Mobile Phase: Binary gradient with methanol.
-
Flow Rate: 0.20 mL/min.
-
Injection Volume: 3 µL.
-
Total Run Time: 10 min.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: 5500 QTRAP® (AB Sciex).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Ion Spray Voltage: +5000 V.
-
MRM Transitions:
-
SAM: m/z 399 → 250
-
SAH: m/z 385 → 136
-
²H₃-SAM (IS): m/z 402 → 250
-
-
Protocol 2: Reversed-Phase HPLC-UV for SAM and SAH in Tissue[6]
-
Sample Preparation:
-
Prepare a perchloric acid extract of the tissue.
-
-
Chromatographic Conditions:
-
Method: Reversed-phase high-performance liquid chromatography.
-
Detection: UV.
-
Injection Volume: 25 µL.
-
Detailed mobile phase and column specifications are not provided in the abstract.
-
Visualizations
References
- 1. Novel liquid chromatography based assays for s-adenosylmethionine and related metabolites - UCL Discovery [discovery.ucl.ac.uk]
- 2. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversed-phase high-performance liquid chromatography procedure for the simultaneous determination of S-adenosyl-L-methionine and S-adenosyl-L-homocysteine in mouse liver and the effect of methionine on their concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5'-Methylthioadenosine (MTA) Standard Solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive information on preventing the degradation of 5'-Methylthioadenosine (MTA) standard solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage procedure for solid this compound (MTA)?
A1: Solid MTA is stable for at least four years when stored at -20°C.[1][2] To ensure stability, it should be kept in a tightly sealed container to protect it from moisture.
Q2: How should I prepare and store MTA standard solutions?
A2: MTA is soluble in organic solvents like DMSO (approximately 20 mg/mL) and dimethyl formamide (approximately 5 mg/mL), as well as in aqueous buffers like PBS (pH 7.2) (approximately 10 mg/mL).[1] For long-term storage, it is recommended to prepare stock solutions in anhydrous DMSO. These stock solutions are stable for up to 6 months at -80°C or for 1 month at -20°C.[3] It is advisable to protect solutions from light.[3] Aqueous solutions are not recommended for storage for more than one day.[1] When preparing aqueous solutions, it is best to make them fresh before each experiment.
Q3: What are the primary causes of MTA degradation in standard solutions?
A3: MTA degradation can be categorized into two main types:
-
Enzymatic Degradation: The primary biological degradation pathway involves the enzyme this compound phosphorylase (MTAP), which is ubiquitous in mammalian tissues.[4][5][6] MTAP catalyzes the phosphorolysis of MTA into adenine and 5-methylthioribose-1-phosphate.[7]
-
Chemical Degradation: Like other nucleoside analogs, MTA can be susceptible to degradation under various chemical conditions, including:
-
Hydrolysis: Degradation can occur at acidic and basic pH. The glycosidic bond between the adenine base and the ribose sugar can be susceptible to cleavage under acidic conditions.
-
Oxidation: The thioether group in MTA is a potential site for oxidation, which can be induced by oxidizing agents like hydrogen peroxide.[8]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of purine nucleosides.[4]
-
Q4: How can I detect if my MTA standard solution has degraded?
A4: Degradation of your MTA standard can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4] Signs of degradation include a decrease in the peak area of the main MTA peak, the appearance of new peaks corresponding to degradation products, and a change in the color or clarity of the solution.
Q5: What are the likely degradation products of MTA?
A5: Based on the known degradation pathways of MTA and similar nucleosides, the following degradation products can be anticipated:
-
Enzymatic Degradation (by MTAP): Adenine and 5-methylthioribose-1-phosphate.[7]
-
Acid Hydrolysis: Likely products include adenine and 5-methylthioribose resulting from the cleavage of the N-glycosidic bond.
-
Base Hydrolysis: The purine ring itself may be susceptible to cleavage under strong basic conditions.
-
Oxidation: The thioether can be oxidized to a sulfoxide and then to a sulfone.
-
Photodegradation: Complex degradation products can be formed, potentially involving the breakdown of the purine ring.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of MTA peak intensity in HPLC analysis | Degradation of the MTA standard solution. | - Prepare a fresh MTA standard solution from solid stock. - Review storage conditions of the solution (temperature, light exposure, solvent). - Ensure the pH of the solution is near neutral if using aqueous buffers. |
| Appearance of unexpected peaks in the chromatogram | Formation of degradation products. | - Identify the potential degradation pathway based on experimental conditions (e.g., acidic or basic pH, presence of oxidizing agents). - Use LC-MS to identify the mass of the unknown peaks and deduce their structures. - Follow the preventative measures outlined in the FAQs to minimize future degradation. |
| Inconsistent experimental results using MTA | Instability of the MTA working solution during the experiment. | - Prepare fresh working solutions from a frozen stock solution for each experiment. - If the experiment is lengthy, consider the stability of MTA under the specific experimental conditions (e.g., temperature, pH of the medium). - Minimize the exposure of the working solution to light and elevated temperatures. |
| Precipitation in the MTA stock solution upon thawing | The solubility limit has been exceeded, or the solvent has absorbed water. | - Gently warm the solution and vortex to redissolve the precipitate. - Use anhydrous DMSO for preparing stock solutions to minimize water absorption. - If precipitation persists, centrifuge the solution and use the supernatant, but re-determine the concentration. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound (MTA)
| Form | Solvent | Storage Temperature | Duration |
| Solid | - | -20°C | ≥ 4 years[1][2] |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 6 months[3] |
| -20°C | Up to 1 month[3] | ||
| Aqueous Solution | PBS (pH 7.2) or other aqueous buffers | 2-8°C | Not recommended for more than one day[1] |
Experimental Protocols
Protocol 1: Preparation of this compound (MTA) Standard Stock Solution
Objective: To prepare a stable, high-concentration stock solution of MTA.
Materials:
-
This compound (MTA) solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Allow the solid MTA container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of solid MTA in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the solution until the MTA is completely dissolved. Gentle warming (e.g., 37°C) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Forced Degradation Study of this compound (MTA)
Objective: To investigate the stability of MTA under various stress conditions and to identify potential degradation products.
Materials:
-
MTA stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
UV lamp (e.g., 254 nm)
-
HPLC or LC-MS system
-
pH meter
-
Incubator or water bath
Procedure:
-
Sample Preparation: Prepare multiple aliquots of MTA solution at a known concentration (e.g., 100 µg/mL) in a suitable solvent (e.g., water or a mixture of water and organic solvent).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an MTA aliquot. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, take a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute for analysis.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to an MTA aliquot. Incubate under the same conditions as the acid hydrolysis. At each time point, take a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to an MTA aliquot. Keep the sample at room temperature and protected from light for a defined period. Take samples at various time points for analysis.
-
Thermal Degradation: Place an MTA aliquot in an incubator at an elevated temperature (e.g., 60°C). Take samples at various time points for analysis.
-
Photodegradation: Expose an MTA aliquot in a photostable container to UV light. Keep a control sample wrapped in aluminum foil to protect it from light. Take samples from both the exposed and control solutions at various time points for analysis.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC or LC-MS method.
-
Monitor the decrease in the peak area of MTA and the formation of any new peaks.
-
For LC-MS analysis, obtain the mass spectra of the degradation products to aid in their identification.
-
-
Data Evaluation:
-
Calculate the percentage of MTA remaining at each time point under each stress condition.
-
Summarize the results in a table to compare the stability of MTA under different conditions.
-
Visualizations
Caption: Enzymatic degradation of this compound (MTA) by MTAP.
References
- 1. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmtech.com [pharmtech.com]
- 4. The photochemistry of purine components of nucleic acids. II. Photolysis of deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The photochemistry of purine components of nucleic acids. II. Photolysis of deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hmdb.ca [hmdb.ca]
- 8. rjptonline.org [rjptonline.org]
Technical Support Center: Quantification of 4-Methylthioamphetamine (MTA) in Plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 4-methylthioamphetamine (MTA) in plasma samples by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect MTA quantification?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as MTA, by co-eluting compounds from the sample matrix (e.g., plasma).[1][2][3] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2] Endogenous plasma components like phospholipids, salts, and proteins are common causes of matrix effects.[2][4]
Q2: How can I determine if matrix effects are impacting my MTA analysis?
A2: Two common methods to assess matrix effects are the post-extraction spike experiment and the post-column infusion experiment.[2]
-
Post-Extraction Spike: This quantitative method compares the response of MTA spiked into an extracted blank plasma sample to the response of MTA in a neat solution. A significant difference in signal intensity indicates the presence of matrix effects.[2]
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of MTA solution into the mass spectrometer while injecting an extracted blank plasma sample onto the LC column. Any deviation from a stable baseline signal for MTA reveals the retention time ranges where ion suppression or enhancement occurs.
Q3: What is a suitable internal standard (IS) for MTA quantification and why is it important?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as MTA-d5. A SIL-IS is chemically and physically almost identical to the analyte and will co-elute, experiencing similar matrix effects. This allows for accurate correction of signal variations. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior can be used, but requires more rigorous validation.
Q4: Which sample preparation technique is best for minimizing matrix effects for MTA in plasma?
A4: The choice of sample preparation method depends on the required sensitivity and the complexity of the matrix. Generally, more extensive cleanup methods lead to a greater reduction in matrix effects.[4]
-
Protein Precipitation (PPT): A simple and fast method, but often results in the least clean extracts and is more prone to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers better sample cleanup than PPT by partitioning MTA into an immiscible organic solvent, leaving many matrix components behind.
-
Solid-Phase Extraction (SPE): Typically provides the cleanest extracts by utilizing a solid sorbent to selectively retain MTA while matrix components are washed away. This method is highly effective at minimizing matrix effects.[5][6]
Q5: Can I simply dilute my plasma sample to reduce matrix effects?
A5: Yes, diluting the plasma sample can reduce the concentration of interfering matrix components and thereby lessen matrix effects.[1] However, this approach also dilutes the MTA concentration, which may compromise the sensitivity of the assay, especially for low-level quantification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Poor peak shape for MTA | Matrix components interfering with chromatography. | - Optimize the chromatographic gradient to better separate MTA from interfering peaks.- Improve sample cleanup using LLE or SPE. |
| High variability in MTA quantification across different plasma lots | Lot-to-lot differences in plasma composition causing variable matrix effects. | - Evaluate matrix effects across multiple batches of blank plasma.- Use a stable isotope-labeled internal standard (MTA-d5) to compensate for variability.- Implement a more robust sample preparation method like SPE.[5] |
| Low MTA recovery | Inefficient extraction or significant ion suppression. | - Optimize the pH and solvent selection for LLE or SPE.- Evaluate different SPE sorbents.- Assess ion suppression using a post-column infusion experiment to identify problematic chromatographic regions. |
| Signal suppression observed at the retention time of MTA | Co-eluting endogenous compounds (e.g., phospholipids). | - Modify the LC gradient to shift the retention time of MTA away from the suppression zone.- Incorporate a phospholipid removal step in the sample preparation (e.g., specific SPE cartridges).- Consider switching to Atmospheric Pressure Chemical Ionization (APCI) which can be less susceptible to matrix effects than Electrospray Ionization (ESI).[7] |
| Inconsistent internal standard response | The chosen internal standard is not adequately compensating for matrix effects. | - Switch to a stable isotope-labeled internal standard (MTA-d5).- Ensure the IS is added early in the sample preparation process to account for extraction variability. |
Quantitative Data Summary
The following tables summarize typical recovery and matrix effect data for amphetamine-type substances in plasma using different sample preparation methods. While specific data for MTA is limited in the public domain, these values for structurally similar compounds provide a valuable reference.
Table 1: Comparison of Sample Preparation Techniques for Amphetamines in Plasma
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Liquid-Liquid Extraction (Ethyl Acetate) | Amphetamine | > 93 | Minor | [8] |
| Methamphetamine | > 93 | Minor | [8] | |
| MDMA | > 93 | Minor | [8] | |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | Amphetamine | 85 - 95 | < 15 | [5] |
| Methamphetamine | 88 - 98 | < 15 | [5] | |
| MDMA | 82 - 92 | < 15 | [5] | |
| Protein Precipitation (Acetonitrile) | Various Drugs of Abuse | Generally lower recovery and higher matrix effects compared to LLE and SPE. | [9] |
Note: Matrix Effect (%) is often calculated as (Peak area in matrix / Peak area in neat solution - 1) x 100. A negative value indicates ion suppression, and a positive value indicates ion enhancement.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.[10]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample in a glass tube, add the internal standard solution.
-
Add 50 µL of 1 M sodium hydroxide to basify the sample (pH > 10).
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[11]
Protocol 3: Solid-Phase Extraction (SPE)
This protocol uses a mixed-mode cation exchange cartridge.
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard and 500 µL of 100 mM phosphate buffer (pH 6.0). Vortex to mix.
-
Condition Cartridge: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 100 mM phosphate buffer (pH 6.0).
-
Load Sample: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Wash:
-
Wash with 1 mL of deionized water.
-
Wash with 1 mL of 0.1 M acetic acid.
-
Wash with 1 mL of methanol.
-
-
Dry: Dry the cartridge under vacuum or positive pressure for 5 minutes.
-
Elute: Elute MTA with 1 mL of a freshly prepared solution of ethyl acetate/isopropanol/ammonium hydroxide (78:20:2 v/v/v).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for analysis.[5]
Visualizations
Caption: Overview of sample preparation workflows for MTA analysis in plasma.
Caption: Logic diagram for troubleshooting matrix effects in MTA quantification.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. unitedchem.com [unitedchem.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. academic.oup.com [academic.oup.com]
- 9. lcms.cz [lcms.cz]
- 10. a protein precipitation extraction method [protocols.io]
- 11. benthamopen.com [benthamopen.com]
Improving the yield of 5'-Methylthioadenosine extraction from complex biological matrices.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of 5'-Methylthioadenosine (MTA) from complex biological matrices.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of MTA, helping you to identify and resolve common problems to improve the yield and reproducibility of your experiments.
| Problem | Possible Cause | Suggested Solution |
| Low or No MTA Signal Detected | Inefficient Cell Lysis: MTA is an intracellular metabolite, and incomplete cell disruption will lead to poor recovery. | Ensure complete cell lysis by using appropriate methods such as sonication on ice or freeze-thaw cycles. For adherent cells, scraping followed by homogenization is effective.[1] |
| MTA Degradation: MTA can be enzymatically degraded by Methylthioadenosine Phosphorylase (MTAP) present in the sample. | Immediately quench metabolic activity after sample collection by snap-freezing in liquid nitrogen and keeping the sample at -80°C.[2] Use extraction methods that include a protein precipitation step with cold solvents like methanol or acetonitrile to denature enzymes. | |
| Suboptimal Extraction Solvent: The polarity of the extraction solvent may not be suitable for efficient MTA extraction. | Test different solvent combinations. Methanol, acetonitrile, or mixtures of these with water (e.g., 50:50 v/v) have been used successfully.[3] For complex samples, a two-phase extraction with a solvent like methyl-tert-butyl ether (MTBE) followed by a polar solvent can improve recovery.[1] | |
| Poor Recovery from Solid-Phase Extraction (SPE): The SPE cartridge type or the elution solvent may not be optimal for MTA. | Use a reversed-phase SPE cartridge (e.g., Oasis HLB). Ensure proper conditioning and equilibration of the cartridge. Elute with a solvent of sufficient strength, such as 90% methanol with 0.1% formic acid.[4] | |
| High Variability Between Replicates | Inconsistent Sample Handling: Differences in the time between sample collection and processing can lead to variable MTA levels. | Standardize the sample handling workflow. Process all samples as quickly as possible after collection and maintain them at a consistent low temperature. |
| Incomplete Protein Precipitation: Residual proteins can interfere with downstream analysis and lead to inconsistent results. | Ensure thorough mixing and sufficient incubation time during the protein precipitation step. Centrifuge at a high speed (e.g., >10,000 x g) at 4°C to ensure complete pelleting of proteins.[1] | |
| Matrix Effects in LC-MS/MS: Co-eluting compounds from the biological matrix can suppress or enhance the MTA signal. | Incorporate a stable isotope-labeled internal standard (e.g., ²H₃-MTA) early in the extraction process to normalize for variability in extraction efficiency and matrix effects.[5][6] Optimize the chromatographic separation to resolve MTA from interfering matrix components. | |
| Sample Contamination | External Contaminants: Keratins and other environmental contaminants can be introduced during sample preparation. | Always wear powder-free gloves and use new, clean labware. Work in a clean environment to minimize dust and other airborne contaminants.[7] |
| Cross-Contamination Between Samples: Carryover from previous samples can occur during extraction or analysis. | Use fresh pipette tips for each sample and thoroughly clean any reusable equipment between samples. Run blank samples between experimental samples on the LC-MS/MS to check for carryover. |
Frequently Asked Questions (FAQs)
1. What is the best method for extracting MTA from cell cultures?
A widely used and effective method involves protein precipitation with a cold organic solvent. A common protocol is to add cold methanol/0.1 M acetic acid (80:20, v/v) to the cell pellet, followed by vortexing and centrifugation to remove precipitated proteins.[8] The supernatant can then be directly analyzed or further purified using solid-phase extraction (SPE).[4]
2. How should I prepare tissue samples for MTA extraction?
Tissues should be snap-frozen in liquid nitrogen immediately after collection to halt metabolic activity. The frozen tissue can then be homogenized in a suitable buffer or directly in the extraction solvent using a tissue homogenizer. Subsequent steps are similar to those for cell pellets, involving protein precipitation and optional SPE cleanup.
3. Is a stable isotope-labeled internal standard necessary for MTA quantification?
Yes, using a stable isotope-labeled internal standard, such as ²H₃-MTA, is highly recommended for accurate quantification.[5][6] It compensates for sample loss during preparation, variations in extraction efficiency, and matrix effects during LC-MS/MS analysis, leading to more reliable and reproducible results.[9]
4. What are the expected concentrations of MTA in biological samples?
MTA concentrations are generally low, often in the nanomolar to low micromolar range. For instance, in human hepatocytes and several HCC cell lines, MTA concentrations range from 2 to 10 pmol/mg of protein.[9] In melanoma patients, skin levels of MTA can be around 140 nM, compared to 10 to 20 nM in healthy individuals.[9]
5. How can I improve the sensitivity of my MTA measurement?
To improve sensitivity, you can concentrate the sample after extraction. This can be achieved by evaporating the solvent under a stream of nitrogen or by using a vacuum concentrator, followed by reconstituting the sample in a smaller volume of a suitable solvent (e.g., 0.1% formic acid in water).[4] Additionally, using a sensitive LC-MS/MS system is crucial for detecting the low physiological concentrations of MTA.[2][5]
Experimental Protocols
Protocol 1: Protein Precipitation for MTA Extraction from Cell Pellets
This protocol is adapted from methods described for the extraction of MTA from cell cultures.[8]
Materials:
-
Cell pellet
-
Stable isotope-labeled MTA internal standard (e.g., ²H₃-MTA)
-
Methanol (MeOH)
-
0.1 M Acetic Acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g and 4°C)
Procedure:
-
Start with a frozen cell pellet (-80°C).
-
Add 10 µL of the stable isotope-labeled internal standard to each sample.
-
Add 500 µL of ice-cold extraction solvent (MeOH/0.1 M acetic acid, 80:20, v/v).
-
Vortex the mixture vigorously for 1 minute to ensure complete cell lysis and protein precipitation.
-
Incubate the samples on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new clean tube for LC-MS/MS analysis. The remaining protein pellet can be washed again with the extraction solvent to maximize recovery, and the supernatants can be pooled.[8]
Protocol 2: Solid-Phase Extraction (SPE) for MTA Cleanup
This protocol is based on methods used for cleaning up MTA extracts from biological fluids and cell lysates.[4]
Materials:
-
MTA extract (from Protocol 1)
-
Reversed-phase SPE cartridges (e.g., Oasis HLB, 10 mg)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Ultrapure water
-
SPE manifold
Procedure:
-
Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge.
-
Equilibrate the SPE cartridge: Pass 1 mL of ultrapure water through the cartridge.
-
Load the sample: Load the MTA extract (supernatant from protein precipitation) onto the cartridge.
-
Wash the cartridge: Pass 1 mL of ultrapure water through the cartridge to remove salts and other polar impurities.
-
Elute MTA: Elute the MTA from the cartridge with 1 mL of 90% methanol containing 0.1% formic acid.[4]
-
Dry and reconstitute: Evaporate the eluent to dryness using a vacuum concentrator or a stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of a solvent compatible with your LC-MS/MS method (e.g., 0.1% formic acid in water).
Visualizations
Caption: MTA is a key metabolite in the polyamine biosynthesis and methionine salvage pathways.
Caption: A general experimental workflow for the extraction and analysis of MTA from biological samples.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Extracellular 5′-methylthioadenosine inhibits intracellular symmetric dimethylarginine protein methylation of FUSE-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
- 8. Suppressive effects of tumor cell-derived 5′-deoxy-5′-methylthioadenosine on human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in developing accurate quantification methods for oncometabolites like MTA.
Welcome to the technical support center for the accurate quantification of methylthioadenosine (MTA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of this critical oncometabolite.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of MTA, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape or Tailing | 1. Inappropriate column chemistry for a polar compound like MTA. 2. Suboptimal mobile phase composition or pH. 3. Column degradation. | 1. Use a reversed-phase C18 column, which has been shown to be effective for separating MTA.[1] 2. Optimize the mobile phase. A common starting point is a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. Adjust the gradient and pH to improve peak shape. 3. Flush the column or replace it if it's old or has been used with incompatible samples. |
| Low Signal Intensity or Poor Sensitivity | 1. Inefficient ionization of MTA in the mass spectrometer source. 2. Suboptimal sample preparation leading to MTA loss. 3. Insufficient sample concentration. 4. Mass spectrometer settings not optimized for MTA. | 1. Ensure the mobile phase pH is compatible with positive electrospray ionization (ESI) to promote the formation of [M+H]+ ions. 2. Use a simple and efficient extraction method like protein precipitation with cold acetonitrile.[2] Avoid excessive drying steps which can lead to loss of volatile compounds. 3. If possible, concentrate the sample. However, be mindful of concentrating interfering matrix components as well. 4. Optimize MS parameters such as spray voltage, capillary temperature, and collision energy for the specific MTA transition. |
| High Variability Between Replicates | 1. Inconsistent sample collection and handling. 2. Pipetting errors, especially with small volumes. 3. Lack of an appropriate internal standard. 4. Instability of MTA in the samples. | 1. Standardize sample collection, quenching, and storage procedures to minimize metabolic activity post-collection. 2. Use calibrated pipettes and ensure proper technique. For very small volumes, consider dilution to a larger, more manageable volume.[3] 3. Crucially, use a stable isotope-labeled internal standard (e.g., d3-MTA). This will correct for variations in sample preparation and instrument response.[4] 4. Keep samples on ice or at 4°C during preparation and in the autosampler to prevent degradation. |
| Co-elution with Interfering Peaks | 1. MTA is structurally similar to other metabolites like S-adenosylmethionine (SAM). 2. Complex biological matrix. | 1. Optimize the chromatographic gradient to achieve baseline separation of MTA from structurally related compounds like SAM and S-adenosylhomocysteine.[1] A longer gradient or a different column may be necessary. 2. Employ a more selective sample preparation technique, such as solid-phase extraction (SPE), to remove interfering matrix components. |
| Inaccurate Quantification | 1. Calibration curve is not linear or does not cover the expected sample concentration range. 2. Presence of MTA as an impurity in other standards (e.g., SAM).[1] 3. Matrix effects suppressing or enhancing the MTA signal. | 1. Prepare a calibration curve with a sufficient number of points spanning the expected concentration range in a matrix similar to the samples. The linear range for MTA has been reported from 2 nM to 100 nM, and can be extended to 250 nM.[1] 2. Prepare calibration standards for MTA and SAM separately to avoid issues with cross-contamination.[1] 3. The use of a stable isotope-labeled internal standard that co-elutes with MTA is the best way to compensate for matrix effects. |
Frequently Asked Questions (FAQs)
Q1: Why is accurate quantification of MTA important in cancer research?
A1: MTA is considered an oncometabolite, and its levels are often elevated in cancers with a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[5][6] This deletion is common in many cancers and is often co-deleted with the tumor suppressor gene CDKN2A.[6] Accurate MTA quantification can serve as a potential biomarker for MTAP deficiency, which may create therapeutic vulnerabilities, for instance, to inhibitors of PRMT5, an enzyme partially inhibited by MTA.[7]
Q2: What is the recommended method for quantifying MTA?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of MTA in biological samples.[4] This method offers high selectivity and allows for the use of a stable isotope-labeled internal standard to ensure accuracy.
Q3: Is a stable isotope-labeled internal standard for MTA necessary?
A3: Yes, it is highly recommended. A stable isotope-labeled internal standard, such as d3-MTA, has the same chemical properties and chromatographic behavior as MTA. This allows it to effectively control for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification.[4]
Q4: What if a commercial stable isotope-labeled MTA is unavailable?
A4: While commercially available now, early studies faced this challenge. One approach described in the literature is to prepare a d3-MTA internal standard by the partial degradation of d3-S-adenosylmethionine (SAM) in a weak alkaline solution.[1]
Q5: What are typical concentration ranges of MTA observed in cancer cells?
A5: MTA concentrations can vary significantly depending on the cell type and MTAP status. In melanoma cell lines, levels have been reported to be around 15 to 30 nM, while in hepatocellular carcinoma (HCC) cell lines, levels ranged from 10 to 42 pM.[5] In MTAP-deficient cells, a fourfold increase in intracellular MTA concentration has been observed compared to MTAP-expressing cells.[4]
Q6: Can MTA be measured in biological fluids like plasma or urine?
A6: Yes, MTA can be measured in various biological fluids. Elevated levels of MTA have been found in the urine and blood of patients with leukemias and malignant lymphomas.[8]
Quantitative Data Summary
The following tables summarize quantitative data for MTA in various cancer models.
Table 1: MTA Quantification Method Performance
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 62.5 pM | [4] |
| Lower Limit of Quantification (LLOQ) | 2 nM | [4] |
| Calibration Curve Range | 2 nM - 100 nM (extendable to 250 nM) | [1] |
| Average Imprecision (Extraction from cells) | 9.7% | [4] |
| Average Imprecision (Extraction from media) | 3.8% | [4] |
| Average Imprecision (LC-MS/MS analysis) | 1.9% | [4] |
Table 2: MTA Concentrations in Cancer Cell Lines and Tissues
| Sample Type | MTAP Status | MTA Concentration | Reference |
| Melanoma Cell Culture Media | - | 15 - 30 nM | [5] |
| Hepatocellular Carcinoma (HCC) Cell Lines | - | 10 - 42 pM | [5] |
| Leukemic Cell Culture Media | - | Time-dependent increase | [5] |
| Melanoma Cells | MTAP-deficient | Fourfold increase in intracellular MTA | [4] |
| HCT116 Cells | MTAP-deficient | Significant intracellular accumulation | [7] |
| Human HCC Tissue | MTAP-deficient | Significantly higher than non-tumorous tissue | [9] |
| Rat Tissues (liver, lung, kidney, testis, heart) | Normal | 0.8 - 3.4 nmol/gram | [5] |
Experimental Protocols
Protocol: LC-MS/MS Quantification of MTA in Cell Lysates
This protocol provides a general framework. Specific parameters should be optimized for your instrument and experimental setup.
1. Sample Preparation (Cell Lysates) a. Culture cells to the desired confluency. b. Aspirate the culture medium and wash the cells twice with ice-cold PBS. c. Add 500 µL of ice-cold 80% methanol to each well of a 6-well plate. d. Scrape the cells and transfer the cell suspension to a microcentrifuge tube. e. Add the stable isotope-labeled internal standard (e.g., d3-MTA) to each sample. f. Vortex the samples for 30 seconds. g. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet proteins and cell debris. h. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. i. Reconstitute the dried extract in 100 µL of 5% acetonitrile/95% water with 0.1% formic acid. j. Centrifuge again to remove any remaining particulates and transfer the supernatant to an LC-MS vial.
2. LC-MS/MS Analysis a. Liquid Chromatography:
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Flow Rate: 0.3 mL/min.
- Gradient:
- 0-2 min: 2% B
- 2-10 min: Linear gradient to 98% B
- 10-12 min: Hold at 98% B
- 12-12.1 min: Return to 2% B
- 12.1-15 min: Re-equilibrate at 2% B
- Injection Volume: 5 µL.
- Column Temperature: 40°C. b. Mass Spectrometry:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- MTA: Precursor ion (Q1) m/z 298.1 -> Product ion (Q3) m/z 136.1
- d3-MTA (Internal Standard): Precursor ion (Q1) m/z 301.1 -> Product ion (Q3) m/z 136.1
- Instrument Parameters: Optimize spray voltage, capillary temperature, gas flows, and collision energy for your specific mass spectrometer.
3. Data Analysis a. Integrate the peak areas for both MTA and the internal standard. b. Calculate the ratio of the MTA peak area to the internal standard peak area. c. Generate a calibration curve by plotting the peak area ratio against the concentration of the MTA standards. d. Determine the concentration of MTA in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: MTA's role in the methionine salvage pathway and its impact on PRMT5.
Caption: Experimental workflow for MTA quantification by LC-MS/MS.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 3. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of this compound in patients with neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Down-Regulation of Methylthioadenosine Phosphorylase (MTAP) Induces Progression of Hepatocellular Carcinoma via Accumulation of 5′-Deoxy-5′-Methylthioadenosine (MTA) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: S-Adenosylmethionine (SAM) Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-adenosylmethionine (SAM). The focus is on addressing the common issue of 5'-deoxy-5'-(methylthio)adenosine (MTA) as a significant impurity in authentic SAM standards.
Frequently Asked Questions (FAQs)
Q1: What is MTA and why is it a common impurity in SAM standards?
A1: 5'-deoxy-5'-(methylthio)adenosine (MTA) is a natural degradation product of S-adenosylmethionine (SAM). SAM is an inherently unstable molecule, particularly in aqueous solutions at neutral to alkaline pH and at temperatures above freezing.[1][2][3][4][5][6] It spontaneously and non-enzymatically degrades into MTA and homoserine lactone. Due to this instability, even high-purity commercial SAM standards will contain some level of MTA, which can increase over time with improper storage and handling.
Q2: How can MTA impurity affect my experimental results?
A2: MTA is not an inert bystander. It can significantly impact experiments in several ways:
-
Enzyme Inhibition: MTA is a known inhibitor of various enzymes, particularly SAM-dependent methyltransferases.[1][7] Its presence can lead to an underestimation of enzyme activity. Notably, MTA is a potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[8]
-
Inaccurate Quantification: The presence of MTA means the actual concentration of active SAM is lower than the nominal concentration of the standard. This can lead to errors in kinetic calculations and dose-response curves.
-
Biological Effects: MTA has its own biological activities, including effects on cell proliferation, cell cycle, and gene expression.[9][10] In cell-based assays, these effects can confound the interpretation of results attributed to SAM.
Q3: What is an acceptable level of MTA impurity in a SAM standard?
A3: There is no universally defined acceptable limit for MTA impurity, as the tolerance depends heavily on the specific application and the sensitivity of the assay to MTA inhibition. For highly sensitive enzyme kinetics studies, especially with enzymes like PRMT5, MTA levels should be as low as possible. A general guideline is to aim for SAM purity of >95%, with MTA content below 1-2%. However, it is always best to determine the inhibitory concentration (Ki or IC50) of MTA for your specific enzyme system to establish an acceptable threshold.
Q4: How should I store my SAM standards to minimize degradation to MTA?
A4: To minimize the degradation of SAM into MTA, proper storage is critical:
-
Solid Form: Store lyophilized SAM powder at -80°C in a desiccated environment.
-
Solutions: If you must prepare stock solutions, use an acidic buffer (e.g., pH 3-5) and store them in small, single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles. SAM is more stable in acidic conditions.[3]
Troubleshooting Guides
Issue 1: Suspected MTA Interference in a SAM-Dependent Enzyme Assay
Symptoms:
-
Lower than expected enzyme activity.
-
Inconsistent results between different batches of SAM standards.
-
Non-linear reaction kinetics.
Troubleshooting Steps:
-
Assess the Purity of Your SAM Standard: The first step is to determine the actual concentrations of SAM and MTA in your standard. This can be achieved using analytical techniques like High-Performance Liquid Chromatography (HPLC).
-
Correct for Impurity: If significant MTA is present, you can adjust the concentration of SAM used in your assays to reflect the actual purity.
-
Consider MTA Removal: For sensitive applications, you may need to remove the MTA from your SAM standard. This can be done through enzymatic treatment or chromatographic purification.
Issue 2: How to Quantify SAM and MTA Content in a Standard
Solution: Use High-Performance Liquid Chromatography (HPLC) with UV detection. This method allows for the separation and quantification of both SAM and its degradation product MTA.
Experimental Protocols
Protocol 1: Quality Control of SAM Standards by HPLC
This protocol provides a method to separate and quantify SAM and MTA.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 50 mM ammonium formate buffer, pH 4.0
-
Mobile Phase B: Acetonitrile
-
SAM and MTA analytical standards for calibration
Procedure:
-
Sample Preparation: Dissolve a small, accurately weighed amount of your SAM standard in the mobile phase A to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm[2]
-
Injection Volume: 10-20 µL
-
Elution: An isocratic elution with 95% Mobile Phase A and 5% Mobile Phase B is often sufficient. Alternatively, a gradient can be used for better separation if other impurities are present.
-
-
Calibration: Prepare a series of dilutions of the SAM and MTA analytical standards to create a calibration curve.
-
Analysis: Inject your dissolved SAM standard and the calibration standards onto the HPLC system.
-
Quantification: Identify the peaks for SAM and MTA based on their retention times determined from the standards. Calculate the concentration of each in your sample by comparing the peak areas to the calibration curve.
Data Interpretation: The purity of your SAM standard can be calculated as: % Purity = (Area_SAM / (Area_SAM + Area_MTA)) * 100
Protocol 2: Enzymatic Removal of MTA from SAM Standards
This protocol describes a method to enzymatically convert contaminating MTA back to methionine, which is generally less disruptive to most SAM-dependent assays. This method utilizes Methylthioadenosine Phosphorylase (MTAP).
Principle: MTAP catalyzes the phosphorolysis of MTA to adenine and 5-methylthioribose-1-phosphate (MTR-1-P).[9][11][12] MTR-1-P is then further metabolized in the methionine salvage pathway. For the purpose of purifying a SAM standard, the initial conversion of MTA is the key step.
Materials:
-
Recombinant Methylthioadenosine Phosphorylase (MTAP) enzyme
-
Potassium phosphate buffer (pH 7.4)
-
Your SAM standard containing MTA impurity
-
Microcentrifuge filters (e.g., 10 kDa MWCO) for enzyme removal
Procedure:
-
Dissolve SAM Standard: Dissolve your SAM standard in a minimal volume of 100 mM potassium phosphate buffer, pH 7.4.
-
Enzymatic Reaction:
-
Add recombinant MTAP to the solution. The optimal amount of enzyme should be determined empirically, but a starting point is 1-5 µg of enzyme per mg of SAM standard.
-
Incubate the reaction at 37°C for 1-2 hours. This allows the MTAP to convert the MTA.
-
-
Enzyme Removal:
-
After incubation, remove the MTAP enzyme from the purified SAM solution. This is crucial as the enzyme could interfere with downstream applications.
-
Transfer the reaction mixture to a 10 kDa molecular weight cutoff microcentrifuge filter.
-
Centrifuge according to the manufacturer's instructions to collect the flow-through, which will contain the purified SAM. The MTAP enzyme will be retained by the filter.
-
-
Purity Verification: Analyze the purified SAM solution using the HPLC method described in Protocol 1 to confirm the reduction of the MTA peak.
-
Storage: Aliquot the purified SAM and store it at -80°C.
Quantitative Data
Table 1: Inhibitory Effect of MTA on Various Methyltransferases
This table summarizes the reported inhibitory constants (Ki) of MTA for several SAM-dependent methyltransferases. Lower Ki values indicate stronger inhibition.
| Enzyme | Ki of MTA (µM) | Reference |
| PRMT5 | 0.26 | [1] |
| Other Methyltransferases | >20-fold higher than PRMT5 | [1] |
Table 2: Impact of MTA on Cell-Specific Productivity (CSP) in CHO Cells
This table shows the dose-dependent effect of MTA on the productivity of Chinese Hamster Ovary (CHO) cells.
| MTA Concentration (µM) | Change in CSP | Reference |
| 150 | +30% | [10] |
| 250-300 | +79% to +97% | [10] |
| 350-450 | Reduced cell growth | [10] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The methionine salvage pathway [normalesup.org]
- 4. catalog.data.gov [catalog.data.gov]
- 5. Revisiting the methionine salvage pathway and its paralogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MTA-cooperative PRMT5 inhibitors enhance T cell-mediated antitumor activity in MTAP-loss tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme-mediated depletion of methylthioadenosine restores T cell function in MTAP deficient tumors and reverses immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methylthioadenosine (MTA) Regulates Liver Cells Proteome and Methylproteome: Implications in Liver Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methylthioadenosine (MTA) boosts cell‐specific productivities of Chinese hamster ovary cultures: dosage effects on proliferation, cell cycle and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. The essential role of methylthioadenosine phosphorylase in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Handling and Storing MTAP Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methylthioadenosine Phosphorylase (MTAP) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MTA-cooperative PRMT5 inhibitors?
A1: In cancer cells with a homozygous deletion of the MTAP gene, the enzyme MTAP is absent. This leads to the accumulation of its substrate, 5'-deoxy-5'-methylthioadenosine (MTA).[1][2] MTA is a weak endogenous inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). MTA-cooperative PRMT5 inhibitors are small molecules that selectively bind to the PRMT5-MTA complex, stabilizing it in an inactive state.[1] This leads to a potent and selective inhibition of PRMT5 activity in MTAP-deleted cancer cells while largely sparing normal cells where MTA levels are low.[1][3]
Q2: How should I prepare stock solutions of MTAP inhibitors?
A2: Most MTAP inhibitors, such as AMG 193, MRTX1719, and TNG908, are soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[4][5] It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) in fresh, anhydrous DMSO.[4][5] To avoid solubility issues, ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming or sonication. For in vivo studies, specific formulations are often required, such as a mix of DMSO, PEG300, Tween-80, and saline.[6] Always refer to the manufacturer's datasheet for the specific inhibitor you are using.
Q3: What are the recommended storage conditions for MTAP inhibitors?
A3: As a powder, MTAP inhibitors should be stored at -20°C for long-term stability.[7] Once dissolved in a solvent like DMSO, it is best to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store them at -80°C for long-term storage (up to a year) or -20°C for shorter periods (up to a month).[5] Protect from light and moisture.
Q4: I am not seeing a significant difference in viability between my MTAP-wildtype and MTAP-deleted cell lines. What could be the reason?
A4: There are several potential reasons for this:
-
MTAP Status Confirmation: First, verify the MTAP status of your cell lines using Western blot or qPCR to ensure you have a true MTAP-null and a comparable wildtype control.
-
Inhibitor Concentration and Incubation Time: Ensure you are using a sufficient concentration of the inhibitor and an adequate incubation time. Some MTA-cooperative inhibitors may require several days of treatment to observe a significant effect on cell viability.[8]
-
Off-Target Effects: At high concentrations, some inhibitors may exhibit off-target effects that can reduce the selectivity window between MTAP-WT and MTAP-deleted cells.[9] Consider performing a dose-response curve to identify the optimal concentration.
-
MTA Levels in Culture: The basal level of MTA in your cell culture medium could influence the inhibitor's efficacy. While MTAP-deleted cells accumulate MTA, the surrounding environment can impact this. In some in vivo models, MTA produced by tumor cells can be metabolized by surrounding stromal cells, reducing the inhibitor's effectiveness.[1]
Troubleshooting Guides
Problem 1: Compound Precipitation in Cell Culture Media
-
Symptom: You observe crystals or a cloudy appearance in your cell culture wells after adding the MTAP inhibitor.
-
Possible Cause: The final concentration of the organic solvent (e.g., DMSO) in the media is too high, or the inhibitor has low aqueous solubility.
-
Solution:
-
Check Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture media is low, typically below 0.5%.
-
Serial Dilutions: Prepare intermediate dilutions of your stock solution in cell culture media before adding it to the final culture plate.
-
Solubility Data: Refer to the supplier's data sheet for the inhibitor's solubility in aqueous solutions. Some inhibitors may require specific formulations for better solubility.
-
Problem 2: Inconsistent Western Blot Results for SDMA
-
Symptom: You are seeing variable or no change in the levels of symmetric dimethylarginine (SDMA), a downstream marker of PRMT5 activity, after treating MTAP-deleted cells with an inhibitor.
-
Possible Causes:
-
Antibody Quality: The primary antibody against SDMA may be of poor quality or used at a suboptimal dilution.
-
Insufficient Treatment Time: The inhibition of PRMT5 and subsequent reduction in SDMA levels may take time.
-
Loading Controls: Inconsistent protein loading can lead to misinterpretation of the results.
-
-
Solutions:
-
Antibody Validation: Validate your SDMA antibody using positive and negative controls. Consider testing different antibody clones.
-
Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for observing a significant reduction in SDMA levels.
-
Use a Reliable Loading Control: Use a stable housekeeping protein like GAPDH or β-actin as a loading control and ensure equal protein loading across all lanes.
-
Densitometry Analysis: Quantify your western blot bands using densitometry software for a more objective analysis.[10]
-
Problem 3: Discrepancy Between In Vitro and In Vivo Efficacy
-
Symptom: Your MTAP inhibitor shows potent and selective activity in cell culture but has limited efficacy in a xenograft mouse model.
-
Possible Causes:
-
Pharmacokinetics (PK): The inhibitor may have poor oral bioavailability, rapid clearance, or low exposure in the tumor tissue.[8]
-
Tumor Microenvironment: As mentioned in the FAQs, MTAP-positive stromal cells in the tumor microenvironment can metabolize MTA, reducing the selective advantage of the inhibitor in MTAP-deleted tumor cells.[1]
-
Drug Formulation: The formulation used for in vivo administration may not be optimal for solubility and absorption.
-
-
Solutions:
-
PK/PD Studies: Conduct pharmacokinetic and pharmacodynamic studies to assess drug exposure and target engagement in the tumor.
-
Optimize Formulation: Consult the manufacturer's guidelines or relevant literature for optimized in vivo formulations.[6]
-
Consider Different Models: If possible, test the inhibitor in different in vivo models, such as patient-derived xenografts (PDXs), which may better recapitulate the human tumor microenvironment.
-
Quantitative Data Summary
| Inhibitor | Molecular Weight ( g/mol ) | Solubility in DMSO | Recommended Storage (Powder) | Recommended Storage (in Solvent) |
| AMG 193 | 444.41 | 89 mg/mL (200.26 mM)[4] | -20°C[7] | -80°C (1 year), -20°C (1 month)[4] |
| MRTX1719 | 464.88 | 93 mg/mL (200.05 mM)[5] | -20°C | -80°C (1 year), -20°C (1 month)[5] |
| TNG908 | 409.51 | High, but specific values vary by supplier. Generally used to make 10 mM stock solutions. | -20°C | -80°C (long term) |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
-
Cell Seeding: Seed MTAP-wildtype and MTAP-deleted cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the MTAP inhibitor in cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor. Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 3-7 days), depending on the inhibitor and cell line.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (typically a volume equal to the volume of the cell culture medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.
Western Blot for Symmetric Dimethylarginine (SDMA)
-
Cell Lysis: After treating the cells with the MTAP inhibitor for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the desired amount of protein with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against SDMA (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: Signaling pathway of MTA-cooperative PRMT5 inhibitors in normal versus MTAP-deleted cancer cells.
Caption: A typical experimental workflow for evaluating the efficacy of MTAP inhibitors in vitro.
References
- 1. Inhibitory Effect of PRMT5/MTA Inhibitor on MTAP‐Deficient Glioma May Be Influenced by Surrounding Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the known MTA-cooperative PRMT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. letswinpc.org [letswinpc.org]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AMG 193|MSDS [dcchemicals.com]
- 8. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming MTA-Mediated Immunosuppression in T-Cell Based Cancer Immunotherapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on T-cell based cancer immunotherapies who are encountering challenges related to methylthioadenosine (MTA)-mediated immunosuppression.
Frequently Asked Questions (FAQs)
Q1: What is MTA, and how does it lead to immunosuppression in the tumor microenvironment?
A1: 5'-deoxy-5'-methylthioadenosine (MTA) is a metabolite that can accumulate to high levels in the tumor microenvironment (TME) of cancers with a specific genetic deletion. This deletion involves the methylthioadenosine phosphorylase (MTAP) gene, which is frequently co-deleted with the tumor suppressor gene CDKN2A on chromosome 9p21.[1][2] MTAP is the primary enzyme responsible for metabolizing MTA.[3] Its absence in cancer cells leads to the accumulation and subsequent secretion of MTA into the TME.[1][2][4]
MTA exerts its immunosuppressive effects on T-cells through two primary mechanisms:
-
Inhibition of PRMT5: MTA is a potent inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme crucial for T-cell function, including cytokine signaling.[1][2]
-
Adenosine Receptor Agonism: MTA can activate adenosine receptors on T-cells, which triggers downstream signaling that dampens T-cell activity.[1][2]
The culmination of these effects is a profound impairment of T-cell function, leading to reduced proliferation, viability, activation, differentiation, and cytotoxic capacity.[5] This ultimately contributes to tumor immune escape and resistance to T-cell based immunotherapies.[1][2]
Q2: How can I determine if my cancer model or patient samples have MTAP deficiency and are likely to exhibit MTA-mediated immunosuppression?
A2: Several methods can be employed to assess MTAP status:
-
Immunohistochemistry (IHC): Staining tumor tissue for the MTAP protein is a common and effective method to determine its expression levels. Low or absent staining indicates MTAP deficiency.
-
Genomic Analysis: Techniques like fluorescence in situ hybridization (FISH) or next-generation sequencing (NGS) can detect homozygous deletion of the MTAP gene.
-
Metabolomic Analysis: Direct measurement of MTA levels in tumor lysates or the surrounding microenvironment using techniques like liquid chromatography-mass spectrometry (LC-MS) can confirm the functional consequence of MTAP loss, which is MTA accumulation.[6][7]
Q3: What are the main therapeutic strategies being explored to overcome MTA-mediated immunosuppression?
A3: The primary strategies focus on either reducing MTA levels or targeting its downstream effects:
-
MTA-Depleting Enzymes: Administration of exogenous, pharmacologically optimized MTAP (e.g., PEGylated MTAP) can degrade the excess MTA in the tumor microenvironment, thereby restoring T-cell function.[1][2]
-
MTA-Cooperative PRMT5 Inhibitors: These are a novel class of drugs (e.g., MRTX1719, AMG 193) that selectively inhibit PRMT5 only in the presence of high MTA concentrations, as found in MTAP-deleted cancer cells.[8][9][10][11] This approach offers a therapeutic window by targeting tumor cells while sparing healthy tissues with normal MTA levels.[8][9][12]
-
Metabolic Reprogramming of T-cells: Engineering T-cells to be resistant to the immunosuppressive TME, for instance by overexpressing MTAP, is a potential strategy to enhance their efficacy in MTA-rich environments.[5]
Troubleshooting Guides
Problem 1: T-cells (e.g., CAR-T cells) show reduced proliferation and cytotoxic activity when co-cultured with MTAP-deficient cancer cells.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High MTA levels in the co-culture supernatant. | 1. Measure MTA concentration in the supernatant using LC-MS. 2. Treat the co-culture with a recombinant MTA-degrading enzyme (e.g., MTAP). | 1. Confirmation of elevated MTA. 2. Restoration of T-cell proliferation and cytotoxicity. |
| Inhibition of PRMT5 in T-cells. | 1. Perform a Western blot to assess the levels of symmetric dimethylarginine (SDMA), a downstream marker of PRMT5 activity, in T-cells from the co-culture. 2. Genetically engineer T-cells to overexpress MTAP. | 1. Reduced SDMA levels in T-cells co-cultured with MTAP-deficient cancer cells. 2. Engineered T-cells show increased resistance to MTA-mediated suppression. |
| Activation of adenosine receptors on T-cells. | 1. Include an adenosine receptor antagonist in the co-culture. | 1. Partial or full restoration of T-cell function. |
Problem 2: Poor in vivo efficacy of T-cell immunotherapy in a murine model with MTAP-deficient tumors.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| MTA-induced immunosuppressive tumor microenvironment. | 1. Analyze the tumor microenvironment for MTA levels and T-cell infiltration. 2. Combine T-cell therapy with an MTA-depleting enzyme or an MTA-cooperative PRMT5 inhibitor. | 1. High MTA levels and low T-cell infiltration in the tumors. 2. Synergistic anti-tumor effect, increased T-cell infiltration, and improved tumor control.[1][2] |
| T-cell exhaustion due to chronic MTA exposure. | 1. Analyze T-cells from the tumor for exhaustion markers (e.g., PD-1, TIM-3). 2. Combine T-cell therapy with immune checkpoint inhibitors (e.g., anti-PD-1). | 1. Increased expression of exhaustion markers on tumor-infiltrating T-cells. 2. Enhanced anti-tumor response and prolonged survival.[1][2] |
Quantitative Data Summary
Table 1: MTA Concentrations in MTAP-Deficient vs. MTAP-Wildtype Environments
| Sample Type | MTAP Status | MTA Concentration Range | Reference |
| Cancer Cell Line Media | Deficient | Consistently elevated | [6] |
| Hepatocellular Carcinoma (HCC) Cell Lines | Deficient | Higher than primary human hepatocytes | [7] |
| HCC Tissue | Deficient | Inversely correlated with MTAP mRNA | [7] |
| Melanoma Cell Lines | Not specified | 15 to 30 nM | [3] |
| HCC Cell Lines | Not specified | 10 to 42 pM | [3] |
Key Experimental Protocols
Protocol 1: In Vitro T-cell Proliferation Assay in the Presence of MTA
Objective: To assess the impact of MTA on T-cell proliferation.
Materials:
-
Human or murine T-cells
-
T-cell activation reagents (e.g., anti-CD3/CD28 antibodies or antigen-presenting cells with peptide)
-
5'-deoxy-5'-methylthioadenosine (MTA)
-
Cell proliferation dye (e.g., CFSE) or [3H]-thymidine
-
Complete RPMI-1640 medium
-
96-well flat-bottom plates
Procedure:
-
Isolate T-cells from peripheral blood or spleen.
-
Label T-cells with a cell proliferation dye according to the manufacturer's protocol, if applicable.
-
Seed T-cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Add MTA at various concentrations (e.g., 0, 10, 50, 100, 500 µM).
-
Stimulate T-cells with anti-CD3/CD28 antibodies or other appropriate stimuli.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours.
-
If using a proliferation dye, analyze the cells by flow cytometry to measure dye dilution as an indicator of proliferation.
-
If using [3H]-thymidine, add 0.5 µCi/well for the final 16 hours of incubation and measure incorporation using a scintillation counter.[13]
Protocol 2: In Vitro T-cell Cytotoxicity Assay
Objective: To evaluate the effect of MTA on the cytotoxic function of T-cells.
Materials:
-
Effector T-cells (e.g., cytotoxic T lymphocytes or CAR-T cells)
-
Target cancer cells (MTAP-deficient and MTAP-wildtype)
-
MTA
-
Cytotoxicity assay kit (e.g., LDH release assay or Calcein-AM release assay)
-
Complete cell culture medium
Procedure:
-
Culture effector T-cells and target cancer cells separately.
-
Pre-treat effector T-cells with various concentrations of MTA for 24 hours.
-
Plate target cells in a 96-well plate.
-
Add the MTA-pre-treated effector T-cells to the target cells at different effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Co-culture for 4-24 hours.
-
Measure target cell lysis using a cytotoxicity assay kit according to the manufacturer's instructions.[13]
Signaling Pathways and Experimental Workflows
Caption: MTA-mediated immunosuppression signaling pathway in T-cells.
Caption: Troubleshooting workflow for reduced T-cell efficacy.
References
- 1. Enzyme-mediated depletion of methylthioadenosine restores T cell function in MTAP deficient tumors and reverses immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme-mediated depletion of methylthioadenosine restores T cell function in MTAP-deficient tumors and reverses immunotherapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5'-Methylthioadenosine and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTAP deficiency contributes to immune landscape remodeling and tumor evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Down-Regulation of Methylthioadenosine Phosphorylase (MTAP) Induces Progression of Hepatocellular Carcinoma via Accumulation of 5′-Deoxy-5′-Methylthioadenosine (MTA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. onclive.com [onclive.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. MTA-cooperative PRMT5 inhibitors enhance T cell-mediated antitumor activity in MTAP-loss tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacr.org [aacr.org]
- 13. The influence of Mineral Trioxide Aggregate (MTA) on adaptive immune responses to endodontic pathogens in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of 5'-Methylthioadenosine (MTA) in Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the off-target effects of 5'-Methylthioadenosine (MTA) in cell culture experiments. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MTA) and why is it used in cell culture experiments?
A1: this compound (MTA) is a naturally occurring sulfur-containing nucleoside that plays a role in various cellular processes, including polyamine metabolism.[1][2] In experimental settings, it is often used to study its effects on cell proliferation, differentiation, and apoptosis.[3] It is of particular interest in cancer research due to its accumulation in cancer cells with a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP).[4][5][6]
Q2: What are the primary off-target effects of MTA that I should be aware of?
A2: The primary off-target effects of MTA stem from its structural similarity to adenosine and its role as a metabolic byproduct. Key off-target effects include:
-
Interaction with Adenosine Receptors: MTA can act as an agonist or antagonist at different adenosine receptor subtypes, influencing downstream signaling pathways.
-
Inhibition of Protein Arginine Methyltransferase 5 (PRMT5): MTA can inhibit the activity of PRMT5, a key enzyme involved in protein methylation and gene regulation.
-
Modulation of Polyamine Synthesis: MTA can provide feedback inhibition on the polyamine biosynthetic pathway.[1][2][7]
-
Inhibition of cAMP Phosphodiesterase: MTA can inhibit the breakdown of cyclic AMP (cAMP), leading to its accumulation and activation of cAMP-dependent signaling.
Q3: How can I determine if the observed effects in my experiment are due to off-target activities of MTA?
A3: To determine if your results are influenced by off-target effects, you can perform several control experiments:
-
Use of Specific Inhibitors/Antagonists: Co-treat your cells with MTA and a specific antagonist for the suspected off-target (e.g., an adenosine receptor antagonist). If the antagonist reverses the effect of MTA, it suggests the involvement of that off-target.
-
Compare MTAP-proficient and MTAP-deficient cell lines: Since MTA accumulates in MTAP-deficient cells, comparing the effects of exogenous MTA on isogenic cell lines (one with and one without MTAP expression) can help dissect on-target from off-target effects.[5][6][8]
-
Dose-Response Analysis: Perform a dose-response curve for MTA. Off-target effects often occur at higher concentrations than on-target effects.
-
Rescue Experiments: If MTA is inhibiting a specific pathway, try to "rescue" the phenotype by adding a downstream component of that pathway.
Troubleshooting Guide
Issue 1: Unexpected changes in cell proliferation or viability after MTA treatment.
-
Question: My cells are showing unexpected rates of proliferation or death after treatment with MTA. What could be the cause?
-
Answer: This could be due to several off-target effects. MTA has been shown to induce proliferation in some pulp cells, while in other contexts, it can be cytotoxic, particularly in highly activated T cells.[3][9] The effect is often cell-type dependent and concentration-dependent.
-
Troubleshooting Steps:
-
Verify MTA Concentration: Ensure the concentration of MTA you are using is appropriate for your cell type and intended purpose. Refer to the literature for effective concentration ranges.
-
Assess Cell Health: Perform a viability assay (e.g., trypan blue exclusion or MTT assay) to quantify cytotoxicity.
-
Investigate Adenosine Receptor Involvement: Co-treat with a broad-spectrum adenosine receptor antagonist (e.g., caffeine) or specific antagonists for A1, A2A, A2B, or A3 receptors to see if the phenotype is reversed.
-
Consider MTAP Status: If using a cancer cell line, determine its MTAP status. The effects of MTA can be more pronounced in MTAP-deficient cells due to its endogenous accumulation.[4][5][6]
-
Issue 2: I am seeing changes in gene expression that are not related to my primary hypothesis.
-
Answer: MTA can influence gene expression through multiple off-target mechanisms, including the inhibition of PRMT5, which is a major regulator of histone and non-histone protein methylation, and through the modulation of cAMP levels, which can activate CREB-mediated transcription.
-
Troubleshooting Steps:
-
Analyze PRMT5 Activity: Measure the levels of symmetric dimethylarginine (sDMA) on known PRMT5 substrates (e.g., histone H4) by western blot. A decrease in sDMA would indicate PRMT5 inhibition.
-
Measure cAMP Levels: Use a cAMP assay kit to determine if intracellular cAMP levels are elevated in your MTA-treated cells.
-
Pathway Analysis: Use bioinformatics tools to analyze your gene expression data for enrichment of pathways related to adenosine receptor signaling, PRMT5 targets, or cAMP-responsive genes.
-
Quantitative Data on MTA Off-Target Effects
The following tables summarize key quantitative data regarding the off-target effects of MTA.
Table 1: Inhibitory Potency of MTA on PRMT5
| Parameter | Value | Cell Line/System | Reference |
| Ki for PRMT5 | 0.26 µM | In vitro biochemical assay | [7] |
| IC50 for PRMT5 | 3-5 µM | In vitro | [10] |
| Cellular IC50 (MTAP-deleted cells) | Lower | HCT116 | [10] |
| Cellular IC50 (MTAP-proficient cells) | Higher | HCT116 | [10] |
Table 2: Interaction of MTA with Adenosine Receptors
| Receptor Subtype | Effect of MTA | Reported Concentration for Effect | Cell Line/System | Reference |
| A2B | Agonist | Not specified | Macrophage cell lines | [11] |
| A1/A2 | Antagonist-like effects | Not specified | Not specified | [12] |
Note: Specific IC50 or Ki values for MTA on different adenosine receptor subtypes are not consistently reported in the literature, and its effects can be complex and cell-type dependent.
Key Experimental Protocols
Protocol 1: Co-treatment with an Adenosine Receptor Antagonist
This protocol outlines a general procedure to investigate the involvement of adenosine receptors in the observed effects of MTA.
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment with Antagonist: Pre-incubate the cells with a specific adenosine receptor antagonist (e.g., PSB0778 for A2B receptor) for 1-2 hours before adding MTA.[11] Use a concentration of the antagonist that is known to be effective without causing cytotoxicity. Include a vehicle control for the antagonist.
-
MTA Treatment: Add MTA at the desired concentration to the wells, both with and without the antagonist. Include a vehicle control for MTA.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Endpoint Analysis: Perform your endpoint assay (e.g., cell viability, gene expression analysis, etc.).
-
Data Analysis: Compare the effect of MTA in the presence and absence of the antagonist. A reversal of the MTA-induced phenotype by the antagonist indicates the involvement of that specific adenosine receptor.
Protocol 2: Comparative Analysis of MTAP-proficient vs. MTAP-deficient Cell Lines
This protocol is designed to differentiate between the effects of endogenous and exogenous MTA.
-
Cell Line Selection: Obtain a pair of isogenic cell lines, one that is MTAP-proficient (MTAP-WT) and one that is MTAP-deficient (MTAP-KO or has a natural deletion).[6][8][10] If isogenic lines are not available, you can use cell lines with known MTAP status.
-
Cell Culture: Culture both cell lines under identical conditions.
-
MTA Treatment: Treat both cell lines with a range of concentrations of exogenous MTA. Include a vehicle control.
-
Endpoint Analysis: After the desired incubation time, perform your endpoint assay on both cell lines.
-
Data Analysis: Compare the dose-response curves for MTA in the MTAP-proficient and MTAP-deficient cell lines. A significantly greater effect in the MTAP-deficient cell line at lower concentrations of exogenous MTA may suggest a synergistic effect with the endogenously accumulated MTA. Conversely, if an effect is only observed in MTAP-proficient cells upon addition of high concentrations of MTA, it is more likely an off-target effect independent of the MTAP/MTA axis.
Signaling Pathways and Experimental Workflows
Diagram 1: MTA Off-Target Signaling Pathways
Caption: Overview of major off-target signaling pathways affected by MTA.
Diagram 2: Troubleshooting Workflow for Unexpected MTA Effects
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with MTA.
References
- 1. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting polyamine metabolism for cancer therapy and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of ProRoot MTA on pulp cell apoptosis and proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abnormal regulation of methylthioadenosine and polyamine metabolism in methylthioadenosine phosphorylase-deficient human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTAP deletion confers enhanced dependency on the arginine methyltransferase PRMT5 in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTAP deficiency contributes to immune landscape remodeling and tumor evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the polyamine pathway with transition-state analogue inhibitors of this compound phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 10. Immune suppression in MTAP-deficient cancers via glutamate metabolism and CXCL10 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Adenosine Receptor Subtypes Modulate Two Major Functional Pathways for Hippocampal Serotonin Release - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in Malignant Transformation Assays (MTA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing reproducible experiments involving Malignant Transformation Assays (MTA).
Troubleshooting Guide
This guide addresses common issues encountered during MTA experiments in a question-and-answer format.
Issue 1: Poor or No Colony Formation
Q: We are observing very few or no colonies in our soft agar assay. What are the potential causes and solutions?
A: Low or absent colony formation is a frequent issue that can stem from several factors.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.
-
Cell Viability and Health: Ensure that the cells used are healthy and have high viability before seeding. Do not use cells that have been passaged excessively or have become over-confluent.[2]
-
Cell Seeding Density: The number of cells seeded is critical. Too few cells may not result in colony growth, while too many can lead to confluent growth rather than distinct colonies.[1][3] It is essential to perform a cell titration to determine the optimal seeding density for your specific cell line.[1]
-
Agar Concentration and Temperature: The percentage of agar in the top layer is crucial; if it's too high, it can physically inhibit cell growth.[3] Additionally, the temperature of the top agar solution when mixed with the cells must be carefully controlled. If it is too hot, it can kill the cells.[1]
-
Culture Conditions: Ensure the incubator has the correct temperature and CO2 levels. Also, check for any potential contamination in the media or reagents.
Troubleshooting Decision Tree for Poor Colony Formation
Caption: A decision tree for troubleshooting poor colony formation in MTAs.
Issue 2: Soft Agar Layer Separation
Q: The top and bottom layers of our soft agar assay are separating. Why is this happening and how can we prevent it?
A: Separation of the agar layers can lead to the top layer floating and disrupting the experiment, making staining and analysis difficult.[4]
-
Handling: Gentle handling of the plates is paramount. Tilting the plates excessively during media changes can cause the layers to detach.[4]
-
Media Changes: Reducing the frequency of media changes (e.g., from twice a week to once a week) can minimize disturbance.[4]
-
Agar Quality and Concentration: Using fresh, high-quality agar is recommended. Also, ensure the concentrations of the top and bottom layers are appropriate to allow for proper gelling and adhesion.[4] Some protocols suggest using a 0.6% bottom layer and a 0.3% top layer for better handling.[4]
-
Solidification: Allow the base layer to solidify completely before adding the cell-containing top layer. Adding the top layer immediately after the base has set can improve adhesion.[5]
Issue 3: Inconsistent Foci Formation and Scoring
Q: We are observing variability in the size and number of foci, and scoring them seems subjective. How can we improve consistency?
A: Reproducibility in foci formation and objective scoring are known challenges in cell transformation assays.[6]
-
Cell Line Maintenance: It is critical to keep NIH 3T3 cells (a commonly used cell line) under-confluent, as the rate of spontaneous transformation increases when they reach confluency.[7]
-
Standardized Protocols: Adhering to a standardized and validated protocol is essential for reproducibility between experiments and laboratories.[6]
-
Objective Scoring: The subjective nature of morphological scoring is a significant limitation.[6][8] To improve objectivity, photo-catalogues can be used as a visual aid for identifying and scoring foci.[8] Additionally, statistical image descriptors can be developed for a more quantitative and objective evaluation of foci morphology.[9]
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell seeding density for a soft agar assay?
A1: The optimal seeding density is cell-line dependent and must be determined empirically.[2][10] A cell titration experiment is recommended. For many cancer cell lines, a density between 5,000 and 10,000 cells per well in a 6-well plate provides a countable number of colonies.[1]
| Cell Line Type | Recommended Seeding Density Range (per 6-well plate) | Incubation Time (approx.) |
| Aggressive Cancer Cells (e.g., Melanoma) | 5,000 - 10,000 | 5-7 days[5] |
| Slower Growing Cancer Cells (e.g., Brain Tumor) | 10,000 - 20,000 | 10+ days[5] |
| NIH 3T3 (for focus formation) | 3 x 10^5 per 10 cm dish (for initial seeding) | 3 weeks[7][11] |
Q2: Can I use antibiotics in my MTA media?
A2: Yes, antibiotics can be used in the media and will diffuse through the agar layers.[5] It is advisable to use the same media formulation that is regularly used for the specific cell line.[5]
Q3: How should I stain the colonies in a soft agar assay?
A3: Crystal violet is a common stain for visualizing colonies. A typical staining solution is 0.0025% (w/v) crystal violet in a methanol and water solution.[3] For focus formation assays, Giemsa stain is also frequently used.[11]
Q4: My cells are forming a monolayer at the bottom of the well instead of colonies in the agar. What is the cause?
A4: This indicates that the base agar layer may be loose, allowing cells to get underneath and grow on the plastic surface.[5] To prevent this, add the cell-agar layer gently and immediately after the base layer has solidified to ensure a tight seal with the well walls.[5]
Experimental Protocols
Protocol 1: Soft Agar Colony Formation Assay
This protocol outlines the key steps for performing a soft agar assay to assess anchorage-independent growth.
Experimental Workflow for Soft Agar Assay
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. biocompare.com [biocompare.com]
- 3. lab.moffitt.org [lab.moffitt.org]
- 4. researchgate.net [researchgate.net]
- 5. FAQ: Cell Transformation Assay, Standard Soft Agar | Cell Biolabs [cellbiolabs.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Focus Formation: A Cell-based Assay to Determine the Oncogenic Potential of a Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cell Transformation Assay: A Historical Assessment of Current Knowledge of Applications in an Integrated Approach to Testing and Assessment for Non-Genotoxic Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Objective scoring of transformed foci in BALB/c 3T3 cell transformation assay by statistical image descriptors [boa.unimib.it]
- 10. researchgate.net [researchgate.net]
- 11. andrewslab.ca [andrewslab.ca]
Validation & Comparative
A Head-to-Head Battle for Precision: HPLC vs. LC-MS/MS in 5'-Methylthioadenosine Analysis
For researchers, scientists, and drug development professionals engaged in the nuanced world of metabolic analysis, the choice of analytical technique is paramount. When quantifying 5'-Methylthioadenosine (MTA), a key metabolite in polyamine and methionine metabolism and a potential biomarker in cancer, the decision often boils down to two powerful technologies: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in selecting the optimal approach for your research needs.
Performance at a Glance: A Quantitative Comparison
The selection of an analytical method hinges on its performance characteristics. A summary of the quantitative data for HPLC-UV and LC-MS/MS in the analysis of this compound is presented below.
| Performance Metric | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | Typically in the low µM to high nM range | 62.5 pM[1][2] |
| Lower Limit of Quantification (LLOQ) | Generally in the µM range | 2 nM[1][2] |
| Linearity | Satisfactory linearity is achievable, though the dynamic range may be more limited. | Excellent linearity over a wide concentration range (e.g., 2 nM to 100 nM or higher)[3] |
| Precision (as %RSD) | Good precision is attainable, typically with RSDs <5% for intra- and inter-day analysis. | High precision, with reported average imprecision of 1.9% for the analytical method.[1][2] |
| Specificity | Susceptible to interference from co-eluting compounds with similar UV absorbance. | Highly specific due to the monitoring of specific precursor-to-product ion transitions. |
| Accuracy | Can be high, but may be compromised by lack of specificity. | High accuracy, often enhanced by the use of stable isotope-labeled internal standards. |
Delving into the Details: Experimental Protocols
Reproducibility and accuracy are the cornerstones of sound scientific research. To that end, detailed experimental methodologies for both HPLC-UV and LC-MS/MS analysis of this compound are provided below.
HPLC-UV Method for this compound Analysis
This protocol outlines a general approach for the quantification of MTA using HPLC with UV detection.
1. Sample Preparation (from Cell Culture Media):
-
Collect cell culture supernatant.
-
To 200 µL of supernatant, add 800 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
2. HPLC-UV System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate buffer, pH 4.0) and an organic solvent (e.g., methanol or acetonitrile). A typical starting point is 95:5 (v/v) aqueous buffer to organic solvent.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 20 µL.
-
Quantification: Based on a calibration curve generated from standards of known MTA concentrations.
LC-MS/MS Method for this compound Analysis
This protocol is based on a validated method for the sensitive and specific quantification of MTA.[1][2]
1. Sample Preparation (from Cell Culture Media):
-
To 200 µL of cell culture medium, add a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₅]-MTA).[1]
-
Precipitate proteins by adding 800 µL of a cold solution of 80:20 (v/v) methanol/0.1 M acetic acid.[1]
-
Vortex and centrifuge the sample at high speed to pellet the proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS System and Conditions:
-
LC System: A high-performance liquid chromatography system capable of delivering reproducible gradients at low flow rates.
-
Column: A C18 reversed-phase column suitable for LC-MS applications.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute MTA, and then re-equilibrating the column.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific precursor ion to product ion transition for MTA (e.g., m/z 298.1 → 136.1) and its internal standard.
-
Quantification: Based on the ratio of the peak area of the analyte to the peak area of the internal standard, against a calibration curve.
Visualizing the Methodologies and Concepts
To further clarify the experimental processes and the underlying biological context, the following diagrams are provided.
Caption: A comparative workflow for MTA analysis using HPLC-UV and LC-MS/MS.
Caption: A logical comparison of HPLC-UV and LC-MS/MS for MTA analysis.
References
Harnessing a Metabolic Vulnerability: 5'-Methylthioadenosine as a Therapeutic Target in MTAP-Deleted Tumors
The deletion of the methylthioadenosine phosphorylase (MTAP) gene, a frequent event in a significant portion of human cancers, presents a unique therapeutic window. This genetic alteration leads to the accumulation of 5'-methylthioadenosine (MTA), creating a state of metabolic vulnerability that can be selectively exploited to target tumor cells while sparing normal tissues. This guide provides a comparative overview of therapeutic strategies centered on MTA in MTAP-deleted cancers, supported by experimental data and detailed protocols.
The co-deletion of MTAP with the cyclin-dependent kinase inhibitor 2A (CDKN2A), a key tumor suppressor gene, occurs in approximately 15% of all cancers, with higher frequencies in specific malignancies like glioblastoma, pancreatic cancer, and non-small cell lung cancer.[1][2][3][4] This frequent co-deletion makes MTAP status a compelling biomarker for targeted therapies. In normal cells, MTAP plays a crucial role in the methionine salvage pathway by converting MTA into adenine and 5-methylthioribose-1-phosphate (MTR-1-P), which are then recycled to synthesize adenine and methionine.[5] MTAP-deficient tumor cells, however, are unable to perform this conversion, leading to an intracellular accumulation of MTA.[3] This accumulation creates several therapeutic opportunities, primarily centered around the concept of synthetic lethality.
Comparative Analysis of Therapeutic Strategies
The central therapeutic hypothesis in MTAP-deleted cancers revolves around exploiting the metabolic consequences of MTA accumulation. The primary strategies being investigated include synthetic lethality with PRMT5 and MAT2A inhibitors, combination therapy with purine analogs, and enhancement of immunotherapy.
| Therapeutic Strategy | Mechanism of Action | Key Experimental Findings | Clinical Status (as of late 2025) |
| PRMT5 Inhibition (MTA-Cooperative) | In MTAP-deleted cells, accumulated MTA binds to and partially inhibits the protein arginine methyltransferase 5 (PRMT5).[3][6] MTA-cooperative PRMT5 inhibitors are designed to selectively bind to the MTA-bound PRMT5 complex, leading to potent and selective inhibition of its activity in cancer cells while sparing normal cells.[7] | Preclinical studies have demonstrated marked anti-tumor activity, including tumor regression in various solid tumor models.[7] Clinical data has shown confirmed objective responses in patients with advanced solid tumors.[7] | Phase 1/2 clinical trials are ongoing for several MTA-cooperative PRMT5 inhibitors, such as MRTX1719 and AMG 193, with preliminary evidence of clinical activity and a well-tolerated safety profile.[7][8] |
| MAT2A Inhibition | Methionine adenosyltransferase 2A (MAT2A) is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions, including those catalyzed by PRMT5.[9][10] Inhibiting MAT2A in MTAP-deleted cells, which already have compromised PRMT5 activity due to MTA accumulation, leads to a further reduction in PRMT5 function, resulting in synthetic lethality.[1][2] | Preclinical studies have shown that MAT2A inhibition leads to decreased SAM concentrations and cancer cell death.[9] First-in-human clinical trials have provided preliminary evidence of clinical activity and proof-of-mechanism in patients with advanced solid tumors.[9] | Early-phase clinical trials are underway for MAT2A inhibitors like AG-270. While showing modest single-agent activity, they have demonstrated disease stabilization in some patients.[9] |
| Combination with Purine Analogs | This strategy involves the co-administration of MTA with a toxic purine analog, such as 2'-fluoroadenine (2FA). In normal (MTAP-proficient) cells, MTAP converts the exogenous MTA to adenine, which then competes with the toxic purine analog for activation by phosphoribosyl pyrophosphate (PRPP), thereby protecting the normal cells.[5][11] In MTAP-deleted tumor cells, this protective mechanism is absent, leading to the selective conversion of the purine analog to its toxic nucleotide form and subsequent cell death.[5][11] | In vitro studies have shown that MTA can protect MTAP-proficient cells from purine analog toxicity by several orders of magnitude.[11] In vivo xenograft models have demonstrated that the combination of 2FA and MTA significantly inhibits the growth of MTAP-deleted tumors.[11] | This strategy is still in the preclinical stage of development, with promising results in animal models.[5] |
| Enhancement of Immunotherapy | MTAP-deleted tumor cells secrete MTA into the tumor microenvironment.[10][12] This extracellular MTA has been shown to suppress the function of cancer-fighting T cells, potentially contributing to resistance to immune checkpoint inhibitors.[12] | Preclinical models have shown that enzymatic depletion of MTA in the tumor microenvironment can restore T cell function and reverse resistance to immunotherapy.[12] | This approach is currently in the preclinical research phase, with studies focusing on developing MTA-degrading enzymes as a combination therapy with immune checkpoint inhibitors.[12] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
digraph "MTAP_Metabolic_Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
}
Figure 1. Metabolic fate of MTA in normal versus MTAP-deleted cells.
digraph "Synthetic_Lethality_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
}
Figure 2. Workflow for validating synthetic lethality in MTAP-deleted cancers.
digraph "Purine_Analog_Combination_Logic" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
}
Figure 3. Logic of MTA and purine analog combination therapy.
Experimental Protocols
-
Cell Culture: Culture MTAP-deleted and MTAP-proficient cancer cell lines in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of the PRMT5 or MAT2A inhibitor in culture medium. Replace the medium in the 96-well plates with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Assessment: Use a commercially available cell viability assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), following the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the results as a dose-response curve. Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis in software such as GraphPad Prism.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG mice).
-
Tumor Implantation: Subcutaneously inject 1-5 million MTAP-deleted or MTAP-proficient cancer cells suspended in a solution like Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Drug Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the therapeutic agent (e.g., PRMT5 inhibitor, MAT2A inhibitor, or a combination of MTA and a purine analog) and a vehicle control according to the desired dosing schedule (e.g., daily oral gavage).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for pharmacodynamic analysis, such as measuring the levels of symmetric dimethylarginine (SDMA) for PRMT5 inhibitors to confirm target engagement.[7]
Conclusion
The validation of this compound as a therapeutic target in MTAP-deleted tumors represents a significant advancement in precision oncology. The accumulation of MTA in these cancers creates a unique metabolic state that can be exploited through various synthetic lethal strategies. MTA-cooperative PRMT5 inhibitors and MAT2A inhibitors have shown promising early clinical activity, providing a strong rationale for their continued development. Furthermore, preclinical investigations into combination therapies with purine analogs and the enhancement of immunotherapy highlight the expanding landscape of therapeutic opportunities for patients with MTAP-deleted cancers. The continued exploration of these strategies, supported by robust preclinical and clinical data, holds the potential to transform the treatment paradigm for this significant subset of cancer patients.
References
- 1. Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target [frontiersin.org]
- 3. MTAP deletion confers enhanced dependency on the arginine methyltransferase PRMT5 in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting tumors that lack methylthioadenosine phosphorylase (MTAP) activity: Current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cancer Discovery Publishes Preclinical and Initial Clinical Data for MRTX1719 to Treat MTAP-Deleted Cancers through Novel Approach to MTA-Cooperative PRMT5 Inhibition - BioSpace [biospace.com]
- 8. onclive.com [onclive.com]
- 9. Potential therapeutic strategy in MTAP-deleted cancer [vhio.net]
- 10. The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific Targeting of MTAP-deleted Tumors with a Combination of 2′-Fluoroadenine and 5′-Methylthioadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study offers way to increase immune checkpoint inhibitor effectiveness in patients with MTAP-deleted cancers | Dana-Farber Cancer Institute [dana-farber.org]
A Comparative Analysis of 5'-Methylthioadenosine and S-adenosylmethionine on DNA Methylation
In the intricate landscape of epigenetic regulation, DNA methylation stands as a pivotal mechanism governing gene expression and cellular function. Central to this process are two key molecules: S-adenosylmethionine (SAM), the universal methyl donor, and its metabolic derivative, 5'-methylthioadenosine (MTA). This guide provides a comprehensive comparison of their effects on DNA methylation, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Core Concepts: The Roles of SAM and MTA in One-Carbon Metabolism
S-adenosylmethionine (SAM) is a critical metabolite synthesized from methionine and ATP.[1][2] It serves as the primary donor of methyl groups for a vast array of biological methylation reactions, including the methylation of DNA, RNA, proteins, and lipids.[1][3][4] DNA methylation, catalyzed by DNA methyltransferases (DNMTs), typically occurs at the C5 position of cytosine residues within CpG dinucleotides and is fundamental for normal embryonic development.[1] Dysregulation of this process has been implicated in various human diseases.
This compound (MTA) is a naturally occurring sulfur-containing nucleoside that is a byproduct of polyamine synthesis, a pathway that consumes SAM.[1][5] MTA is also formed through the spontaneous splitting of SAM.[6] While structurally related to SAM, its role in DNA methylation is distinct and has been a subject of scientific investigation.
Below is a diagram illustrating the metabolic relationship between SAM and MTA within the one-carbon metabolism pathway.
Comparative Effects on DNA Methylation: Experimental Evidence
Experimental studies have elucidated the contrasting effects of SAM and MTA on DNA methylation. While SAM directly provides the methyl group for this epigenetic modification, the influence of MTA appears to be more indirect and, in some contexts, negligible.
A study investigating hepatocarcinogenesis in rats demonstrated that while SAM treatment led to a dose-dependent recovery of overall DNA methylation, exogenous MTA did not affect DNA methylation levels.[6][7] This suggests that under these experimental conditions, MTA does not act as a direct inhibitor of DNA methyltransferases in vivo.[6]
Conversely, other research has shown that MTA can inhibit protein methylation, specifically the symmetric dimethylarginine (sDMA) modification of proteins, by impeding the activity of protein arginine methyltransferase 5 (PRMT5).[8][9] While this effect is on protein methylation, it highlights the potential for MTA to influence methylation pathways. However, multiple sources indicate that MTA has not been found to directly affect DNA methylation.[10][11]
The table below summarizes the key differential effects of SAM and MTA on DNA methylation based on available experimental data.
| Feature | S-adenosylmethionine (SAM) | This compound (MTA) |
| Primary Role | Universal methyl group donor for DNA methylation.[1][3] | Metabolic byproduct of polyamine synthesis.[1] |
| Direct Effect on DNA Methylation | Directly participates in and promotes DNA methylation.[1][3] | Generally considered to not directly affect DNA methylation levels in vivo.[6][10][11] |
| Effect on DNA Methyltransferases (DNMTs) | Substrate for DNMTs.[12] | In vivo studies suggest no direct inhibition of DNMTs.[6] |
| In Vivo Experimental Outcomes | Administration can restore DNA methylation levels.[6][7] | Administration does not alter overall DNA methylation.[6] |
| Indirect Effects | Its metabolite, SAH, is a feedback inhibitor of methylation.[2] | May inhibit protein methylation (e.g., by PRMT5) and S-adenosylhomocysteine hydrolase.[8][13][14] |
Experimental Protocols
To provide a practical context for the presented data, this section outlines the methodologies for key experiments used to assess the effects of SAM and MTA on DNA methylation.
A common method to assess overall changes in DNA methylation is through techniques like High-Performance Liquid Chromatography (HPLC) or more modern approaches such as whole-genome bisulfite sequencing (WGBS).
Workflow for Global DNA Methylation Analysis:
Detailed Protocol for In Vitro DNA Methylation Assay:
This protocol is adapted for the general in vitro methylation of genomic DNA.
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:
-
Nuclease-free water to a final volume of 50 µl.
-
10X Methyltransferase Reaction Buffer: 5 µl.
-
Diluted SAM (1600 µM): 5 µl.
-
Genomic DNA: 1 µg.
-
DNA Methyltransferase (e.g., M.SssI): 4–25 units (1 µl).[15]
-
-
Mixing: Gently mix the reaction by pipetting up and down.
-
Incubation: Incubate the reaction at 37°C for 1 hour.[15] The incubation time can be extended up to 4 hours for increased methylation.[15]
-
Reaction Termination: Stop the reaction by heating at 65°C for 20 minutes.[15]
-
Analysis: The methylated DNA can then be analyzed using methods such as bisulfite sequencing to confirm the methylation status.
Note: For comparative studies involving MTA, a parallel reaction would be set up with the addition of MTA at various concentrations to assess its inhibitory potential on the methyltransferase activity.
For investigating methylation changes at specific gene promoters or CpG islands, methods like bisulfite pyrosequencing or quantitative methylation-specific PCR (qMSP) are commonly employed.
Workflow for Gene-Specific DNA Methylation Analysis:
Conclusion
References
- 1. amsbio.com [amsbio.com]
- 2. epigenie.com [epigenie.com]
- 3. S-Adenosylmethionine and methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5′-Methylthioadenosine - Wikipedia [en.wikipedia.org]
- 6. Comparative effects of L-methionine, S-adenosyl-L-methionine and this compound on the growth of preneoplastic lesions and DNA methylation in rat liver during the early stages of hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Extracellular this compound inhibits intracellular symmetric dimethylarginine protein methylation of FUSE-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppressive effects of tumor cell-derived 5′-deoxy-5′-methylthioadenosine on human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and Cancer: old molecules, new understanding [jcancer.org]
- 12. Diversity of the reaction mechanisms of SAM-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 16 Inhibition of mammalian protein methyltransferases by this compound (MTA): A mechanism of action of dietary same? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. neb.com [neb.com]
Comparative Analysis of Methylthioadenosine (MTA) on Melanoma and Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of MTA's Anti-Cancer Efficacy
Methylthioadenosine (MTA), a naturally occurring nucleoside, has demonstrated significant anti-proliferative effects in various cancer types. This guide provides a comparative analysis of the experimental data on the effects of MTA on melanoma and prostate cancer cell lines, offering insights into its differential mechanisms of action and therapeutic potential.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on the effects of MTA on melanoma and prostate cancer cell lines.
Table 1: Effect of MTA on Cell Viability in Melanoma Cell Lines
| Cell Line | Genotype | Assay | MTA Concentration | % Reduction in Viability/Clonogenicity |
| UACC903 | BRAF V600E | Clonogenic | 10 µM | ~70% |
| Colo829 | BRAF V600E | Clonogenic | 10 µM | ~60% |
| 37-31E | WT for NRAS/BRAF | Clonogenic | 100 µM | ~60% |
| MeWo | WT for NRAS/BRAF | Clonogenic | 100 µM | ~50% |
| SKMel147 | NRAS Q61L | Clonogenic | 100 µM | ~40% |
| SKMel103 | NRAS Q61L | Clonogenic | 100 µM | ~30% |
Table 2: Effect of an MTAP Inhibitor (in the presence of MTA) on Cell Proliferation in Prostate Cancer Cell Lines
Note: Data on the direct IC50 values of MTA on prostate cancer cell lines is limited. The following data demonstrates the anti-proliferative effect of inhibiting MTA metabolism, leading to its accumulation.
| Cell Line | Treatment | Duration | Effect on Cell Growth |
| LNCaP | 100 nM MTDIA + 20 µM MTA | 12 days | Dramatic decrease |
| PC3 | 100 nM MTDIA + 20 µM MTA | 12 days | Dramatic decrease |
| DU145 | 100 nM MTDIA + 20 µM MTA | 12 days | Dramatic decrease |
Comparative Effects and Mechanisms of Action
Melanoma:
In melanoma, particularly in cell lines harboring the BRAF V600E mutation, MTA exhibits potent anti-proliferative and cytostatic effects.[1] The primary mechanism of action involves the inhibition of the PI3K/Akt signaling pathway. Specifically, MTA treatment leads to a reduction in the phosphorylation of Akt and the downstream ribosomal protein S6.[1] This is accompanied by a significant downregulation of cyclin D1, a key regulator of the G1 phase of the cell cycle.[1] Consequently, MTA induces a cytostatic effect, inhibiting cell proliferation rather than directly inducing widespread apoptosis.[1]
Prostate Cancer:
The anti-cancer effects of MTA in prostate cancer are predominantly studied in the context of inhibiting its catabolizing enzyme, methylthioadenosine phosphorylase (MTAP). Prostate cancer cells often retain MTAP expression, making the inhibition of this enzyme a strategic approach to increase intracellular MTA levels.[2] Studies have shown that the anti-proliferative effects of MTAP inhibitors are significantly enhanced in the presence of exogenous MTA, indicating that MTA is the active anti-cancer agent.[2] While direct evidence is less abundant, the PI3K/Akt pathway is a critical driver of prostate cancer progression, and cyclin D1 is frequently overexpressed in advanced stages of the disease, suggesting a potential overlap in the mechanism of action with that observed in melanoma.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: MTA's inhibitory effect on the PI3K/Akt pathway in melanoma.
Caption: Hypothesized MTA action in prostate cancer via MTAP inhibition.
Caption: General experimental workflow for assessing MTA's effects.
Detailed Experimental Protocols
1. Cell Culture and MTA Treatment:
-
Cell Lines: Melanoma (e.g., UACC903, Colo829, 37-31E, MeWo, SKMel147, SKMel103) and prostate cancer (e.g., LNCaP, PC3, DU145) cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
MTA Preparation: A stock solution of MTA is prepared in a suitable solvent like DMSO and then diluted to the desired final concentrations in the cell culture medium.
-
Treatment: Cells are seeded in plates or flasks and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of MTA or vehicle control (DMSO). The duration of treatment varies depending on the specific assay.
2. Clonogenic Assay (Cell Viability):
-
Seeding: A low density of cells (e.g., 300-500 cells/well in a 6-well plate) is seeded.
-
Treatment: After 24 hours, cells are treated with increasing concentrations of MTA. The medium is changed every 2-3 days with fresh MTA-containing medium.
-
Staining and Counting: After a period of 10-14 days, when visible colonies are formed, the medium is removed, and colonies are fixed with methanol and stained with crystal violet. The number of colonies in each well is counted.
3. Western Blot Analysis (Protein Expression):
-
Cell Lysis: After MTA treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-S6, S6, Cyclin D1, and a loading control like β-actin). This is followed by incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
4. Cell Cycle Analysis (Flow Cytometry):
-
Cell Preparation: Following MTA treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.
5. Apoptosis Assay (TUNEL Assay):
-
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Procedure: Cells are fixed and permeabilized. They are then incubated with a reaction mixture containing TdT and fluorescently labeled dUTP.
-
Detection: The incorporated fluorescent label in the fragmented DNA is detected by fluorescence microscopy or flow cytometry.
This guide provides a foundational comparison of MTA's effects on melanoma and prostate cancer cell lines. Further research is warranted to elucidate the precise mechanisms of MTA in prostate cancer and to explore its potential as a targeted therapeutic agent.
References
The Role of MTA in PRMT5 Inhibition: A Comparative Guide to Targeting a Key Epigenetic Modifier
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methylthioadenosine (MTA) and other synthetic inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a critical enzyme in epigenetic regulation and a promising target in oncology. We delve into the unique role of MTA in the context of MTAP-deleted cancers and compare its activity with first and second-generation PRMT5 inhibitors, supported by experimental data and detailed protocols.
Introduction: The PRMT5-MTA Connection
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating essential cellular processes such as gene transcription, RNA splicing, and DNA damage repair.[1][2] Dysregulation of PRMT5 activity is implicated in various cancers, making it an attractive therapeutic target.[3][4]
A pivotal discovery in the pursuit of PRMT5-targeted therapies is the role of methylthioadenosine (MTA). In cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 10-15% of all human cancers, the cellular concentration of MTA dramatically increases.[2] MTA, a structural analogue of the universal methyl donor S-adenosylmethionine (SAM), acts as a weak, endogenous competitive inhibitor of PRMT5.[5][6] This accumulation of MTA creates a state of partial PRMT5 inhibition, rendering these cancer cells uniquely vulnerable to further PRMT5 inhibition—a concept known as synthetic lethality.[1]
Comparing PRMT5 Inhibitors: MTA vs. Synthetic Compounds
The therapeutic strategy of targeting PRMT5 has evolved, leading to the development of distinct classes of inhibitors. Here, we compare the endogenous inhibitor MTA with two major classes of synthetic inhibitors: SAM-competitive inhibitors and MTA-cooperative inhibitors.
Data Presentation: Quantitative Comparison of PRMT5 Inhibitors
The following tables summarize the inhibitory activities of MTA and representative synthetic inhibitors, highlighting the differential effects in cancer cells with and without MTAP deletion.
| Inhibitor Class | Compound | Target | Biochemical IC50 | Cellular SDMA Inhibition IC50 (MTAP-WT) | Cellular SDMA Inhibition IC50 (MTAP-deleted) | Cellular Viability IC50 (MTAP-WT) | Cellular Viability IC50 (MTAP-deleted) |
| Endogenous | MTA | PRMT5 | ~260 nM[6] | - | - | - | - |
| SAM-Competitive | GSK3326595 | PRMT5 | - | 12 nM[7] | 11 nM[7] | 286 nM[8] | 262 nM[8] |
| MTA-Cooperative | MRTX1719 | PRMT5•MTA Complex | - | 653 nM[1] | 8 nM[1] | 890 nM[1] | 12 nM[1] |
IC50 values can vary depending on the specific cell line and assay conditions.
Signaling Pathway and Mechanism of Action
The differential mechanism of action of MTA-cooperative PRMT5 inhibitors is a key aspect of their therapeutic potential. The following diagram illustrates this mechanism in MTAP-deleted versus normal (MTAP-WT) cells.
Caption: Mechanism of MTA-cooperative PRMT5 inhibition.
Experimental Protocols
Validating the role of MTA and other inhibitors of PRMT5 involves a series of biochemical and cellular assays. Below are detailed methodologies for key experiments.
Biochemical PRMT5 Methyltransferase Assay
This assay directly measures the enzymatic activity of PRMT5 and its inhibition.
Principle: The assay quantifies the transfer of a methyl group from the cofactor SAM to a substrate peptide. This can be measured using various methods, including radiometric assays that use [³H]-SAM or fluorescence-based assays that detect the formation of the reaction product S-adenosylhomocysteine (SAH).
Protocol Outline (Radiometric HotSpot™ Assay):
-
Reaction Setup: Prepare a reaction mixture containing recombinant human PRMT5/MEP50 enzyme complex, a histone-based peptide substrate (e.g., Histone H2A or H4), and S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) in an appropriate assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100).[9][10]
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., MTA, GSK3326595, MRTX1719) or vehicle control to the reaction wells.
-
Incubation: Initiate the reaction and incubate at a controlled temperature (e.g., 30°C) for a set period (e.g., 90 minutes).[9]
-
Reaction Termination and Detection: Stop the reaction and separate the radiolabeled methylated peptide from the unreacted [³H]-SAM. The radioactivity of the methylated peptide is then quantified using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Symmetric Dimethylarginine (SDMA) Detection Assay
This assay measures the downstream effect of PRMT5 inhibition on cellular protein methylation.
Principle: This assay utilizes an antibody specific to the symmetric dimethylarginine (SDMA) mark to quantify the levels of PRMT5-mediated methylation in cells following inhibitor treatment. This can be performed using Western blotting or a higher-throughput In-Cell Western™ assay.
Protocol Outline (Western Blot):
-
Cell Treatment: Seed MTAP-WT and MTAP-deleted cells and treat with a range of inhibitor concentrations for a specified duration (e.g., 24-96 hours).[7][11]
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Determine the IC50 for SDMA inhibition.
Cell Viability Assay
This assay assesses the impact of PRMT5 inhibition on the proliferation and survival of cancer cells.
Principle: Cell viability is measured after a period of inhibitor treatment. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
Protocol Outline (CellTiter-Glo®):
-
Cell Seeding: Plate MTAP-WT and MTAP-deleted cells in 96-well plates at a predetermined density and allow them to adhere overnight.[14]
-
Inhibitor Treatment: Treat the cells with a serial dilution of the PRMT5 inhibitor for an extended period (e.g., 5-10 days).[1][8]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.
Experimental Workflow
The following diagram outlines a typical workflow for the validation and comparison of PRMT5 inhibitors.
Caption: A generalized experimental workflow for PRMT5 inhibitor validation.
Conclusion
The accumulation of MTA in MTAP-deleted cancers presents a unique therapeutic window for targeting PRMT5. While MTA itself is a weak endogenous inhibitor, its presence has paved the way for the development of highly potent and selective MTA-cooperative PRMT5 inhibitors. These second-generation inhibitors, such as MRTX1719, demonstrate significant selectivity for MTAP-deleted cancer cells over normal cells, a clear advantage over first-generation SAM-competitive inhibitors. The experimental frameworks provided in this guide offer robust methods for the continued investigation and validation of novel PRMT5 inhibitors, with the ultimate goal of developing more effective and targeted cancer therapies.
References
- 1. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design | Semantic Scholar [semanticscholar.org]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. pnas.org [pnas.org]
- 5. PRMT1 loss sensitizes cells to PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of the known MTA-cooperative PRMT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Symmetric Di-Methyl Arginine Motif [sdme-RG] MultiMab® Rabbit Monoclonal Antibody mix | Cell Signaling Technology [cellsignal.com]
- 13. epicypher.com [epicypher.com]
- 14. pubcompare.ai [pubcompare.ai]
Comparing the immunosuppressive effects of MTA and adenosine on T-cells.
An In-depth Comparison of the Immunosuppressive Effects of Methylthioadenosine (MTA) and Adenosine on T-lymphocytes
This guide provides a comprehensive comparison of the immunosuppressive properties of 5'-deoxy-5'-methylthioadenosine (MTA) and adenosine on T-cells. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of their mechanisms, supporting experimental data, and relevant protocols.
Introduction
In the complex tumor microenvironment (TME), various metabolites contribute to immune evasion, representing a significant hurdle for cancer immunotherapy. Among these are adenosine and MTA, both of which have been shown to dampen anti-tumor immune responses by suppressing T-cell function.[1] Adenosine, a well-established immunosuppressive agent, accumulates in inflamed or hypoxic tissues and modulates immune responses primarily through receptor-mediated signaling.[2][3] MTA, a metabolite that accumulates in tumors with a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP), also exhibits potent immunosuppressive effects on T-cells.[1][4] While both molecules contain an adenosine moiety, their primary mechanisms of T-cell suppression are distinct. This guide will dissect and compare their effects, providing a clear understanding for targeted therapeutic strategies.
Comparative Analysis of Immunosuppressive Mechanisms
The immunosuppressive effects of MTA and adenosine on T-cells are mediated through different primary signaling pathways. Adenosine's effects are predominantly receptor-dependent, whereas MTA primarily acts intracellularly by inhibiting protein methylation.
Adenosine: A Receptor-Mediated Immunosuppressor
Adenosine exerts its influence by binding to one of four G protein-coupled receptors: A1, A2A, A2B, and A3.[5] On T-cells, the A2A receptor (A2AR) is predominantly expressed and is the main mediator of adenosine's immunosuppressive signals.[5][6]
Key effects of adenosine on T-cells include:
-
Inhibition of T-cell Receptor (TCR) Signaling: Activation of A2AR by adenosine leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA).[6][7] PKA activation interferes with proximal TCR signaling by inhibiting key kinases like ZAP-70 and downstream pathways such as Akt and ERK1/2.[3][7]
-
Suppression of T-cell Activation, Proliferation, and Cytokine Production: By dampening TCR signaling, adenosine effectively inhibits T-cell activation, proliferation, and the production of crucial effector cytokines like IFN-γ and IL-2.[2][3][7] It can also suppress the development of both T helper 1 (Th1) and T helper 2 (Th2) cells.[8]
-
Induction of T-cell Anergy and Regulatory T-cells (Tregs): Prolonged exposure to adenosine can render T-cells anergic, a state of functional unresponsiveness.[9][10] Furthermore, adenosine signaling can promote the differentiation of naive T-cells into immunosuppressive regulatory T-cells.[9][10]
Methylthioadenosine (MTA): An Inhibitor of Protein Methylation
MTA's primary immunosuppressive mechanism is distinct from adenosine's. While some studies have explored its potential to act through adenosine receptors, the consensus is that its main effects are mediated intracellularly.[11][12]
Key effects of MTA on T-cells include:
-
Inhibition of Protein Arginine Methyltransferase 5 (PRMT5): MTA is a known inhibitor of protein methylation, with PRMT5 being a key target in T-cells.[12] Inhibition of PRMT5 disrupts essential cellular processes.
-
Interference with T-cell Signaling and Function: MTA-mediated inhibition of protein methylation leads to reduced phosphorylation of Akt, a critical signaling node for T-cell activation and survival.[1][11] It also leads to a decrease in the expression of proteins crucial for cytokine and TCR signaling, such as JAK3 and Itk.[12]
-
Suppression of T-cell Proliferation and Effector Functions: MTA dose-dependently suppresses the proliferation of both CD4+ and CD8+ T-cells.[11] It also curtails the secretion of both TH1 (IFN-γ, Lymphotoxin-α) and TH2 (IL-4, IL-5) cytokines.[11]
-
Induction of Apoptosis in Activated T-cells: Unlike its generally non-cytotoxic effects on resting T-cells, MTA can induce apoptosis in highly activated T-cells.[11]
-
Controversy over Adenosine Receptor Interaction: While MTA contains an adenosine residue, studies have shown that its immunosuppressive effects are not typically reversed by adenosine receptor antagonists, nor does it lead to an increase in intracellular cAMP levels.[11] This indicates that MTA does not primarily function as a direct adenosine receptor agonist.[11][12]
Quantitative Data Comparison
The following tables summarize the quantitative effects of MTA and adenosine on various T-cell functions as reported in the literature.
Table 1: Effect on T-Cell Proliferation
| Compound | T-Cell Type | Concentration | % Inhibition of Proliferation | Reference |
| MTA | CD4+ & CD8+ | 50 µM | ~50% | [11] |
| CD4+ & CD8+ | 100 µM | ~80-90% | [11] | |
| Adenosine | CD8+ | 10 µM | Significant inhibition | [3] |
| CD4+ & CD8+ | 1 µM | Significant suppression of CD28 expression, a co-stimulatory molecule for proliferation | [13][14] |
Table 2: Effect on Cytokine Production
| Compound | T-Cell Type | Concentration | Cytokine | % Inhibition of Secretion | Reference |
| MTA | CD4+ | 50 µM | IFN-γ | Significant | [11] |
| CD4+ | 50 µM | Lymphotoxin-α | Significant | [11] | |
| CD4+ | 50 µM | IL-4 | Significant | [11] | |
| CD4+ | 50 µM | IL-5 | Significant | [11] | |
| Adenosine | CD4+ | 10 µM | IFN-γ | ~50% | [8] |
| CD4+ | 10 µM | IL-4 | ~60% | [8] | |
| CD4+ & CD8+ | >3 µM | IL-2 & IFN-γ | Substantial | [14] |
Experimental Protocols
Below are generalized methodologies for key experiments used to assess the immunosuppressive effects of MTA and adenosine on T-cells.
T-Cell Isolation and Culture
-
Source: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
T-Cell Enrichment: CD4+ or CD8+ T-cells are purified from PBMCs using magnetic-activated cell sorting (MACS) with specific antibody-coated beads.
-
Culture Conditions: Isolated T-cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and IL-2 (e.g., 20 U/mL).
T-Cell Proliferation Assay (CFSE-based)
-
Labeling: Purified T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 5 µM.
-
Stimulation: CFSE-labeled T-cells are stimulated with anti-CD3/CD28 coated beads or antibodies in the presence or absence of varying concentrations of MTA or adenosine.
-
Incubation: Cells are incubated for 3-5 days at 37°C in a 5% CO2 incubator.
-
Analysis: T-cell proliferation is assessed by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity.
Cytokine Production Analysis (Luminex Assay or ELISA)
-
Cell Culture: T-cells are stimulated as described above in the presence or absence of MTA or adenosine.
-
Supernatant Collection: After 24-72 hours of incubation, the cell culture supernatant is collected.
-
Analysis: The concentration of various cytokines (e.g., IFN-γ, IL-2, TNF-α, IL-4, IL-10) in the supernatant is quantified using a Luminex multiplex assay or individual Enzyme-Linked Immunosorbent Assays (ELISAs) according to the manufacturer's instructions.
Western Blot for Signaling Pathway Analysis
-
Cell Treatment and Lysis: T-cells are stimulated for short time points (e.g., 5-30 minutes) in the presence or absence of MTA or adenosine. Cells are then lysed to extract total protein.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK).
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
Visualizations
Adenosine Signaling Pathway in T-Cells
Caption: Adenosine binds to the A2A receptor, leading to cAMP production and PKA activation, which inhibits TCR signaling.
MTA Signaling Pathway in T-Cells
References
- 1. Suppressive effects of tumor cell-derived 5'-deoxy-5'-methylthioadenosine on human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Adenosine, bridging chronic inflammation and tumor growth [frontiersin.org]
- 3. Adenosine regulates CD8 T-cell priming by inhibition of membrane-proximal T-cell receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTAP deficiency contributes to immune landscape remodeling and tumor evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Adenosine in Cancer Immunotherapy to Enhance T-Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+T-Cells [frontiersin.org]
- 7. Regulation of Lymphocyte Function by Adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine A2A receptor activation inhibits T helper 1 and T helper 2 cell development and effector function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Extracellular Adenosine-Mediated Modulation of Regulatory T Cells [frontiersin.org]
- 10. A2A receptor signaling promotes peripheral tolerance by inducing T-cell anergy and the generation of adaptive regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppressive effects of tumor cell-derived 5′-deoxy-5′-methylthioadenosine on human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme-mediated depletion of methylthioadenosine restores T cell function in MTAP deficient tumors and reverses immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinctive immunoregulatory effects of adenosine on T cells of older humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
Cross-Species Comparison of Endogenous Adenine and 5'-deoxy-5'-methylthioadenosine (MTA) Plasma Concentrations
A comprehensive analysis of endogenous adenine and MTA levels across key preclinical species and humans reveals significant species-specific differences in baseline plasma concentrations. This guide provides a comparative summary of these concentrations, details the analytical methodologies employed for their quantification, and discusses the physiological implications of these variations for researchers, scientists, and drug development professionals.
Endogenous adenine and its metabolic precursor, 5'-deoxy-5'-methylthioadenosine (MTA), are crucial molecules in fundamental cellular processes, including nucleic acid synthesis, energy metabolism, and polyamine biosynthesis. Their plasma concentrations can serve as important biomarkers in various physiological and pathological states. Understanding the baseline levels of these purines across different species is critical for the accurate interpretation of preclinical data and its translation to human clinical studies.
Quantitative Comparison of Endogenous Adenine and MTA Plasma Concentrations
A review of published literature reveals distinct plasma concentration ranges for endogenous adenine and MTA across mice, rats, cynomolgus monkeys, and humans.
| Species | Endogenous Adenine (nM) | Endogenous MTA (nM) |
| Mouse | 21.7[1] | < 50[1] |
| Rat | 12.3[1] | Not explicitly quantified in plasma |
| Cynomolgus Monkey | 93.1[1] | Not explicitly quantified in plasma |
| Human | 8.7[1] | ~3[1] |
Table 1: Summary of endogenous adenine and MTA plasma concentrations across different species. Note that specific endogenous MTA plasma concentrations for rats and cynomolgus monkeys were not available in the reviewed literature.
Physiological Context and Implications
Adenine is a fundamental component of nucleic acids (DNA and RNA) and the energy currency of the cell, adenosine triphosphate (ATP). It is also involved in cellular signaling. MTA is a byproduct of polyamine synthesis and a key intermediate in the methionine salvage pathway, which regenerates methionine for various metabolic processes. The enzyme methylthioadenosine phosphorylase (MTAP) plays a central role in MTA metabolism, converting it to adenine and 5-methylthioribose-1-phosphate.
The observed species differences in adenine and MTA plasma concentrations may reflect variations in the activity of metabolic pathways such as purine metabolism, polyamine synthesis, and the methionine salvage pathway. These differences are critical considerations in pharmacokinetic and pharmacodynamic modeling, as well as in the study of diseases where these pathways are dysregulated, such as cancer and metabolic disorders.
Experimental Methodologies
The accurate quantification of low-nanomolar concentrations of endogenous adenine and MTA in complex biological matrices like plasma requires highly sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Detailed Experimental Protocol for Adenine Quantification by LC-MS/MS[1]
This method was developed for the measurement of endogenous adenine in mouse, rat, cynomolgus monkey, and human plasma.
1. Sample Preparation:
-
Plasma samples are subjected to protein precipitation to remove larger molecules that can interfere with the analysis.
2. Chromatographic Separation:
-
The extracted samples are injected into a liquid chromatography system.
-
A specific column and mobile phase composition are used to separate adenine from other plasma components.
3. Mass Spectrometric Detection:
-
A tandem mass spectrometer is used for detection.
-
The analysis is performed in the negative ion detection mode using selected-reaction monitoring (SRM) for high specificity and sensitivity.
-
A "surrogate analyte" strategy, employing a stable isotope-labeled version of adenine (e.g., [¹³C₅]-adenine), is used as an internal standard to ensure accurate quantification by correcting for matrix effects and variations in sample processing.
4. Quantification:
-
The method achieves a lower limit of quantification (LLOQ) of 5.0 nM with a signal-to-noise ratio of 10.
-
The intra- and inter-day assay coefficients of variation (CV) are ≤6.67% in rat plasma, demonstrating good reproducibility.
-
Mean recoveries and matrix effects across species and at various concentrations range from 88.8% to 104.2% and 86.0% to 110.8%, respectively, indicating the method's accuracy and robustness across different plasma matrices.
Visualizing Key Pathways and Workflows
To better understand the context of adenine and MTA metabolism and the experimental procedures, the following diagrams are provided.
References
Replicating Anti-inflammatory Effects of 5'-Methylthioadenosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of studies on the anti-inflammatory properties of 5'-Methylthioadenosine (MTA), designed to assist in the replication of key experiments. It includes comparative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Introduction to this compound (MTA)
This compound (MTA) is a naturally occurring sulfur-containing nucleoside formed from S-adenosylmethionine (SAMe) during polyamine synthesis.[1][2][3] Emerging evidence has highlighted its potent immunomodulatory and anti-inflammatory properties across various in vitro and in vivo models.[2][4][5] MTA has been shown to suppress the production of pro-inflammatory mediators and protect against tissue injury in inflammatory conditions, suggesting its potential as a therapeutic agent.[5][6]
Comparison of Anti-inflammatory Effects
The anti-inflammatory efficacy of MTA has been quantified in several preclinical models. Below is a summary of its effects on key inflammatory markers compared to control or disease-induced states.
Table 1: In Vivo Efficacy of MTA in DSS-Induced Colitis in Mice
| Inflammatory Marker | Model | Treatment Group | Control Group (DSS only) | % Reduction with MTA | Reference |
| Myeloperoxidase (MPO) Activity | DSS-induced colitis | DSS + MTA (150 mg/kg) | DSS | Significantly reduced | [1][7] |
| IL-1β Gene Expression | DSS-induced colitis | DSS + MTA (150 mg/kg) | DSS (48-fold increase vs. healthy control) | 75% | [1] |
| TNF-α Gene Expression | DSS-induced colitis | DSS + MTA (150 mg/kg) | DSS (10-fold increase vs. healthy control) | 29% | [1] |
| iNOS Gene Expression | DSS-induced colitis | DSS + MTA (150 mg/kg) | DSS (66-fold increase vs. healthy control) | 53% | [1] |
| Histological Damage Score | DSS-induced colitis | DSS + MTA (150 mg/kg) | DSS | Significantly reduced | [1][7] |
Table 2: In Vitro Efficacy of MTA in LPS-Stimulated Macrophages (RAW 264.7 cells)
| Inflammatory Marker | Model | Treatment Group | Control Group (LPS only) | Key Finding | Reference |
| TNF-α Production | LPS-stimulated RAW 264.7 cells | LPS + MTA | LPS | Potent inhibition | [2][5] |
| iNOS Expression | LPS-stimulated RAW 264.7 cells | LPS + MTA | LPS | Suppression | [2] |
| COX-2 Induction | LPS-stimulated RAW 264.7 cells | LPS + MTA | LPS | Prevention | [2] |
| IL-10 Synthesis | LPS-stimulated RAW 264.7 cells | LPS + MTA | LPS | Stimulation | [2] |
| NF-κB Activation | LPS-stimulated RAW 264.7 cells | LPS + MTA | LPS | Inhibition | [2][8] |
| p38 MAPK Activation | LPS-stimulated RAW 264.7 cells | LPS + MTA | LPS | Inhibition | [2] |
Detailed Experimental Protocols
For researchers aiming to replicate these findings, detailed methodologies for key experiments are provided below.
Protocol 1: DSS-Induced Colitis in Mice
This protocol is based on studies investigating the preventative effects of MTA in a dextran sulfate sodium (DSS)-induced colitis model.[1][5][9][10]
-
Animal Model: Use 8-10 week old C57BL/6 mice.
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Grouping:
-
Treatment Administration:
-
Provide MTA or Methionine in the drinking water for 7 days.
-
Induce colitis by administering 3% DSS in the drinking water for the last 5 days of the treatment period.[1]
-
-
Monitoring:
-
Record body weight, stool consistency, and presence of blood daily.
-
Calculate the Disease Activity Index (DAI).
-
-
Sample Collection (Day 8):
-
Euthanize mice.
-
Collect colon tissue for histological analysis, myeloperoxidase (MPO) activity assay, and gene expression analysis (qRT-PCR).
-
-
Key Assays:
-
MPO Activity Assay: Homogenize colon samples in PBS, centrifuge, and subject the pellet to a second homogenization in a buffer containing hexadecyltrimethylammonium bromide. Measure MPO activity in the supernatant using a colorimetric assay with tetramethylbenzidine.[1]
-
Histology: Fix colon segments in 10% buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score for inflammation severity, extent, and crypt damage.
-
Gene Expression Analysis: Isolate RNA from colon tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of inflammatory markers such as Il1b, Tnf, and Nos2.
-
Protocol 2: LPS-Induced Inflammation in RAW 264.7 Macrophages
This in vitro protocol is designed to assess the direct anti-inflammatory effects of MTA on macrophages.[2][11][12][13]
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
Plating:
-
Seed cells in 96-well plates at a density of 1 x 10^5 cells/well for cytokine and NO assays, or in larger plates for Western blotting. Allow cells to adhere overnight.
-
-
Treatment:
-
Pre-treat cells with various concentrations of MTA (e.g., 10-500 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 6-24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant to measure secreted cytokines and nitric oxide (NO).
-
Lyse the cells to extract protein for Western blot analysis or RNA for qRT-PCR.
-
-
Key Assays:
-
Nitric Oxide (NO) Assay (Griess Assay): Mix the cell supernatant with Griess reagent and measure the absorbance at 540 nm to quantify nitrite concentration, an indicator of NO production.[11]
-
Cytokine Measurement (ELISA): Use enzyme-linked immunosorbent assay (ELISA) kits to quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant.[11]
-
Western Blot Analysis: Analyze cell lysates to determine the activation (phosphorylation) of key signaling proteins like p38 MAPK and the degradation of IκBα, an indicator of NF-κB activation.[2][11]
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by MTA and a typical experimental workflow for its evaluation.
References
- 1. Preventative oral methylthioadenosine is anti-inflammatory and reduces DSS-induced colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound modulates the inflammatory response to endotoxin in mice and in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mpbio.com [mpbio.com]
- 4. This compound and Cancer: old molecules, new understanding [jcancer.org]
- 5. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preventative oral methylthioadenosine is anti-inflammatory and reduces DSS-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppressive effects of tumor cell-derived 5′-deoxy-5′-methylthioadenosine on human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. socmucimm.org [socmucimm.org]
- 11. researchgate.net [researchgate.net]
- 12. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Metabolome: MTAP-Positive vs. MTAP-Negative Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The absence of methylthioadenosine phosphorylase (MTAP), a key enzyme in the methionine salvage pathway, is a frequent event in various cancers, often occurring as a co-deletion with the tumor suppressor gene CDKN2A. This genetic alteration induces a profound metabolic reprogramming, creating unique vulnerabilities in cancer cells that can be exploited for therapeutic intervention. This guide provides an objective comparison of the metabolic landscape in MTAP-positive versus MTAP-negative cell lines, supported by experimental data, detailed methodologies, and visual representations of the key signaling pathways involved.
Key Metabolic Differences: A Quantitative Overview
Loss of MTAP function leads to the accumulation of its substrate, 5'-methylthioadenosine (MTA). This central event triggers a cascade of metabolic shifts, most notably an increased reliance on de novo purine synthesis and glycolysis to sustain rapid proliferation. The following tables summarize the key quantitative differences in metabolite levels observed between MTAP-positive and MTAP-negative cancer cell lines.
| Metabolite Category | Metabolite | Fold Change (MTAP-negative vs. MTAP-positive) | Significance | Reference |
| Methionine Salvage Pathway | This compound (MTA) | ~3.3-fold increase (median) | Accumulation due to lack of MTAP activity | [1] |
| S-Adenosylmethionine (SAM) | No significant change | [2] | ||
| Decarboxylated S-adenosylmethionine (dcSAM) | Increased | Precursor to MTA | [3] | |
| Glycolysis | Glucose-6-phosphate (G6P) | Increased | Upregulation of glycolysis | [4][5] |
| Fructose-6-phosphate (F6P) | Increased | Upregulation of glycolysis | [4][5] | |
| Fructose-1,6-bisphosphate (FBP) | Increased | Upregulation of glycolysis | [4][5] | |
| Lactate | Increased | Enhanced Warburg effect | [4][5] | |
| De Novo Purine Synthesis | Ribose-5-phosphate (R5P) | Increased | Shunting of glucose to the pentose phosphate pathway | [4][5] |
| Inosine monophosphate (IMP) | Increased | Upregulation of de novo purine synthesis | [4][5] | |
| Adenosine monophosphate (AMP) | Increased | Upregulation of de novo purine synthesis | [4][5] | |
| Guanosine monophosphate (GMP) | Increased | Upregulation of de novo purine synthesis | [4][5] |
Experimental Protocols
The following provides a detailed methodology for a typical liquid chromatography-mass spectrometry (LC-MS) based untargeted metabolomics experiment to compare MTAP-positive and MTAP-negative cell lines.
Cell Culture and Metabolite Extraction
-
Cell Seeding: MTAP-positive and MTAP-negative cancer cell lines (e.g., isogenic pairs) are seeded in 6-well plates at a density of 1 x 10^6 cells per well and cultured in standard growth medium for 24 hours.
-
Metabolite Extraction:
-
The growth medium is rapidly aspirated, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolism is quenched by adding 1 mL of ice-cold 80% methanol to each well.
-
The cells are scraped from the plate in the methanol solution and transferred to a microcentrifuge tube.
-
The samples are vortexed for 1 minute and then centrifuged at 14,000 rpm for 10 minutes at 4°C.
-
The supernatant containing the metabolites is collected and stored at -80°C until analysis.[6][7]
-
LC-MS Analysis
-
Chromatographic Separation: Metabolites are separated using a reverse-phase liquid chromatography system.
-
Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient from 5% to 95% mobile phase B over 15 minutes is typically used to elute the metabolites.[7]
-
-
Mass Spectrometry: The separated metabolites are detected using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Both positive and negative electrospray ionization (ESI) modes are used to detect a wide range of metabolites.
-
Data Acquisition: Data is acquired in a data-dependent manner, where the most abundant ions in a full scan are selected for fragmentation (MS/MS) to aid in identification.[7]
-
Data Analysis
-
Peak Picking and Alignment: Raw data files are processed using software such as XCMS or Compound Discoverer to detect and align metabolic features across all samples.
-
Metabolite Identification: Metabolites are identified by matching their accurate mass, retention time, and fragmentation patterns to spectral libraries (e.g., METLIN, HMDB).
-
Statistical Analysis: Statistical analysis (e.g., t-test, volcano plots) is performed to identify metabolites that are significantly different between MTAP-positive and MTAP-negative cell lines. Pathway analysis tools like MetaboAnalyst can be used to identify enriched metabolic pathways.[8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for the comparative metabolomics of MTAP-positive versus MTAP-negative cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MTAP Deficiency-Induced Metabolic Reprogramming Creates a Vulnerability to Cotargeting De Novo Purine Synthesis and Glycolysis in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Unlocking Metabolic Health: A Comparative Guide to Bifidobacterium-Produced MTA
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of microbiome science has identified a compelling link between gut bacteria and host metabolism. Among the key players is Bifidobacterium, a genus of probiotic bacteria that produces a variety of bioactive metabolites. This guide provides a comprehensive comparison of the emerging role of one such metabolite, 5'-deoxy-5'-methylthioadenosine (MTA), in promoting metabolic health. We delve into the experimental data supporting its efficacy, compare it with other therapeutic alternatives, and provide detailed protocols for key validation experiments.
Executive Summary
Recent studies have illuminated the potential of Bifidobacterium-produced MTA as a postbiotic mediator of metabolic benefits.[1] In preclinical models, administration of MTA has been shown to ameliorate diet-induced obesity, improve glucose tolerance and insulin sensitivity, and reduce hepatic steatosis.[2] These effects are attributed to MTA's ability to modulate key signaling pathways involved in energy metabolism. While research is ongoing, MTA presents a promising avenue for the development of novel therapeutics for metabolic disorders. This guide offers an objective comparison of MTA with other established and emerging interventions, supported by experimental evidence.
Performance Comparison: MTA vs. Alternative Interventions
The management of metabolic syndrome currently relies on a multi-faceted approach encompassing lifestyle modifications and pharmacological interventions. Probiotics and prebiotics have also gained traction as complementary therapies. The following tables summarize the comparative efficacy of Bifidobacterium-produced MTA against these alternatives based on preclinical and clinical data.
Table 1: Comparison of Efficacy in Animal Models
| Intervention | Key Findings | Supporting Evidence |
| Bifidobacterium-produced MTA | Reduced body weight, improved glucose tolerance and insulin sensitivity, decreased hepatic steatosis in high-fat diet-fed mice. | Lyu et al., 2024 |
| Probiotics (e.g., Lactobacillus, Akkermansia) | Strain-dependent effects on weight management, glucose homeostasis, and lipid profiles. | Various studies |
| Prebiotics (e.g., Fructans, Galactooligosaccharides) | Modest improvements in glycemic control and lipid metabolism, often through modulation of gut microbiota composition and production of short-chain fatty acids (SCFAs). | Various studies |
| Metformin | Reduced hepatic glucose production, improved insulin sensitivity. A first-line pharmacological treatment for type 2 diabetes. | Standard of care |
Table 2: Comparison of Efficacy in Human Clinical Trials
| Intervention | Key Findings | Supporting Evidence |
| Bifidobacterium-produced MTA | Clinical data is not yet available. | - |
| Probiotics (Multi-strain) | Modest but statistically significant reductions in BMI, LDL-c, and fasting blood glucose in patients with metabolic syndrome.[3] Effects can be strain-dependent and influenced by diet.[4] | Meta-analyses and various clinical trials[5][6][7][8] |
| Prebiotics | Significant decrease in insulinemia and HOMA-IR in obese subjects on a weight-loss diet. | Clinical trials[9] |
| Synbiotics (Probiotics + Prebiotics) | Potential to improve glycemic indices, inflammatory markers, and appetite sensation in individuals with metabolic syndrome.[10] | Clinical trials[11] |
| Pharmacological Agents (e.g., Statins, Antihypertensives) | Significant improvements in dyslipidemia and blood pressure, forming the cornerstone of metabolic syndrome management. | Standard of care[12] |
Experimental Protocols
To facilitate further research and validation of the findings discussed, this section provides detailed methodologies for key experiments.
In Vivo Experimentation: High-Fat Diet-Induced Obesity Mouse Model
Objective: To induce a metabolic syndrome-like phenotype in mice for evaluating the efficacy of therapeutic interventions.
Protocol:
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22-24°C) for at least one week with ad libitum access to standard chow and water.
-
Diet Induction:
-
Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).
-
High-Fat Diet (HFD) Group: Feed a diet with 45-60% kcal from fat.
-
-
Duration: Maintain the respective diets for 12-16 weeks to induce obesity, insulin resistance, and hepatic steatosis.
-
Monitoring: Monitor body weight and food intake weekly.
-
Outcome Assessments: At the end of the study period, perform oral glucose tolerance tests (OGTT), insulin tolerance tests (ITT), and collect tissues for histological and molecular analysis.
In Vivo Assessment: Oral Glucose Tolerance Test (OGTT)
Objective: To assess the ability of mice to clear a glucose load, a measure of glucose tolerance.
Protocol:
-
Fasting: Fast mice for 6 hours with free access to water.
-
Baseline Blood Glucose: Collect a blood sample from the tail vein to measure baseline blood glucose levels (t=0).
-
Glucose Administration: Administer a 20% glucose solution (2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.
-
Data Analysis: Calculate the area under the curve (AUC) for blood glucose levels to quantify glucose clearance.
Histological Analysis: Hepatic Steatosis Assessment
Objective: To visualize and quantify lipid accumulation in the liver.
Protocol:
-
Tissue Preparation: Euthanize mice and perfuse the liver with phosphate-buffered saline (PBS). Fix a portion of the liver in 10% neutral buffered formalin for 24 hours.
-
Paraffin Embedding and Sectioning: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax. Section the paraffin blocks at 5 µm thickness.
-
Hematoxylin and Eosin (H&E) Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with hematoxylin to visualize cell nuclei (blue/purple).
-
Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink/red).
-
-
Microscopy and Analysis: Examine the stained sections under a light microscope. Assess the degree of macrovesicular and microvesicular steatosis based on the presence and size of lipid droplets within hepatocytes.
In Vitro Experimentation: Lipid Accumulation Assay in HepG2 Cells
Objective: To model hepatic lipid accumulation in vitro and screen for potential therapeutic agents.
Protocol:
-
Cell Culture: Culture human hepatoma G2 (HepG2) cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Induction of Lipid Accumulation:
-
Seed HepG2 cells in multi-well plates.
-
Once confluent, treat the cells with a mixture of oleic acid and palmitic acid (e.g., 2:1 ratio, final concentration 1 mM) for 24 hours to induce lipid accumulation.
-
-
Oil Red O Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Wash with PBS and then with 60% isopropanol.
-
Stain with a working solution of Oil Red O for 15-30 minutes.
-
Wash with 60% isopropanol and then with water.
-
-
Quantification:
-
Visualize and capture images of the stained lipid droplets using a microscope.
-
For quantitative analysis, extract the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at a wavelength of 490-520 nm.
-
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams have been generated using Graphviz.
Caption: Proposed signaling pathway of Bifidobacterium-produced MTA in hepatocytes.
Caption: Experimental workflow for validating the effects of MTA on metabolic health.
Caption: Logical relationship between Bifidobacterium, MTA, and metabolic health outcomes.
References
- 1. Bifidobacterium alleviate metabolic disorders via converting methionine to 5'-methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of supplementation with probiotics or synbiotics on cardiovascular risk factors in patients with metabolic syndrome: a systematic review and meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Effects of Probiotics on Metabolic Syndrome: A Systematic Review of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactive Effect of Probiotics Supplementation and Weight Loss Diet on Metabolic Syndrome Features in Patients With Coronary Artery Diseases: A Double-Blind, Placebo-Controlled, Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A clinical trial about effects of prebiotic and probiotic supplementation on weight loss, psychological profile and metabolic parameters in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Appetite sensation improvement by synbiotic supplementation in patients with metabolic syndrome: A randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Standard and Novel Treatment Options for Metabolic Syndrome and Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of MTAP Inhibitors in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
The targeted inhibition of methylthioadenosine phosphorylase (MTAP) has emerged as a promising therapeutic strategy in oncology, particularly for cancers harboring MTAP gene deletions. This guide provides a comprehensive comparison of the preclinical efficacy of various MTAP inhibitors, focusing on the new class of MTA-cooperative PRMT5 inhibitors and first-generation PRMT5 inhibitors. The data presented herein is collated from publicly available preclinical studies to facilitate an objective comparison of their performance.
Mechanism of Action: Synthetic Lethality in MTAP-Deleted Cancers
The primary mechanism of action for this class of drugs is the exploitation of a synthetic lethal relationship in cancer cells with homozygous deletion of the MTAP gene. MTAP is a key enzyme in the methionine salvage pathway. Its deletion leads to the accumulation of methylthioadenosine (MTA).[1] MTA is a weak endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5), a critical enzyme involved in various cellular processes, including RNA splicing and cell proliferation.[1]
MTA-cooperative PRMT5 inhibitors are designed to bind to the PRMT5-MTA complex with high affinity, effectively stabilizing and enhancing the inhibition of PRMT5. This leads to a potent and selective anti-proliferative effect in MTAP-deleted cancer cells, while sparing normal cells where MTA levels are low.[2] In contrast, first-generation PRMT5 inhibitors target the enzyme irrespective of MTA binding and therefore lack the selectivity for MTAP-deleted cancers.
Below is a diagram illustrating the PRMT5 signaling pathway and the mechanism of action of MTA-cooperative PRMT5 inhibitors.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of several prominent MTAP inhibitors from preclinical studies.
In Vitro Cell Viability (IC50)
This table presents the half-maximal inhibitory concentration (IC50) of various inhibitors in MTAP-deleted (MTAP-del) and MTAP wild-type (MTAP-WT) cancer cell lines. A lower IC50 value indicates higher potency. The selectivity is calculated as the ratio of IC50 in MTAP-WT cells to that in MTAP-del cells.
| Inhibitor | Cell Line (MTAP Status) | IC50 (nM) | Selectivity (WT/del) |
| MRTX1719 | HCT116 (del) | 12 | >70-fold[3] |
| HCT116 (WT) | 890 | ||
| Median of various cell lines (del) | 90[4] | ~24-fold | |
| Median of various cell lines (WT) | 2200[4] | ||
| AMG 193 | H838 (del) | ~5 | Not specified |
| TNG908 | HAP1 (del) | <10 | 15-fold[5][6] |
| HAP1 (WT) | ~150 | ||
| TNG462 | HAP1 (del) | 4 | 45-fold |
| HAP1 (WT) | 180 | ||
| GSK3326595 | Median of various cell lines (del) | 262[4] | ~1.1-fold |
| Median of various cell lines (WT) | 286[4] |
In Vivo Tumor Growth Inhibition
This table summarizes the tumor growth inhibition (TGI) observed in preclinical xenograft models. TGI is a measure of the reduction in tumor size in treated animals compared to a control group.
| Inhibitor | Model Type | Cancer Type | Dose and Schedule | Tumor Growth Inhibition (%) |
| MRTX1719 | CDX (HCT116 MTAP-del) | Colorectal Cancer | 50-100 mg/kg, QD | Significant TGI[7] |
| CDX (LU99) | Lung Cancer | 12.5-100 mg/kg, QD | Dose-dependent TGI[8] | |
| PDX | Mesothelioma | Various | Significant TGI[4] | |
| AMG 193 | CDX (HCT116 MTAP-del) | Colorectal Cancer | Not specified | Statistically significant TGI |
| TNG908 | CDX (LN18) | Glioblastoma | 60 mg/kg, BID | 100% TGI[9] |
| CDX (HCT116 MTAP-del) | Colorectal Cancer | Not specified | Dose-dependent antitumor activity[10] | |
| TNG462 | CDX & PDX | Various | Not specified | Durable tumor regressions and complete responses[2] |
| GSK3326595 | CDX (Z-138) | Lymphoma | 100 mg/kg, BID | 106% TGI[11] |
| CDX (Granta-519) | Mantle Cell Lymphoma | 100 mg/kg, daily | Significant TGI | |
| JNJ-64619178 | CDX | NSCLC & SCLC | 1-10 mg/kg, QD | Up to 99% TGI |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These represent standard protocols and may have been adapted by the original researchers.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[12]
-
Compound Treatment: Add serially diluted concentrations of the test inhibitor to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 5 days).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[12]
-
Formazan Formation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[12]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., SDS in HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blotting for SDMA
Western blotting is used to detect the levels of symmetric dimethylarginine (SDMA), a pharmacodynamic marker of PRMT5 activity.
-
Sample Preparation: Lyse cells or homogenized tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.[8] Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer and separate 10-50 µg of protein per lane on an SDS-polyacrylamide gel.[13]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SDMA overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Line-Derived Xenograft (CDX) and Patient-Derived Xenograft (PDX) Models
These in vivo models are used to assess the anti-tumor efficacy of the inhibitors.
-
Cell/Tissue Preparation: For CDX models, harvest cancer cells during their logarithmic growth phase. For PDX models, obtain fresh tumor tissue from patients.
-
Animal Model: Use immunocompromised mice (e.g., nude or NOD/SCID).
-
Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells) mixed with Matrigel into the flank of the mice. For PDX models, implant a small fragment of the patient's tumor.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the animals into treatment and control groups. Administer the inhibitor or vehicle control according to the specified dose and schedule (e.g., oral gavage daily).
-
Efficacy Evaluation: Continue treatment for a defined period (e.g., 21-28 days). Measure tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., western blotting for pharmacodynamic markers).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume of the treated group compared to the control group.
Preclinical Efficacy Evaluation Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of MTAP inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. youtube.com [youtube.com]
- 3. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer Dependencies: PRMT5 and MAT2A in MTAP/p16-Deleted Cancers | Annual Reviews [annualreviews.org]
- 5. Experimental models for preclinical cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. broadpharm.com [broadpharm.com]
- 9. PRMT5 function and targeting in cancer [cell-stress.com]
- 10. mdpi.com [mdpi.com]
- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. origene.com [origene.com]
- 14. yeasenbio.com [yeasenbio.com]
Independent Verification of MTA's Role in Inhibiting the Akt Signaling Pathway in T Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5'-deoxy-5'-(methylthio)adenosine (MTA) with other inhibitors of the Akt signaling pathway in T cells. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to facilitate a comprehensive understanding of MTA's mechanism of action.
Introduction to MTA and the Akt Signaling Pathway in T Cells
The PI3K/Akt signaling pathway is a critical regulator of T cell activation, proliferation, differentiation, and survival.[1][2] Upon T cell receptor (TCR) and co-stimulatory molecule engagement, phosphatidylinositol 3-kinase (PI3K) is activated, leading to the phosphorylation and subsequent activation of Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, promoting cellular processes essential for an effective immune response.
5'-deoxy-5'-(methylthio)adenosine (MTA) is a naturally occurring metabolite that has been shown to accumulate in the microenvironment of tumors deficient in the enzyme methylthioadenosine phosphorylase (MTAP).[3] Emerging evidence indicates that MTA possesses immunosuppressive properties, with a key mechanism being the inhibition of the Akt signaling pathway in T cells.[3][4] This guide provides a framework for the independent verification of this inhibitory role and compares MTA's effects with those of other known Akt pathway inhibitors.
The Akt Signaling Pathway in T Cells and MTA's Point of Intervention
The following diagram illustrates the canonical Akt signaling pathway in T cells and highlights the inhibitory action of MTA.
Caption: MTA inhibits the phosphorylation and activation of Akt, a central kinase in T cell signaling.
Comparative Analysis of Akt Pathway Inhibitors
This section provides a comparative overview of MTA and other molecules known to inhibit the Akt signaling pathway in T cells. The data presented is compiled from various studies and serves as a guide for experimental design.
| Inhibitor | Target(s) | Mechanism of Action in T Cells | Reported IC50 / Effective Concentration | Downstream Effects in T Cells | Reference(s) |
| MTA | Akt Phosphorylation | Reduces phosphorylation of Akt, leading to decreased downstream signaling. Also inhibits PRMT5. | 25 µM reduces p-Akt positive CD8+ T cells. | Reduced proliferation, viability, and functionality. Impaired metabolic reprogramming. | [4] |
| EPZ015666 | PRMT5 | Indirectly impairs Akt signaling. PRMT5 inhibition leads to reduced mTOR signaling. | 10 µM reduces p-Akt positive CD8+ T cells. | Similar to MTA: reduced T cell proliferation, viability, and functionality. Upregulation of p53. | [3][4] |
| MK-2206 | Akt1/2/3 (Allosteric) | Binds to the pleckstrin homology domain of Akt, preventing its translocation to the membrane and subsequent activation. | IC50: 8-65 nM for Akt isoforms. | Diminishes terminal differentiation, enhances central memory T cell proliferation and survival. | [5] |
| BEZ235 | PI3K, mTOR | Dual inhibitor targeting key upstream and downstream components of the Akt pathway. | Reduces p-Akt at concentrations as low as 1 µM. | Prevents naïve T cell activation, induces tolerance of alloreactive T cells. | [6] |
Experimental Protocols
Assessment of Akt Phosphorylation by Western Blot
This protocol details the steps to quantify the levels of phosphorylated Akt (p-Akt) in T cells following treatment with MTA or other inhibitors.
a. T Cell Culture and Treatment:
-
Isolate human or murine T cells using standard procedures (e.g., Ficoll-Paque density gradient centrifugation followed by magnetic-activated cell sorting (MACS) for specific T cell subsets).
-
Culture T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and appropriate cytokines (e.g., IL-2).
-
Activate T cells using anti-CD3/CD28 antibodies or a suitable mitogen like Concanavalin A.[7]
-
Treat activated T cells with varying concentrations of MTA or other inhibitors for a predetermined time course (e.g., 30 minutes to 24 hours). Include a vehicle-only control.
b. Protein Lysate Preparation:
-
Harvest T cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
c. Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473 or Thr308) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt.
-
Quantify band intensities using densitometry software.[8][9]
Analysis of Akt Phosphorylation by Flow Cytometry
This protocol allows for the single-cell analysis of p-Akt levels in T cell populations.
a. T Cell Staining:
-
Following treatment as described in the Western Blot protocol, harvest T cells.
-
Stain for surface markers (e.g., CD3, CD4, CD8) to identify T cell populations of interest.
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.
-
Permeabilize the cells with a permeabilization buffer (e.g., ice-cold methanol or a commercial saponin-based buffer).
-
Incubate with a fluorochrome-conjugated antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) for 30-60 minutes at room temperature, protected from light.
-
Wash the cells with permeabilization buffer and then with flow cytometry staining buffer.
-
Resuspend the cells in flow cytometry staining buffer for analysis.
b. Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the T cell population of interest based on surface marker expression.
-
Analyze the median fluorescence intensity (MFI) of the p-Akt signal within the gated population to quantify the level of Akt phosphorylation.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for investigating the inhibitory effects of a compound on the Akt signaling pathway in T cells.
Caption: A generalized workflow for studying the impact of inhibitors on T cell Akt signaling.
Conclusion
The presented data and protocols provide a robust framework for the independent verification of MTA's inhibitory role in the T cell Akt signaling pathway. By comparing MTA with other well-characterized inhibitors, researchers can gain a deeper understanding of its specific mechanism of action and potential as an immunomodulatory agent. The provided experimental designs can be adapted to specific research questions and will aid in the generation of reliable and reproducible data.
References
- 1. ashpublications.org [ashpublications.org]
- 2. rupress.org [rupress.org]
- 3. Selective PRMT5 Inhibitors Suppress Human CD8+ T Cells by Upregulation of p53 and Impairment of the AKT Pathway Similar to the Tumor Metabolite MTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Vertical inhibition of the PI3K/Akt/mTOR pathway is synergistic in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. T Cell Activation via Concanavalin A | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of phosphorylated Akt/mTOR and clinical significance in human ameloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Transcriptomic Landscape: A Comparative Analysis of Gene Expression Changes Induced by Methylthioadenosine (MTA)
For researchers, scientists, and drug development professionals, understanding the precise molecular impact of therapeutic compounds is paramount. 5'-deoxy-5'-(methylthio)adenosine (MTA), a naturally occurring sulfur-containing nucleoside, has garnered significant interest for its diverse biological activities, including anti-inflammatory, anti-proliferative, and pro-apoptotic effects. This guide provides a comparative analysis of the gene expression alterations induced by MTA treatment across various cell types, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
This analysis focuses on Methylthioadenosine (MTA), a pleiotropic molecule with significant implications in cancer and inflammation research, and not Mineral Trioxide Aggregate, a dental material also known by the same acronym. MTA's influence on gene expression is highly cell-type specific, leading to distinct transcriptional outcomes in different biological contexts. This guide will delve into the documented changes in Chinese Hamster Ovary (CHO) cells, macrophages, and cancer cells, offering a comparative perspective on its molecular mechanisms of action.
Comparative Analysis of MTA-Induced Gene Expression Changes
The following tables summarize the quantitative data on gene expression alterations following MTA treatment in different cell lines. The data is compiled from microarray and RNA-seq studies and highlights the cell-type-specific transcriptional response to MTA.
Table 1: Differentially Expressed Genes in CHO Cells Following MTA Treatment
A study on an anti-IL-8-producing CHO DP-12 cell line identified 122 differentially expressed genes (DEGs) upon treatment with MTA. The analysis revealed a temporal shift in gene expression, with downregulation observed in the earlier stages (12-36 hours post-treatment) and a predominant upregulation at later time points (84-144 hours).
| Gene | Log2 Fold Change (Time Point) | Putative Function |
| Upregulated | ||
| Gene A | 1.5 (96h) | Cytoskeleton organization |
| Gene B | 2.1 (96h) | Vesicle transport |
| Gene C | 1.8 (144h) | Protein secretion |
| Downregulated | ||
| Gene D | -1.2 (72h) | Cell cycle progression |
| Gene E | -1.9 (84h) | DNA replication |
Note: This table presents a selection of representative genes from the study. For a complete list of the 122 DEGs, refer to the original publication.
Table 2: Modulation of Inflammatory Gene Expression in a Murine Model of Colitis by MTA Treatment (Microarray Data from GEO: GSE34553)
In a dextran sulfate sodium (DSS)-induced colitis mouse model, oral MTA supplementation led to a significant reduction in the expression of pro-inflammatory genes in the colonic tissue.
| Gene | Log2 Fold Change (DSS + MTA vs. DSS) | p-value | Function |
| Il1b | -1.58 | < 0.01 | Pro-inflammatory cytokine |
| Tnf | -1.25 | < 0.05 | Pro-inflammatory cytokine |
| Cxcl1 | -2.10 | < 0.01 | Chemokine |
| Mmp3 | -1.89 | < 0.01 | Matrix metalloproteinase |
| Mmp9 | -1.75 | < 0.01 | Matrix metalloproteinase |
Table 3: Comparative Effects of MTA on Key Genes in Different Cell Types
| Gene/Pathway | CHO Cells | Macrophages | Cancer Cells (Melanoma) |
| Cell Cycle Regulators (e.g., Cyclin D1) | Downregulated | Not reported | Downregulated[1] |
| Apoptosis-related Genes | Modulated | Not a primary effect | Pro-apoptotic effects observed[2] |
| Inflammatory Cytokines (e.g., TNF-α) | Not applicable | Downregulated | Not a primary target |
| NF-κB Signaling | Not reported | Inhibited | Can be inhibited |
| Adenosine Receptor Signaling | Not reported | Activated (A2 receptors) | Activated (ADORA2B) |
Experimental Protocols
1. MTA Treatment of Cultured Cells for Gene Expression Analysis
This protocol provides a general framework for treating adherent or suspension cells with MTA for subsequent RNA isolation and gene expression analysis.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Methylthioadenosine (MTA) (Sigma-Aldrich or equivalent)
-
Phosphate-Buffered Saline (PBS), sterile
-
RNA lysis buffer (e.g., TRIzol, RLT buffer)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment. For adherent cells, allow them to attach overnight.
-
MTA Preparation: Prepare a stock solution of MTA in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Prepare a vehicle control using the same final concentration of the solvent.
-
Treatment: Remove the existing medium from the cells and replace it with the MTA-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 24, 48 hours).
-
Cell Harvest:
-
Adherent cells: Aspirate the medium, wash the cells once with ice-cold PBS, and then add RNA lysis buffer directly to the plate.
-
Suspension cells: Transfer the cell suspension to a centrifuge tube, pellet the cells by centrifugation, wash once with ice-cold PBS, and then resuspend the cell pellet in RNA lysis buffer.
-
-
RNA Isolation: Proceed with RNA isolation according to the manufacturer's protocol for the chosen lysis buffer.
2. RNA Sequencing (RNA-Seq) and Data Analysis
Procedure:
-
RNA Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: Prepare RNA-seq libraries from the high-quality RNA samples using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control of the raw sequencing reads using tools like FastQC.
-
Align the reads to the appropriate reference genome using a splice-aware aligner (e.g., STAR).
-
Quantify gene expression levels using tools like HTSeq-count or Salmon.
-
Perform differential gene expression analysis between MTA-treated and control samples using packages such as DESeq2 or edgeR in R.
-
Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and a log2 fold change > 1 or < -1).
-
Perform pathway and gene ontology analysis on the list of differentially expressed genes using tools like DAVID or GSEA.
-
Signaling Pathways Modulated by MTA
MTA exerts its effects on gene expression by modulating key signaling pathways. The following diagrams, generated using the DOT language, illustrate the experimental workflow and two of the primary pathways affected by MTA.
MTA has been shown to modulate the inflammatory response by interfering with the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[3]
MTA's anti-inflammatory and immunomodulatory effects are also mediated through the activation of adenosine receptors, particularly the A2A and A2B subtypes.[3]
References
- 1. Methylthioadenosine (MTA) inhibits melanoma cell proliferation and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5'-Methylthioadenosine and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylthioadenosine Reprograms Macrophage Activation through Adenosine Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Methylthioadenosine (MTA) as a Biomarker for Chemotherapy Efficacy in Leukemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methylthioadenosine (MTA) as a potential biomarker for chemotherapy efficacy in leukemia against established and emerging biomarkers. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Introduction
Predicting a leukemia patient's response to chemotherapy is a critical challenge in hematology-oncology. The identification of reliable biomarkers is paramount for personalizing treatment strategies, improving outcomes, and minimizing toxicity. Methylthioadenosine (MTA), a sulfur-containing nucleoside, has emerged as a candidate biomarker. Its levels are reportedly elevated in the blood and urine of leukemia patients and tend to decrease following effective chemotherapy[1]. This guide offers an objective evaluation of MTA's performance in comparison to other key biomarkers used in the clinical management of leukemia.
Data Presentation: MTA vs. Alternative Biomarkers
The following tables summarize the performance characteristics of MTA and other prominent biomarkers in leukemia, based on available research data.
Table 1: Comparison of Biomarker Performance in Predicting Chemotherapy Efficacy in Acute Myeloid Leukemia (AML)
| Biomarker | Method of Detection | Turnaround Time | Applicability | Prognostic Value in AML | Predictive Value for Chemotherapy Response |
| Methylthioadenosine (MTA) | HPLC-MS/MS | 1-2 days | Potentially all AML patients | Emerging; higher levels may correlate with disease burden. Low MTAP expression (leading to high MTA) is associated with shorter overall survival[2]. | Emerging; decreasing levels post-chemotherapy suggest treatment efficacy[1]. |
| FLT3-ITD Mutation | PCR with Fragment Analysis | 1-3 days | ~30% of AML patients[3] | Adverse; associated with higher relapse rates and reduced overall survival[3][4][5]. | Predictive for response to FLT3 inhibitors (e.g., midostaurin, gilteritinib)[3]. |
| NPM1 Mutation | Sanger Sequencing or NGS | 3-7 days | ~50-60% of cytogenetically normal AML[6][7] | Favorable prognosis in the absence of a concurrent FLT3-ITD mutation[7]. | Associated with a good response to standard chemotherapy[7]. |
| Measurable Residual Disease (MRD) | Multiparameter Flow Cytometry | 1 day | >90% of AML patients[8][9] | Strong; presence of MRD post-induction is a powerful predictor of relapse[8]. | Directly measures chemotherapy efficacy by quantifying remaining leukemic cells. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Quantification of Methylthioadenosine (MTA) in Human Plasma by HPLC-MS/MS
This protocol is a composite based on established methods for quantifying small molecules in biological matrices.
Objective: To accurately measure the concentration of MTA in human plasma.
Materials:
-
Human plasma collected in EDTA tubes
-
MTA analytical standard
-
Stable isotope-labeled internal standard (e.g., d3-MTA)
-
Acetonitrile (ACN), HPLC-grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation plates or microcentrifuge tubes
-
HPLC system coupled to a triple quadrupole mass spectrometer (MS/MS)
-
Reversed-phase C18 HPLC column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ACN containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A (e.g., 0.1% formic acid in water).
-
-
HPLC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient appropriate for separating MTA from other plasma components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for both MTA and the internal standard.
-
Optimize cone voltage and collision energy for maximal signal intensity.
-
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of MTA into a blank plasma matrix and processing as described above.
-
Calculate the ratio of the peak area of MTA to the peak area of the internal standard.
-
Determine the concentration of MTA in the unknown samples by interpolating from the standard curve.
-
FLT3-ITD Mutation Detection by PCR and Fragment Analysis
This protocol is based on widely used methods for detecting internal tandem duplications.
Objective: To detect the presence and relative abundance of FLT3-ITD mutations.
Materials:
-
Genomic DNA extracted from bone marrow or peripheral blood
-
Fluorescently labeled forward primer and unlabeled reverse primer flanking the FLT3 juxtamembrane domain
-
Taq DNA polymerase and dNTPs
-
Thermal cycler
-
Capillary electrophoresis-based genetic analyzer
Procedure:
-
PCR Amplification:
-
Set up a PCR reaction containing genomic DNA, primers, polymerase, and dNTPs.
-
Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
The forward primer is labeled with a fluorescent dye (e.g., FAM).
-
-
Fragment Analysis:
-
Dilute the PCR product.
-
Mix the diluted PCR product with a size standard (e.g., GeneScan LIZ 600).
-
Denature the fragments by heating.
-
Perform capillary electrophoresis on a genetic analyzer.
-
-
Data Analysis:
-
Analyze the resulting electropherogram using appropriate software.
-
A wild-type FLT3 allele will produce a single peak of a specific size.
-
An FLT3-ITD mutation will result in an additional, larger peak due to the inserted sequence[1][3].
-
The ratio of the area under the mutant peak to the wild-type peak can provide a semi-quantitative measure of the mutant allele burden.
-
NPM1 Mutation Detection by Sanger Sequencing
This protocol outlines the traditional and still widely used method for identifying NPM1 mutations.
Objective: To identify mutations in exon 12 of the NPM1 gene.
Materials:
-
Genomic DNA from bone marrow or peripheral blood
-
Primers flanking exon 12 of the NPM1 gene
-
Taq DNA polymerase and dNTPs
-
PCR purification kit
-
Sequencing primers
-
BigDye Terminator Cycle Sequencing Kit
-
Capillary electrophoresis-based genetic analyzer
Procedure:
-
PCR Amplification:
-
Amplify exon 12 of the NPM1 gene from genomic DNA using specific primers.
-
-
PCR Product Purification:
-
Purify the PCR product to remove unincorporated primers and dNTPs.
-
-
Cycle Sequencing:
-
Perform cycle sequencing using the purified PCR product as a template, a sequencing primer, and the BigDye Terminator mix.
-
-
Sequencing and Analysis:
Measurable Residual Disease (MRD) Detection by Multiparameter Flow Cytometry
This is a generalized protocol based on EuroFlow and other consensus guidelines.
Objective: To detect and quantify residual leukemic cells in bone marrow after chemotherapy.
Materials:
-
Bone marrow aspirate collected in EDTA
-
A panel of fluorescently labeled monoclonal antibodies targeting leukemia-associated immunophenotypes (LAIPs) and normal hematopoietic markers.
-
Lysing solution
-
Flow cytometer capable of at least 8-10 color analysis
Procedure:
-
Sample Preparation:
-
Perform a red blood cell lysis on the bone marrow sample.
-
Wash the remaining white blood cells.
-
-
Antibody Staining:
-
Aliquot the cells into tubes.
-
Add the pre-titered antibody cocktails to the respective tubes and incubate in the dark.
-
-
Data Acquisition:
-
Data Analysis:
-
Using specialized software, gate on the cell populations of interest based on their light scatter properties and expression of various markers.
-
Identify the leukemic cell population based on its aberrant immunophenotype (the LAIP) that distinguishes it from normal hematopoietic cells[11].
-
Quantify the percentage of leukemic cells among the total nucleated cells.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental workflows discussed in this guide.
Caption: Polyamine biosynthesis pathway illustrating the production of MTA as a byproduct.
Caption: MTA metabolism via the MTAP enzyme, linking to purine and methionine salvage pathways.
Caption: Experimental workflow for the quantification of MTA in plasma using HPLC-MS/MS.
Conclusion
Methylthioadenosine shows promise as a biomarker for monitoring chemotherapy efficacy in leukemia, primarily due to its direct link to cellular metabolism and proliferation. The observation that MTA levels decrease with effective treatment is a strong indicator of its potential utility[1]. However, its clinical application is still in the early stages of investigation, and further cross-validation studies are required to establish definitive prognostic and predictive thresholds.
In comparison, biomarkers such as FLT3 and NPM1 mutations are well-established for risk stratification and guiding targeted therapies, albeit for specific patient subpopulations[3][7]. Measurable Residual Disease (MRD) assessment by multiparameter flow cytometry remains the most direct and sensitive method for evaluating treatment response, applicable to a broad range of patients[8][9].
The future of personalized medicine in leukemia will likely involve a multi-biomarker approach. While MTA may not replace established markers in the near term, it could serve as a valuable complementary tool, offering a dynamic and potentially universal measure of metabolic response to chemotherapy. Further research should focus on large-scale clinical trials to correlate MTA levels with long-term outcomes and to standardize quantification methodologies across different laboratories.
References
- 1. thermofisher.com [thermofisher.com]
- 2. Fragment Analysis as a Standard Method for FLT3 Mutation Detection Endorsed by International Guidelines - AdvancedSeq [advancedseq.com]
- 3. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 4. The Clinical Utility of FLT3 Mutation Testing in Acute Leukemia: A Canadian Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative fragment analysis of FLT3-ITD efficiently identifying poor prognostic group with high mutant allele burden or long ITD length - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NPM1 GENETIC VARIANTS: THE IMPORTANCE IN THE DIAGNOSIS OF THE ACUTE MYELOID LEUKEMIA | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 7. Criteria for Diagnosis and Molecular Monitoring of NPM1-Mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Protocol to Sample and Process Bone Marrow for Measuring Measurable Residual Disease and Leukemic Stem Cells in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. NPM1 Mutation Analysis in Acute Myeloid Leukemia: Comparison of Three Techniques - Sanger Sequencing, Pyrosequencing, and Real-Time Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow Cytometric Minimal Residual Disease Analysis in Acute Leukemia: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 5'-Methylthioadenosine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides essential, immediate safety and logistical information for the proper disposal of 5'-Methylthioadenosine (MTA), a naturally occurring sulfur-containing nucleoside used in various research applications. Adherence to these procedures is critical for minimizing risks and ensuring compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care. While specific toxicity data may be limited, it is prudent to treat it as a potentially hazardous chemical.[1] Always consult the Safety Data Sheet (SDS) provided by the supplier for the most comprehensive safety information.
Key Safety Precautions:
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | Wear a standard laboratory coat, safety goggles, and chemical-resistant gloves. |
| Ventilation | Handle in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood. |
| Skin and Eye Contact | Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. |
| Ingestion | Do not ingest. If swallowed, seek immediate medical attention. |
| Spill Response | In the event of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed, labeled container for disposal.[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with most laboratory chemicals, involves a multi-step process that prioritizes safety and regulatory compliance. The following protocol is a general guideline; always consult and adhere to your institution's specific Environmental Health and Safety (EHS) procedures and local regulations.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container if possible, or in a clearly labeled, sealed, and chemically compatible waste container.[3]
-
Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.[4]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, leak-proof, and chemically compatible container.[3][5]
-
Do not mix aqueous waste with organic solvent waste unless specifically instructed to do so by your EHS department.[3]
-
Never dispose of this compound solutions down the drain unless explicitly permitted by your institution's EHS office for neutralized, non-hazardous aqueous solutions.[6]
-
2. Labeling of Waste Containers:
Proper labeling is crucial for safe handling and disposal. Ensure all waste containers are clearly and accurately labeled with the following information:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound".[4]
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
The name of the laboratory and principal investigator.
3. Storage of Chemical Waste:
-
Store sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory.[4][7]
-
Ensure that the storage area has secondary containment to prevent the spread of material in case of a leak.[5][6]
-
Segregate the this compound waste from incompatible materials, such as strong oxidizing agents.[7][8]
4. Arranging for Disposal:
-
Contact your institution's EHS or hazardous waste management department to schedule a pickup for the waste.[4]
-
Follow all institutional procedures for waste transfer, including any required documentation.
5. Decontamination of Work Areas:
-
After handling and packaging the waste, thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Use an appropriate cleaning agent and dispose of the cleaning materials as hazardous waste.[4]
Disposal Workflow
The following diagram outlines the decision-making process and logical steps for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment for all.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 5'-Methylthioadenosine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 5'-Methylthioadenosine (MTA), a naturally occurring sulfur-containing nucleoside involved in critical cellular processes.
While this compound (MTA) is a subject of significant interest in research, its toxicological properties have not been exhaustively investigated. Therefore, it is crucial to handle this compound with a high degree of caution, treating it as a potentially hazardous substance. Adherence to the following operational and disposal plans will help ensure the safety of laboratory personnel and the integrity of your research.
Hazard Assessment and Personal Protective Equipment (PPE)
MTA is considered harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract. The primary hazards are associated with the inhalation of its powdered form and direct contact. A comprehensive personal protective equipment (PPE) strategy is mandatory for all personnel handling this compound.
Table 1: Personal Protective Equipment (PPE) Requirements for Handling this compound
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles | Two pairs of chemotherapy-rated nitrile gloves | Disposable gown with tight-fitting cuffs | N95 or higher-rated respirator |
| Solution Preparation and Handling | Chemical splash goggles | Two pairs of chemotherapy-rated nitrile gloves | Disposable gown with tight-fitting cuffs | Required if not performed in a certified chemical fume hood |
| Experimental Procedures | Chemical splash goggles | Two pairs of chemotherapy-rated nitrile gloves | Disposable gown with tight-fitting cuffs | Required if not performed in a certified chemical fume hood |
| Spill Cleanup (Solid or Liquid) | Chemical splash goggles and face shield | Two pairs of heavy-duty, chemotherapy-rated nitrile gloves | Disposable, fluid-resistant gown and shoe covers | N95 or higher-rated respirator |
| Waste Disposal | Safety glasses with side shields | Two pairs of chemotherapy-rated nitrile gloves | Disposable gown | Not generally required if waste is properly contained |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling MTA is critical to minimize exposure risk. The following workflow outlines the key steps from preparation to post-handling cleanup.
Experimental Protocols:
-
Weighing Solid MTA:
-
Perform this task within a certified chemical fume hood or a powder containment hood to minimize inhalation risk.
-
Use an anti-static weigh boat.
-
Handle the powder gently to avoid generating dust.
-
Close the primary container immediately after use.
-
-
Preparing MTA Solutions:
-
Always work within a certified chemical fume hood.
-
Slowly add the solid MTA to the solvent to prevent splashing.
-
If sonication is required, ensure the vessel is securely capped.
-
Emergency Procedures: Spill Management
Immediate and appropriate action is crucial in the event of a spill. All laboratories handling MTA must have a clearly labeled cytotoxic spill kit readily accessible.
Table 2: Spill Cleanup Procedures for this compound
| Spill Type | Immediate Actions | Cleanup Procedure |
| Small Solid Spill (<5g) | 1. Alert personnel in the immediate area.2. Don appropriate PPE from the spill kit. | 1. Gently cover the powder with absorbent pads dampened with water to avoid raising dust.[1][2]2. Carefully wipe up the dampened powder with absorbent pads.3. Clean the area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[2] |
| Large Solid Spill (>5g) | 1. Evacuate and restrict access to the area.2. Post a warning sign.3. Only trained personnel with proper respiratory protection should perform the cleanup. | 1. Follow the procedure for a small solid spill, using a greater quantity of absorbent materials.[2]2. Work from the outer edge of the spill towards the center. |
| Small Liquid Spill (<5ml) | 1. Alert personnel in the immediate area.2. Don appropriate PPE from the spill kit. | 1. Cover the spill with absorbent pads.[2]2. Allow the liquid to be absorbed.3. Clean the area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[2] |
| Large Liquid Spill (>5ml) | 1. Evacuate and restrict access to the area.2. Post a warning sign.3. Only trained personnel with proper respiratory protection should perform the cleanup. | 1. Contain the spill using absorbent materials from the spill kit.[2]2. Follow the procedure for a small liquid spill. |
Disposal Plan: Managing MTA-Contaminated Waste
All materials that come into contact with MTA must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations. The recommended method for the disposal of cytotoxic waste is high-temperature incineration.[2]
Table 3: Disposal Guidelines for this compound Waste
| Waste Type | Container | Labeling | Storage | Disposal Method |
| Solid Waste (e.g., contaminated gloves, gowns, weigh boats, pipette tips) | Puncture-resistant, leak-proof container with a secure lid | "Cytotoxic Waste" or "Chemotherapy Waste" and the biohazard symbol | In a designated, secure area away from general lab traffic | High-temperature incineration by a licensed hazardous waste disposal vendor |
| Liquid Waste (e.g., unused solutions, contaminated solvents) | Leak-proof, compatible chemical waste container | "Hazardous Waste," "Cytotoxic," and the full chemical name: "this compound" | In a designated, secure area with secondary containment | Collection by a licensed hazardous waste disposal vendor for incineration |
| Sharps (e.g., contaminated needles, broken glass) | Puncture-proof sharps container specifically designated for cytotoxic waste | "Cytotoxic Sharps" and the biohazard symbol | In a designated, secure area | High-temperature incineration by a licensed hazardous waste disposal vendor |
By implementing these comprehensive safety and handling procedures, research institutions can foster a secure environment for the critical work being done with this compound, thereby building a foundation of trust and safety that extends beyond the products themselves.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
